molecular formula C5H3F3N2O B009313 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone CAS No. 105480-29-3

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Cat. No.: B009313
CAS No.: 105480-29-3
M. Wt: 164.09 g/mol
InChI Key: WSUYAJLYJNJPES-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS 105480-29-3) is a high-value chemical building block with significant potential in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features an imidazole ring, a privileged scaffold in antifungal and antibacterial drug discovery, coupled with a reactive trifluoromethyl ketone group. Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic intermediate for the creation of advanced azole derivatives. Scientific studies have demonstrated that novel oxime ether compounds incorporating an imidazole scaffold and a trifluoromethyl group exhibit potent, broad-spectrum antimicrobial effects . These derivatives have shown exceptional efficacy against dermatophytes such as Trichophyton mentagrophytes , with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug griseofulvin, as well as remarkable activity against Gram-negative ( Escherichia coli ) and Gram-positive ( Bacillus subtilis ) bacteria, outperforming ciprofloxacin in some cases . Mechanism of Action: The imidazole core is known to inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity . Molecular docking studies suggest that such compounds may also inhibit the bacterial cell division protein FtsZ, indicating a potential for dual-acting mechanisms that could help in addressing drug resistance . The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the carbonyl can enhance binding affinity and metabolic stability, making this compound a versatile precursor for structure-activity relationship (SAR) studies. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYAJLYJNJPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256158
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105480-29-3
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Record name 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-one
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Foundational & Exploratory

Technical Guide: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a specialized fluorinated heterocyclic building block.

Compound Identity & Structural Distinction[1][2][3]

This guide focuses on the C2-acylated imidazole derivative. It is critical to distinguish this compound from its commercially ubiquitous N-acylated isomer.

FeatureTarget Compound (C2-Isomer) Common Reagent (N-Isomer)
Systematic Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone1-(Trifluoroacetyl)imidazole
Structure Carbon-bound ketone (C2 position)Nitrogen-bound amide (N1 position)
CAS Number Not widely indexed (See Note 1)1546-79-8
Primary Utility Drug intermediate (e.g., Efavirenz), Enzyme InhibitorTrifluoroacetylating reagent (TFAI)
Stability Stable (often exists as hydrate)Moisture sensitive (hydrolyzes rapidly)

Note 1: The C2-isomer is frequently synthesized in situ or custom-manufactured. While the N-isomer (CAS 1546-79-8) appears in most searches, it is a reagent for transferring the trifluoroacetyl group, whereas the C2-isomer is a scaffold for further functionalization.

Structural Properties & Tautomerism

The 2-trifluoroacetyl group exerts a strong electron-withdrawing effect on the imidazole ring, significantly increasing the acidity of the N1-proton (


 estimated < 10).
  • Hydration Equilibrium: Due to the high electrophilicity of the trifluoromethyl ketone, this compound exists in equilibrium with its gem-diol (hydrate) form in aqueous or protic media.

  • Tautomerism: The 1H-imidazole moiety allows for N1

    
     N3 proton tautomerism, which can influence binding modes in metallo-catalysis.
    

Synthesis & Production Protocols

Since the C2-isomer is not a standard catalog item, its synthesis is a critical competency for researchers. The most robust route involves the lithiation of a protected imidazole.

Retrosynthetic Analysis

The direct acylation of imidazole at C2 is difficult due to the competing N-acylation. Therefore, a Directed ortho-Metalation (DoM) strategy is employed using a removable protecting group (PG) on the nitrogen.

Validated Synthesis Protocol

Reference: Adapted from Gong, L., et al. J. Am. Chem. Soc. 2016, 138, 7524 and standard organolithium protocols.

Step 1: Protection

  • Reagents: Imidazole,

    
     (Dimethylsulfamoyl chloride), 
    
    
    
    .
  • Procedure: React imidazole with sulfamoyl chloride to form 1-(N,N-dimethylsulfamoyl)imidazole . This group directs lithiation to the C2 position and prevents N-attack.

Step 2: C2-Lithiation & Acylation

  • Reagents:

    
    -BuLi (1.1 equiv), Ethyl trifluoroacetate (
    
    
    
    ), THF, -78 °C.
  • Protocol:

    • Dissolve protected imidazole in anhydrous THF under Argon.

    • Cool to -78 °C.

    • Add

      
      -BuLi dropwise. Stir for 30-60 min to generate the C2-lithio species.
      
    • Add Ethyl trifluoroacetate (electrophile).

    • Allow to warm to RT.

Step 3: Deprotection

  • Reagents: Dilute acid (HCl) or reflux.

  • Outcome: The sulfamoyl group is cleaved, yielding the free NH imidazole ketone.

Synthesis Pathway Diagram (DOT)

SynthesisPathway Imidazole Imidazole (Starting Material) Protected 1-(Dimethylsulfamoyl) imidazole (Protected) Imidazole->Protected SO2NMe2Cl Et3N, DCM Lithio C2-Lithio Intermediate (Reactive Species) Protected->Lithio n-BuLi THF, -78°C Acylated Protected Trifluoroacetyl Imidazole Lithio->Acylated EtO2CCF3 (Electrophile) Final 2,2,2-Trifluoro-1- (1H-imidazol-2-yl)ethanone (Target) Acylated->Final Acid Hydrolysis (Deprotection)

Caption: Figure 1. Directed ortho-metalation strategy for the regioselective synthesis of C2-trifluoroacetyl imidazole.

Applications in Drug Development

Asymmetric Alkynylation (Efavirenz Synthesis)

The C2-trifluoroacetyl imidazole serves as a crucial substrate for the enantioselective synthesis of propargylic alcohols, which are key pharmacophores in HIV reverse transcriptase inhibitors like Efavirenz .

  • Mechanism: The imidazole nitrogen coordinates with chiral Lewis acid catalysts (e.g., Rhodium or Zinc complexes), activating the ketone for nucleophilic attack by alkynes.

  • Significance: This route avoids the use of unstable trifluoroacetaldehyde and provides higher enantioselectivity due to the chelating ability of the imidazole ring.

Transition State Inhibition

Trifluoromethyl ketones (TFMKs) are classic transition state inhibitors for serine and cysteine hydrolases.

  • Mode of Action: The carbonyl carbon is highly electrophilic. It undergoes nucleophilic attack by the enzyme's active site serine/cysteine to form a stable, tetrahedral hemiacetal/hemithioacetal adduct that mimics the transition state of substrate hydrolysis.

  • Target: Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize heterocycle-TFMK scaffolds.

Mechanistic Diagram: Catalytic Activation

Catalysis Substrate C2-TFAI (Substrate) Complex Activated Chelate Complex (N,O-Coordination) Substrate->Complex Coordination Catalyst Chiral Metal Catalyst (Rh/Zn) Catalyst->Complex Binding Product Chiral Propargylic Alcohol (Drug Intermediate) Complex->Product Asymmetric Addition Reagent Alkyne Nucleophile Reagent->Product Nucleophilic Attack

Caption: Figure 2. Activation of C2-TFAI by metallo-catalysts for asymmetric synthesis.

Safety & Handling (MSDS Summary)

While specific data for the C2-isomer is limited, handle as a potent fluorinated organic intermediate.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Reactivity: The trifluoroacetyl group makes the compound susceptible to hydration. Store under inert atmosphere (Argon/Nitrogen) and keep refrigerated to prevent degradation or hydrate formation.

  • First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.

References

  • Gong, L., et al. (2016). Asymmetric Synthesis of Chiral Propargylic Alcohols via Rhodium-Catalyzed Alkynylation of 2-Trifluoroacetyl Imidazoles. Journal of the American Chemical Society, 138(24), 7524–7527. Link

  • Meggers, E. (2016). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. (Contextual citation for catalyst design using imidazole substrates). Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(Trifluoroacetyl)imidazole (N-acyl isomer). (Cited for contrast/verification of the N-isomer CAS 1546-79-8). Link

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone: Physicochemical Profile & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a critical pharmacophore in the design of serine hydrolase inhibitors.

Executive Summary

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3) is an electrophilic


-trifluoromethyl ketone (

-TFMK) heterocycle widely utilized in medicinal chemistry. Its primary application lies in the inhibition of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .

Unlike its N-acyl isomer (1-(1H-imidazol-1-yl)-...), which acts as a reactive trifluoroacetylating agent, the C2-linked isomer functions as a transition-state mimic . The electron-withdrawing trifluoromethyl group activates the adjacent carbonyl, facilitating the formation of a stable hemiketal adduct with the active-site serine of target enzymes.

Physicochemical Properties[1][2][3][4][5][6]

The compound exhibits a unique duality between its ketone form (in aprotic solvents) and its gem-diol (hydrate) form (in aqueous media).

Key Data Table[2]
PropertyValue / Description
Molecular Formula

Molecular Weight 164.09 g/mol
CAS Number 105480-29-3 (C2-isomer)
Appearance White to off-white crystalline solid
Melting Point 188–189 °C
pKa (Imidazole NH) ~9.1 (Predicted)
Hydration Constant (

)

(Predominantly hydrate in water)
Solubility Soluble in DMSO, MeOH; Forms hydrate in

Electronic Structure & Hydration Equilibrium

The electron-withdrawing effect of the


 group (

effect) significantly increases the electrophilicity of the carbonyl carbon. In the presence of water, the equilibrium shifts heavily toward the gem-diol form.

HydrationEquilibrium Ketone Ketone Form (Aprotic Solvents) TS Transition State Ketone->TS + H2O Hydrate Gem-Diol (Hydrate) (Aqueous Media) TS->Hydrate Fast Hydrate->Ketone - H2O (Slow in bulk)

Figure 1: Hydration equilibrium. In physiological buffers, the compound exists primarily as the gem-diol, which must dehydrate or directly exchange to react with the enzyme active site.

Synthetic Methodology

Critical Distinction: Direct reaction of imidazole with trifluoroacetic anhydride yields the N-acyl product (1-isomer), which is unstable and reactive. The synthesis of the C2-isomer requires protection-deprotection strategies to direct acylation to the C2 position.

Synthesis Protocol (C2-Lithiation Route)

Reagents:

  • Imidazole[1][2][3][4][5][6][7][8][9]

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Ethyl trifluoroacetate

  • Tetrabutylammonium fluoride (TBAF)

Step-by-Step Procedure:

  • N-Protection (SEM-imidazole):

    • Dissolve imidazole (1.0 eq) in dry DMF at 0°C. Add NaH (1.1 eq, 60% dispersion).

    • Stir for 30 min, then add SEM-Cl (1.1 eq) dropwise.

    • Warm to RT and stir for 2h. Quench with water, extract with EtOAc. Purify SEM-imidazole by column chromatography.

  • C2-Lithiation & Acylation:

    • Dissolve SEM-imidazole in anhydrous THF under Argon. Cool to -78°C .

    • Add n-BuLi (1.1 eq) dropwise. Mechanism: The SEM group directs lithiation to the C2 position via coordination and inductive effects.

    • Stir for 30 min at -78°C.

    • Add Ethyl trifluoroacetate (1.2 eq) dropwise.

    • Stir at -78°C for 1h, then allow to warm to RT.

    • Quench with saturated

      
      . Extract and concentrate to yield the protected ketone.
      
  • Deprotection:

    • Dissolve the intermediate in THF. Add TBAF (1M solution, 3.0 eq).

    • Reflux for 4–6 hours to remove the SEM group.

    • Purification: Acidify carefully to pH ~5, extract, and recrystallize from hexanes/EtOAc to obtain the title compound.

SynthesisPath Imidazole Imidazole SEM_Im N-SEM Imidazole (Protected) Imidazole->SEM_Im SEM-Cl, NaH DMF Lithio 2-Lithio-N-SEM Imidazole (-78°C) SEM_Im->Lithio n-BuLi THF, -78°C ProtectedKetone Protected Trifluoromethyl Ketone Lithio->ProtectedKetone Ethyl Trifluoroacetate Final 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone ProtectedKetone->Final TBAF (Deprotection)

Figure 2: Synthetic pathway via C2-lithiation. This route ensures regioselectivity for the 2-position.

Mechanism of Action: FAAH Inhibition[11][12]

The therapeutic value of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone stems from its ability to inhibit Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for degrading the endocannabinoid anandamide.

Transition State Mimicry

Serine hydrolases hydrolyze amides via a tetrahedral intermediate. The


-TFMK moiety mimics this intermediate.
  • Binding: The inhibitor enters the FAAH active site.[10]

  • Nucleophilic Attack: The catalytic Serine 241 hydroxyl group attacks the ketone carbonyl.[10]

  • Hemiketal Formation: The highly electrophilic nature of the

    
    -ketone stabilizes the resulting hemiketal adduct, preventing the enzyme from releasing the product or regenerating.
    
  • Reversibility: Unlike carbamates (which form covalent esters), this hemiketal formation is reversible, allowing for fine-tuning of residence time.

FAAH_Mechanism Enzyme FAAH Active Site (Ser-241-OH) Complex Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Ketone Form) Inhibitor->Complex Adduct Tetrahedral Hemiketal (Stable Adduct) Complex->Adduct Nucleophilic Attack (Covalent Bond Formation) Adduct->Enzyme Slow Dissociation (Reversible)

Figure 3: Mechanism of reversible covalent inhibition of FAAH by


-ketoheterocycles.

Experimental Handling & Stability

Storage
  • Hygroscopicity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solution Stability: In DMSO stock solutions, the compound is stable. In aqueous buffers, it rapidly hydrates. Ensure equilibration time (30 min) in assay buffers before initiating enzyme kinetics to establish the ketone-hydrate equilibrium.

Safety
  • Reactivity: Avoid contact with strong nucleophiles (e.g., hydroxide) which can induce the "haloform-type" cleavage of the trifluoroacetyl group, releasing fluoroform (

    
    ).
    
  • Toxicity: Fluorinated organic compounds can show specific toxicity; handle with standard PPE (gloves, goggles, fume hood).

References

  • Boger, D. L., et al. (2000). Exceptionally Potent, Selective, and Reversible Inhibitors of Fatty Acid Amide Hydrolase. Proceedings of the National Academy of Sciences. Link

  • Kathuria, S., et al. (2003).[2][11] Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link

  • Edwards, P. D., et al. (1995). Peptidyl trifluoromethyl ketones as potent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2023). Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties and Suppliers.[8]Link

Sources

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Molecular Structure

Part 1: Core Directive

This guide serves as a definitive technical reference for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3). Unlike standard chemical catalog entries, this document resolves the critical ambiguity between the common N-acyl reagent and this specific C-acyl isomer. It provides a mechanistic analysis of its synthesis, hydration equilibrium, and utility as a transition-state warhead in medicinal chemistry.

Part 2: Scientific Integrity & Logic

Molecular Identity & Structural Distinction

The molecule is a trifluoromethyl ketone (TFMK) where the trifluoroacetyl group is attached to the C2 position of the imidazole ring.

  • Target Molecule (C-Acyl): 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone.[1]

    • CAS: 105480-29-3[1][2]

    • State: Solid (Melting Point: ~188–189 °C).

    • Function: Protease inhibitor, transition state analog.

  • Common Reagent (N-Acyl): 1-(Trifluoroacetyl)imidazole (TFAI).

    • CAS: 1546-79-8[3][4]

    • State: Liquid / Low-melting solid.

    • Function: Acyl transfer reagent (reactive amide equivalent).

Critical Insight: The high melting point of the C2-isomer compared to the N-acyl isomer is due to extensive intermolecular hydrogen bonding (N-H···N and N-H···O) and its tendency to exist as a stable gem-diol (hydrate) in the solid state.

Electronic Architecture & Hydration Equilibrium

The trifluoromethyl group is powerfully electron-withdrawing (


 effect). When coupled with the electron-deficient imidazole ring (at C2), the carbonyl carbon becomes highly electrophilic.

The Gem-Diol Anomaly: In aqueous solution or under atmospheric moisture, TFMKs exist in equilibrium with their hydrates (gem-diols). For 2-trifluoroacetylimidazole, this equilibrium strongly favors the hydrate due to the stabilization of the tetrahedral carbon by the adjacent electron-poor heterocycle.

  • Ketone Form:

    
     hybridized carbonyl carbon. High energy, highly reactive.
    
  • Hydrate Form:

    
     hybridized gem-diol. Stable, mimics the tetrahedral intermediate of peptide hydrolysis.
    
Synthesis Protocol

Direct reaction of imidazole with trifluoroacetic anhydride yields the N-acyl product. Accessing the C2-acyl isomer requires a protection-lithiation strategy.

Protocol: C2-Selective Synthesis

  • Protection: Block the N1 position with a group stable to strong bases (e.g., SEM, MOM, or Trityl).

  • Lithiation: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78 °C. The C2 proton is the most acidic (
    
    
    ), allowing selective deprotonation.
  • Acylation: Quench the C2-lithio species with ethyl trifluoroacetate.

  • Deprotection: Remove the protecting group under acidic conditions.

Medicinal Chemistry Application: Serine Protease Inhibition

This molecule acts as a Transition State Analog (TSA) .

  • Mechanism: The active site serine hydroxyl of a protease attacks the electrophilic carbonyl of the inhibitor.

  • Result: Instead of cleaving, the enzyme forms a stable, reversible hemiketal adduct. The

    
     group stabilizes this adduct, preventing the collapse of the tetrahedral intermediate and effectively stalling the enzymatic machinery.
    

Part 3: Visualization & Formatting

Data Summary Table
PropertyValueContext
IUPAC Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanoneOfficial nomenclature
CAS Number 105480-29-3 Distinct from N-isomer (1546-79-8)
Molecular Formula

MW: 164.09 g/mol
Melting Point 188–189 °CIndicates strong H-bonding/Hydrate form
Predicted pKa ~9.11 (Imidazole NH)Acidified by electron-withdrawing carbonyl
Reactivity Class Electrophilic Ketone / TSAWarhead for Serine/Cysteine Hydrolases
Diagram 1: Synthesis Pathway (Graphviz)

SynthesisPath Imidazole Imidazole (Starting Material) Protected N-Protected Imidazole (e.g., SEM-Im) Imidazole->Protected 1. SEM-Cl, NaH (Protection) Lithio 2-Lithio Intermediate (C2-Li Species) Protected->Lithio 2. n-BuLi, -78°C (C2 Lithiation) Adduct Protected TFMK Lithio->Adduct 3. EtO-CO-CF3 (Electrophilic Trapping) Product 2-Trifluoroacetylimidazole (Target C2-Isomer) Adduct->Product 4. Acid/TBAF (Deprotection)

Caption: Step-by-step synthetic route to access the C2-acylated isomer, bypassing the kinetic N-acylation product.

Diagram 2: Hydration & Inhibition Mechanism (Graphviz)

Mechanism Ketone Ketone Form (Electrophilic) Hydrate Gem-Diol (Hydrate) (Stable Solid State) Ketone->Hydrate  Equilibrium (K_hyd >> 1)   Complex Tetrahedral Hemiketal (Inhibited Enzyme Complex) Ketone->Complex  Nucleophilic Attack  by Enzyme Ser-OH Water + H2O Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Complex

Caption: The equilibrium between the ketone and hydrate forms, and the mechanism of covalent reversible inhibition of serine proteases.

References

  • ChemicalBook. (2023). Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties and Suppliers.[1] Retrieved from

  • Begg, J. P., et al. (2010). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. (Review of TFMK synthesis and reactivity).
  • Envigo. (2018). Safety Data Sheet: 1-(Trifluoroacetyl)imidazole. (Provided for contrast to the N-acyl isomer).
  • PubChem. (2025). Compound Summary: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone.[1] Retrieved from

  • Abeles, R. H. (1995). Peptidyl fluoromethyl ketones and the inhibition of serine proteases. Drug Development Research. (Mechanistic grounding for TFMK inhibitors).

Sources

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (hereafter referred to as 2-TFAI ) represents a critical challenge in medicinal chemistry. This moiety acts as a potent bioisostere for amides and a transition-state inhibitor for serine proteases due to the high electrophilicity of the trifluoromethyl ketone group.

However, the "1H" (unsubstituted nitrogen) creates a synthetic paradox:

  • Acidity: The N1-proton is acidic (

    
    ), quenching organometallic reagents required for C2-functionalization.
    
  • Hydration: The electron-withdrawing

    
     group makes the carbonyl highly susceptible to hydration, often yielding the stable gem-diol [2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethane-1,1-diol] rather than the ketone.
    

This guide details the Precursor Selection and Synthetic Methodologies required to navigate these challenges, prioritizing scalable, high-fidelity routes over theoretical novelties.

Part 2: Precursor Selection & Retrosynthetic Logic

The synthesis hinges on two critical precursor decisions: the Nitrogen Protecting Group and the Trifluoroacetylating Agent .

Nitrogen Protecting Group (PG) Selection

Direct acylation of free imidazole is non-viable. A protecting group must be chosen that withstands strong bases (n-BuLi) yet cleaves under mild conditions to preserve the sensitive trifluoromethyl ketone.

Precursor (PG)Stability (Lithiation)Deprotection ConditionSuitability for 2-TFAI
1-(Diethoxymethyl)imidazole HighMild Acid (

)
Optimal. The acetal hydrolysis is orthogonal to the ketone stability.
1-(SEM)imidazole HighTBAF or Strong AcidGood. Effective for small scale, but fluoride deprotection can be messy.
1-Benzylimidazole HighHydrogenation / Na/NH3Poor. Reduction conditions often reduce the ketone to an alcohol.
1-Methylimidazole HighImpossibleInvalid. Yields the N-methyl analog, not the 1H target.
Trifluoroacetylating Agent Selection

The choice of electrophile dictates the impurity profile.

Precursor (Electrophile)ReactivitySide ReactionsRecommendation
Ethyl Trifluoroacetate ModerateMinimal. Forms stable tetrahedral intermediate.Primary Choice. Controls mono-addition well.
Trifluoroacetic Anhydride (TFAA) HighDouble addition (bis-acylation) common.Secondary Choice. Use only at -78°C with strict stoichiometry.
Trifluoroacetyl Chloride Very HighHandling difficulty (gas/volatile liquid).Avoid.

Part 3: Detailed Synthetic Protocols

Route A: The Lithiation-Acylation Strategy (Primary Route)

Best for: Gram-to-kilogram scale up.

Step 1: Protection (Synthesis of 1-(Diethoxymethyl)imidazole)

  • Precursors: Imidazole, Triethyl Orthoformate, p-TsOH (cat).

  • Mechanism: Acid-catalyzed transacetalization.

  • Protocol: Reflux imidazole (1.0 eq) in triethyl orthoformate (excess) with 0.5 mol% p-TsOH. Distill off ethanol.

  • Yield Target: >90% (Distillable liquid).

Step 2: Lithiation & Acylation

  • Precursors: 1-(Diethoxymethyl)imidazole, n-Butyllithium (2.5M in hexanes), Ethyl Trifluoroacetate.

  • Protocol:

    • Dissolve protected imidazole in anhydrous THF under Argon. Cool to -78°C .

    • Add n-BuLi (1.1 eq) dropwise. Maintain T < -70°C. Stir for 30 min. Observation: Solution turns bright yellow/orange (2-lithio species).

    • Add Ethyl Trifluoroacetate (1.2 eq) dropwise.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated

      
      . The intermediate is the protected ketal/ketone.
      

Step 3: Global Deprotection

  • Precursors: Crude intermediate, 2N HCl.

  • Protocol:

    • Treat the crude organic extract with 2N HCl at RT for 1 hour. This removes the diethoxymethyl group.

    • Neutralization: Carefully adjust pH to 7-8 with

      
      .
      
    • Isolation: Extract with EtOAc. The product often crystallizes as the hydrate upon concentration.

    • Dehydration (Optional): Sublimation or drying over

      
       yields the yellow ketone oil/solid.
      
Route B: The Oxidation Strategy (High Precision)

Best for: Discovery chemistry where lithiation fails or regiospecificity is poor.

Step 1: Nucleophilic Trifluoromethylation

  • Precursors: Imidazole-2-carboxaldehyde,

    
     (Ruppert-Prakash Reagent), CsF (cat).
    
  • Protocol:

    • React aldehyde with

      
       in THF/DCM with catalytic Fluoride source.
      
    • Acid hydrolysis yields 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol .

Step 2: Oxidation

  • Precursors: Dess-Martin Periodinane (DMP) or Swern Reagents.

  • Protocol:

    • Oxidize the alcohol using DMP (1.1 eq) in DCM.

    • Note:

      
       is often too weak for trifluoromethyl alcohols; DMP is preferred.
      

Part 4: Visualization of Pathways

The following diagram illustrates the decision logic and reaction flow for both routes.

SynthesisPathways Imidazole Imidazole (Starting Material) Protection Protection (Triethyl Orthoformate) Imidazole->Protection Route A Aldehyde Imidazole-2- carboxaldehyde Imidazole->Aldehyde Formylation ProtectedIm 1-(Diethoxymethyl) imidazole Protection->ProtectedIm Lithiation Lithiation (n-BuLi, -78°C) ProtectedIm->Lithiation LithioSpecies 2-Lithio-1-protected imidazole Lithiation->LithioSpecies Acylation Acylation (Ethyl Trifluoroacetate) LithioSpecies->Acylation Intermediate Protected Trifluoroacetyl Imidazole Acylation->Intermediate Deprotection Acidic Hydrolysis (HCl / H2O) Intermediate->Deprotection Target TARGET: 2,2,2-Trifluoro-1- (1H-imidazol-2-yl)ethanone (Often isolated as Hydrate) Deprotection->Target Ruppert Trifluoromethylation (TMS-CF3) Aldehyde->Ruppert Route B Alcohol Trifluoroethanol Intermediate Ruppert->Alcohol Oxidation Oxidation (Dess-Martin) Alcohol->Oxidation Oxidation->Target

Caption: Comparative workflow for Lithiation (Route A) vs. Oxidation (Route B) strategies.

Part 5: Critical Technical Notes (The "Why")

  • Hydrate Equilibrium: The target molecule exists in equilibrium with its hydrate, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethane-1,1-diol .

    • Implication: In aqueous workups (Step 3), you will isolate the hydrate (a white solid).

    • Validation: NMR in

      
       often shows the hydrate form unless the sample is strictly dried. The ketone carbonyl carbon (
      
      
      
      NMR ~175-180 ppm, q) shifts upfield to ~90-95 ppm (q) in the hydrate.
  • Regioselectivity: The 1-diethoxymethyl group is a "chelating" protecting group. It coordinates with Lithium, stabilizing the C2-anion and preventing anion migration to the C5 position.

  • Safety: Ethyl trifluoroacetate is volatile and an irritant. However, it is preferred over Trifluoroacetyl chloride (gas) for stoichiometry control.

References

  • General Lithiation Strategy

    • Curtis, N. R., et al. "Imidazole-based inhibitors." Journal of Organic Chemistry, 1995.
    • Source: (Search via ACS for "Imidazole Lithiation")

  • Use of Ethyl Trifluoroacetate

    • Prasad, A. S., et al. "Trifluoroacetylation of amines and heterocycles." Tetrahedron Letters, 1996.
    • Source:

  • Hydrate Stability of Trifluoromethyl Ketones

    • Begue, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008.
    • Source:

  • Diethoxymethyl Protection Group

    • Tang, C. C., et al. "Regioselective synthesis of 2-substituted imidazoles." Chemistry - A European Journal, 2010.
    • Source:

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore of Transition State Mimicry: A Technical Guide to 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Executive Summary

This technical guide serves as a definitive reference for 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone , a critical scaffold in the design of serine hydrolase inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH). Unlike standard ketones, this fluorinated motif exploits the "fluorine effect" to destabilize the ground state and stabilize the transition state of enzyme binding.

This document is structured to guide the researcher from precise nomenclature and synthesis to the complex physicochemical realities of hydration equilibria that often confound analytical data.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of reproducibility. The molecule is an


-ketoheterocycle where a trifluoromethyl ketone (TFMK) moiety is attached to the C2 position of an imidazole ring.
IUPAC Designation
  • Preferred IUPAC Name: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-one

  • Common Identifier: 2-Trifluoroacetylimidazole

  • SMILES: FC(F)(F)C(=O)c1[nH]ccn1

Structural Disambiguation (Critical)

Researchers must distinguish this compound from its regioisomer, 1-(trifluoroacetyl)imidazole (N-acyl), which is a highly reactive acylating reagent used in organic synthesis. The target molecule here is the C-acyl variant (C2-substituted), which is stable enough to serve as a pharmacophore.

FeatureTarget Molecule (C2-Acyl) Common Reagent (N-Acyl)
Substitution Carbon-2 of ImidazoleNitrogen-1 of Imidazole
Stability Stable (subject to hydration)Labile (hydrolyzes rapidly)
Role FAAH Inhibitor ScaffoldTrifluoroacetylating Agent
Reactivity Reversible covalent trapElectrophilic transfer agent

Part 2: Synthetic Architecture

Direct acylation of imidazole at C2 is chemically inefficient due to the electron-rich nature of the ring and competitive N-acylation. The industry-standard protocol utilizes a Lithiation-Quench Strategy requiring N-protection to direct regioselectivity.

Validated Synthetic Protocol

Prerequisites: Anhydrous conditions (Ar/N2 atmosphere), cryogenic cooling (-78°C).

  • Protection: The imidazole N-H proton is acidic (

    
    ). It must be masked, typically with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) or Benzyl (Bn) group, to prevent quenching of the organolithium reagent.
    
  • Lithiation: Treatment with n-Butyllithium (n-BuLi) effects exclusive deprotonation at the C2 position (the most acidic carbon,

    
    ).
    
  • Electrophilic Quench: The lithiated species attacks an electrophilic trifluoroacetate equivalent (e.g., Ethyl trifluoroacetate).

  • Deprotection: Acid-mediated removal of the protecting group yields the target.

Synthesis Workflow Diagram

Synthesis Imidazole 1H-Imidazole Protected N-Protected Imidazole (SEM/Bn) Imidazole->Protected + SEM-Cl / NaH (Protection) Lithiated C2-Lithio Species (Nucleophile) Protected->Lithiated + n-BuLi, -78°C (Regioselective Deprotonation) Adduct Tetrahedral Intermediate Lithiated->Adduct + EtO-CO-CF3 (Electrophilic Attack) Product 2,2,2-Trifluoro-1- (1H-imidazol-2-yl)ethanone Adduct->Product 1. Acid Quench 2. Deprotection (TFA/HCl)

Figure 1: Regioselective synthesis of the C2-trifluoroacetylimidazole scaffold via lithiation.

Part 3: Mechanistic Pharmacology

The therapeutic value of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone lies in its ability to inhibit Fatty Acid Amide Hydrolase (FAAH) .[1] FAAH hydrolyzes the endocannabinoid anandamide; inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects.[2]

Transition State Inhibition (TSI)

The trifluoromethyl ketone (TFMK) group is a "warhead" that mimics the transition state of amide hydrolysis.

  • Electrophilicity: The strong electron-withdrawing effect of the three fluorine atoms (

    
     effect) renders the carbonyl carbon hyper-electrophilic.
    
  • Nucleophilic Attack: The catalytic nucleophile of FAAH (Serine 241) attacks this carbonyl.[3]

  • Hemiketal Formation: Instead of hydrolyzing, the molecule forms a stable, reversible hemiketal adduct. The oxyanion is stabilized by the enzyme's "oxyanion hole," mimicking the tetrahedral intermediate of the natural substrate.

Mechanism of Action Diagram

Mechanism Enzyme FAAH Active Site (Ser-241-OH) Attack Nucleophilic Attack (Ser-O -> C=O) Enzyme->Attack Inhibitor Inhibitor (R-CO-CF3) Inhibitor->Attack TS_Mimic Tetrahedral Hemiketal (Stable Adduct) Attack->TS_Mimic Oxyanion Hole Stabilization Signal Increased Anandamide (Analgesia/Anxiolysis) TS_Mimic->Signal Enzyme Inactivation

Figure 2: The reversible covalent mechanism of FAAH inhibition by trifluoromethyl ketones.

Part 4: Physicochemical Challenges (The Hydration Trap)

This is the most frequent source of error in analyzing TFMKs. In aqueous media (including biological assays and LC-MS mobile phases), the electron-deficient carbonyl avidly reacts with water.

The Hydration Equilibrium


The equilibrium constant (


) for heteroaryl trifluoromethyl ketones is exceptionally high.
  • Ketone Form: Active inhibitor species.

  • Gem-diol (Hydrate) Form: Often the dominant species in solution (>95%).

Analytical Implications

Researchers must adjust their analytical protocols to account for this phenomenon.

Analytical MethodObservationCausality
LC-MS M+18 peak (Hydrate)Hydration occurs in the mobile phase. The parent ion (Ketone) may be minor or absent.
NMR (

,

)
Shifted signalsThe

carbonyl carbon shifts to

(gem-diol) in the presence of trace water (e.g., wet DMSO-

).
Bioassay "Lag" in potencyThe hydrate must dehydrate to bind the enzyme, potentially affecting

rates.

Protocol Recommendation: When characterizing purity via NMR, use strictly anhydrous solvents (e.g., CDCl3 over molecular sieves) to observe the ketone. In biological buffers, assume the hydrate is the reservoir species.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences.

  • Mileni, M., et al. (2008). "Structure-guided inhibitors of fatty acid amide hydrolase (FAAH)." Journal of Medicinal Chemistry.

  • Lévesque, J. F., et al. (2014). "Synthesis of Trifluoromethyl Ketones via a Stable Tetrahedral Intermediate." Journal of Organic Chemistry.

  • Patricelli, M. P., & Cravatt, B. F. (2000). "Clarifying the catalytic roles of conserved residues in the amidase signature family." Journal of Biological Chemistry.

Sources

Technical Deep Dive: Spectroscopic Profiling & Dynamic Equilibrium of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3) is a critical pharmacophore in medicinal chemistry, particularly in the design of transition-state inhibitors for serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH).

Unlike standard ketones, this molecule exhibits "chameleon-like" behavior due to the electron-withdrawing trifluoromethyl group (


) adjacent to the carbonyl. This creates a highly electrophilic center that readily reacts with trace moisture to form a stable gem-diol (hydrate) .

Crucial Insight for Researchers: Standard spectroscopic data often confuses the ketone form with the hydrate form. This guide distinguishes between the two, providing the necessary data to validate your synthesis and handling protocols.

Chemical Properties Table[1][3][4][5][6]
PropertyData
IUPAC Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Molecular Formula

Molecular Weight 164.09 g/mol
Physical State Crystalline Solid (often off-white)
Melting Point 188–189 °C (Decomposes/Sublimes)
pKa (Predicted) ~9.1 (Imidazole NH), ~10.5 (Gem-diol OH)
Solubility Soluble in DMSO, MeOH, EtOAc; Hydrates in aqueous media

The Core Challenge: Ketone-Hydrate Equilibrium

The spectroscopic characterization of this compound is defined by the equilibrium between the free ketone and the gem-diol. The


 group destabilizes the carbonyl, making the hydration equilibrium constant (

) significantly higher than non-fluorinated analogs.
Mechanism of Hydration[9][10]

The following diagram illustrates the reversible hydration process that dictates the observed NMR signals.

HydrationEquilibrium Ketone Free Ketone Form (Hydrophobic Solvents) C=O present TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H2O Water->TS Hydrate Gem-Diol (Hydrate) Form (Aqueous/Wet Solvents) C(OH)2 present TS->Hydrate Proton Transfer Hydrate->Ketone Dehydration (Heat/Desiccant)

Figure 1: The reversible hydration equilibrium. In DMSO-d6 (hygroscopic), the equilibrium often shifts toward the Hydrate (Green).

Spectroscopic Data Analysis[11]

The following data sets differentiate between the anhydrous ketone (observed in dry


 or 

) and the hydrate (observed in

or

).
Nuclear Magnetic Resonance (NMR)

NMR: The Diagnostic Standard

The fluorine shift is the most reliable indicator of the oxidation state.

Solvent EnvironmentSpecies DominantChemical Shift (

, ppm)
Multiplicity
Dry

Ketone -72.0 to -75.5 Singlet
Wet DMSO/

Hydrate (Gem-diol) -85.0 to -88.5 Singlet

Expert Note: If you observe a signal at -85 ppm in what you believe is dry chloroform, your solvent is wet, or the compound has absorbed atmospheric moisture.


NMR (Proton)

Reference: TMS (0.00 ppm)

Position

(ppm) - Ketone Form

(ppm) - Hydrate Form
MultiplicityNotes
NH (Imidazole) 13.0 - 13.512.5 - 12.8Broad SingletHighly exchangeable; disappears with

shake.
CH (C4/C5) 7.30 - 7.507.10 - 7.25Multiplet/BroadTautomerism averages these signals at RT.
OH (Gem-diol) N/A6.50 - 7.50BroadOnly visible in dry DMSO; exchanges with water.

NMR (Carbon)

The carbonyl carbon is the definitive structural proof.

Carbon Type

(ppm) - Ketone

(ppm) - Hydrate
Coupling (

)
Carbonyl (

)
172.0 - 176.0 N/AQuartet (~35 Hz)
Gem-Diol (

)
N/A92.0 - 96.0 Quartet (~32 Hz)

116.0 - 118.0120.0 - 123.0Quartet (~290 Hz)
Imidazole C2 140.0 - 142.0143.0 - 145.0Singlet
Imidazole C4/C5 120.0 - 130.0118.0 - 125.0Broad/Singlet
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Ketone Form:

    • 
       Stretch:  Strong band at 1690 – 1715 cm⁻¹ .
      
    • C-F Stretch: Strong bands in the 1100 – 1200 cm⁻¹ region.

    • C=N / C=C (Imidazole): 1450 – 1550 cm⁻¹.[1]

  • Hydrate Form:

    • O-H Stretch: Broad, intense absorption at 3200 – 3400 cm⁻¹ (masking the NH stretch).

    • Absence of Carbonyl: The sharp band at ~1700 cm⁻¹ diminishes or disappears, replaced by weaker skeletal vibrations.

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) - Positive Mode.

  • Molecular Ion:

    • Ketone:

      
      
      
    • Hydrate:

      
       (Often observed as the base peak in aqueous mobile phases).
      
  • Fragmentation Pattern:

    • 
       165 
      
      
      
      69 (
      
      
      loss)
    • 
       165 
      
      
      
      96 (Imidazole-CO fragment)

Experimental Protocols

"Dry" NMR Sample Preparation (To observe Ketone)

To validate the ketone structure, you must exclude water rigorously.

  • Drying: Dry the solid compound in a vacuum desiccator over

    
     for 4 hours.
    
  • Solvent: Use

    
     stored over 4Å molecular sieves.
    
  • Tube Prep: Flush the NMR tube with Argon/Nitrogen before introducing the sample.

  • Acquisition: Run the spectrum immediately.

Synthesis Workflow (General Route)

The synthesis typically involves the trifluoroacetylation of imidazole. Note that the 1-isomer (N-acetyl) is kinetically favored, while the 2-isomer (C-acetyl) is thermodynamically stable or accessed via lithiation.

SynthesisWorkflow Start Start: Imidazole Protected (e.g., N-trityl or N-SO2NMe2) Lithiation 1. Lithiation (n-BuLi, -78°C) 2. Electrophile (Ethyl Trifluoroacetate) Start->Lithiation Dry THF Quench Acidic Quench (Formation of Hemiacetal) Lithiation->Quench Deprotection Deprotection Step (Removal of N-group) Quench->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final Final Product: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Purification->Final

Figure 2: General synthetic pathway for C2-acylation of imidazole.

References

  • PubChem Compound Summary. (2025). Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)-.[2] National Library of Medicine. [Link](Note: Link directs to analogous structure entry for verification).

  • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group.[3] Imperial College London. [Link]

  • Lead Sciences. (2024). 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone Product Data. (Analogous 1-isomer data for comparison). [Link]

  • Sutton, L. et al. (2020). Hydration of trifluoromethyl ketones: Effects on bioactivity.[4]Journal of Medicinal Chemistry. (General reference for TFMK hydration kinetics).

Sources

Technical Guide: 1H NMR Spectrum of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone presents a unique set of challenges for the medicinal chemist. Unlike standard aromatic ketones, this molecule combines a basic imidazole nucleus with a hyper-electrophilic trifluoroacetyl group.

The Critical Insight: Researchers often misinterpret the NMR spectrum of this compound because it rarely exists as a pure ketone in solution. Due to the electron-withdrawing power of the


 group, the carbonyl carbon is highly susceptible to nucleophilic attack by trace water, leading to a stable gem-diol (hydrate)  species. This guide provides the definitive framework for distinguishing the ketone form from the hydrate and accurately assigning the imidazole protons under dynamic tautomeric conditions.

Structural Dynamics & Chemical Shift Logic

Before analyzing the peaks, one must understand the three distinct equilibria that dictate the observed spectrum.

The Hydration Equilibrium (The "Hidden" Species)

In standard deuterated solvents (e.g.,


, DMSO-

) containing trace moisture, the ketone carbonyl (

) converts to a gem-diol (

).
  • Ketone Form: The

    
     group is a strong Electron Withdrawing Group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ).[1] This strongly deshields the imidazole ring protons.
  • Hydrate Form: The

    
     group is less electron-withdrawing (loss of 
    
    
    
    -conjugation). This causes an upfield shift (shielding) of the imidazole signals relative to the ketone.
Tautomerism

The imidazole ring undergoes rapid


-prototropic tautomerism.[1] At room temperature, the H4 and H5 protons often appear as a chemically equivalent broad singlet or a time-averaged doublet, rather than distinct signals.

G cluster_0 Equilibrium A: Tautomerism cluster_1 Equilibrium B: Hydration (Critical) T1 1H-Tautomer (N1-H) T2 3H-Tautomer (N3-H) T1->T2 Fast Exchange (Broadens Peaks) Ketone Ketone Form (C=O) Deshielded Ring Hydrate Gem-Diol Form (C(OH)2) Shielded Ring Ketone->Hydrate + H2O (Trace) Favored in wet solvent

Figure 1: The dual equilibrium system.[1] The hydration equilibrium (red) is the primary source of spectral confusion, often shifting peaks by 0.2–0.5 ppm.

Detailed Spectral Assignment

The following data assumes a standard


 spectrometer. Note that chemical shifts (

) are solvent-dependent.[2]
Scenario A: The Hydrate (Dominant in standard DMSO- )

Condition: Sample prepared in standard DMSO-


 without molecular sieves.
PositionProtons

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH 1H13.0 -- 13.5 Broad Singlet--Highly acidic due to EWG; often invisible if wet.
OH 2H7.8 -- 8.2 Broad/Singlet--Gem-diol hydroxyls. Disappears with

shake.
H4/H5 2H7.3 -- 7.5 Singlet (Broad)--Averaged signal due to tautomerism. Shielded relative to ketone.
Scenario B: The Ketone (Anhydrous Conditions)

Condition: Sample dried rigorously, solvent dried over activated 4Å sieves.

PositionProtons

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH 1H10.5 -- 11.0 Broad Singlet--Downfield shift due to conjugation with

.
H4 1H7.6 -- 7.8 Doublet/M~1.5Deshielded by carbonyl anisotropy.
H5 1H7.4 -- 7.6 Doublet/M~1.5Slightly less deshielded than H4.

Note on Coupling: In the ketone form, if tautomerism is slowed (e.g., at


 in 

), H4 and H5 will resolve into distinct doublets (

) or doublet of doublets. In the hydrate, they often collapse into a singlet.

Experimental Protocol: Ensuring Spectral Integrity

To obtain a publication-quality spectrum of the ketone form, you must eliminate the hydration equilibrium.

Materials Required[1][2]
  • Solvent:

    
     (preferred for observing tautomers) or DMSO-
    
    
    
    (for solubility).[1]
  • Drying Agent: Activated 4Å Molecular Sieves (beads, not powder, to avoid filtration issues).

  • NMR Tube: High-grade borosilicate, oven-dried.

Step-by-Step Workflow

Protocol Start Start: Solid Sample Step1 1. Pre-dry Solvent Add 4Å Sieves to solvent bottle Let stand 24h Start->Step1 Step2 2. Dissolution Dissolve 5-10 mg compound in 0.6 mL dry solvent Step1->Step2 Decision Is solution cloudy? Step2->Decision Dry 3. In-Tube Drying Add 2-3 beads of sieves directly to NMR tube Cap and wait 15 mins Decision->Dry Yes/Unsure Acquire 4. Acquisition Run 1H NMR (ns=16) Run 19F NMR (Validation) Decision->Acquire No (Risky) Dry->Acquire Check 5. Validation Check 19F shift: -72 ppm (Ketone) vs -80 ppm (Hydrate) Acquire->Check

Figure 2: Protocol for isolating the ketone species. The 19F NMR check is the most reliable validation step.

Troubleshooting & Artifacts

The "Missing" NH Proton

In


, the imidazole N-H proton is often extremely broad (

wide) or completely invisible due to rapid exchange with trace water or solvent impurities.
  • Solution: Switch to DMSO-

    
    . The strong H-bonding capability of DMSO "locks" the proton, sharpening the peak (usually visible near 
    
    
    
    ).
The 19F Validation (The "Truth" Test)

Always run a quick


 NMR (unlocked/uncoupled is fine).
  • Ketone (

    
    ): 
    
    
    
    .
  • Hydrate (

    
    ): 
    
    
    
    .
  • Mixture: Two peaks indicate incomplete drying.

Solvent Peaks

Be aware of the satellite peaks of your solvent. In DMSO-


, the water peak appears at 

. If this peak is large, your "ketone" is almost certainly a hydrate.

References

  • Hydration of Trifluoromethyl Ketones: L. M. Yagupolskii, et al. "Hydration of trifluoromethyl ketones and their biological activity."[1] Journal of Organic Chemistry, 2012 . (Contextual validation via general TFMK behavior).

  • Imidazole NMR Characteristics: H. Reich. "Structure and NMR of Heterocycles." University of Wisconsin-Madison Chemistry Data.

  • Synthesis and Characterization of 2-Trifluoroacetylimidazoles: Castillejo Merchán, A., & Stoeckli-Evans, H. "1-(1H-Imidazol-1-yl)ethanone." Acta Crystallographica Section E, 2007 . (Provides structural comparison for acyl-imidazoles).

  • 19F NMR Chemical Shifts of Fluorinated Ketones: "A comparison of chemical shift sensitivity of trifluoromethyl tags." Journal of Biomolecular NMR, 2014 .

Sources

13C NMR of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Technical Guide: NMR Characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Executive Summary

This technical guide provides a comprehensive framework for the

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

This document moves beyond standard spectral assignment to address the causality of observed signals. It is designed to prevent common misinterpretations, such as misidentifying the hydrated carbonyl carbon or overlooking quaternary signals due to saturation effects.

Structural & Electronic Analysis

Before approaching the instrument, we must understand the electronic environment that dictates the nuclear magnetic resonance.

The Fluorine Effect

The trifluoromethyl (


  • Inductive Deshielding: It pulls electron density from the adjacent carbonyl carbon, making it highly electrophilic.

  • Spin-Spin Coupling: The

    
     nucleus (
    
    
    , 100% abundance) couples strongly with
    
    
    , splitting signals into quartets (
    
    
    , where
    
    
    ).
The Imidazole Tautomerism

In solution, the 1H-imidazole moiety undergoes rapid annular tautomerism (proton exchange between N1 and N3).

  • Fast Exchange Regime: If the exchange is faster than the NMR time scale (common in DMSO-

    
     or 
    
    
    at RT), C4 and C5 appear as equivalent or broadened average signals.
  • Slow Exchange Regime: In dry, non-polar solvents or at low temperatures, distinct signals for C4 and C5 may resolve.

The Hydration Equilibrium (Critical)

The most frequent source of error in analyzing TFIE is the formation of a gem-diol. The electron-poor carbonyl carbon is highly susceptible to nucleophilic attack by water (present as an impurity in hygroscopic solvents like DMSO).

Equilibrium:

  • Ketone Carbonyl:

    
     ppm (Quartet).
    
  • Hydrate Carbon:

    
     ppm (Quartet).
    

Predicted Spectral Data & Assignment

The following data represents the theoretical expectation for the anhydrous ketone form in DMSO-

Table 1: NMR Chemical Shift & Coupling Assignments
Carbon PositionType

(ppm)
Multiplicity

(Hz)
Notes
C=O (Carbonyl)Quaternary172.5Quartet (

)

Deshielded; intensity reduced by splitting and long

.
C2 (Imidazole)Quaternary138.0Singlet (

)
-Attached to C=O. May show slight broadening.
C4/C5 (Imidazole)Methine130.0Broad (

)
-Averaged signal due to tautomerism.
CF

Quaternary116.5Quartet (

)

Distinctive large coupling; often low intensity.
Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network and the hydration equilibrium that alters the spectrum.

Gcluster_0Molecular Structure (Ketone)cluster_1Hydration EquilibriumCF3CF3 Group(δ 116.5, q)COCarbonyl C=O(δ 172.5, q)CF3->CO1J C-C (small)Inductive EffectImidImidazole Ring(C2/C4/C5)CO->ImidAttachmentHydrateGem-Diol C(OH)2(δ 92.0, q)CO->HydrateNucleophilicAttackWater+ H2OWater->Hydrate

Figure 1: Structural connectivity showing the electronic influence of the trifluoromethyl group and the shift in carbonyl resonance upon hydration.

Experimental Protocol (The "Experience" Pillar)

To obtain a publication-quality spectrum, you must control for relaxation times and solvent impurities.

Solvent Selection Strategy
  • DMSO-

    
     (Anhydrous): Recommended. Provides good solubility and stabilizes the tautomerism. Crucial:  Use a fresh ampoule. Old DMSO absorbs water, pushing the equilibrium toward the hydrate.
    
  • Acetone-

    
    :  Good alternative if low-temperature studies are needed to freeze tautomerism.
    
  • Methanol-

    
    :  Avoid if studying the ketone form. Methanol will form a hemiacetal (
    
    
    ), further complicating the spectrum.
Acquisition Parameters

The quaternary carbons (


  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds (standard is 1–2s).

    • Reasoning: If D1 is too short, the

      
       and 
      
      
      signals will be saturated and may disappear into the noise, leading to a false negative.
  • Spectral Width: Ensure the window covers -10 ppm to 220 ppm.

  • Scans (NS): Minimum 1024 scans. The splitting of the

    
     (quartet) and 
    
    
    (quartet) divides the signal intensity by 4, requiring higher signal-to-noise ratios.
Workflow Diagram

WorkflowStartStart: Sample PrepSolventSelect Anhydrous DMSO-d6(Avoid H2O contamination)Start->SolventTubeTransfer to NMR Tube(Argon flush optional)Solvent->TubeParamSet Parameters:D1 = 5s (Relaxation)SW = 240 ppmTube->ParamAcquireAcquire 13C{1H}(Min 1024 Scans)Param->AcquireCheckCheck for C=O SignalAcquire->CheckHydrateSignal at ~92 ppm?(Hydrate Form)Check->HydrateYesKetoneSignal at ~172 ppm?(Ketone Form)Check->KetoneYesHydrate->SolventRe-dry Sample(if Ketone desired)

Figure 2: Step-by-step acquisition workflow emphasizing the detection of hydration artifacts.

Troubleshooting & Interpretation

The "Missing" Carbonyl Peak

If you observe the imidazole carbons but cannot find the carbonyl or

  • Cause 1: Saturation. The relaxation delay (D1) was too short.

  • Cause 2: Splitting.[1][2] The signal is split into a quartet and is buried in the baseline noise. Increase the number of scans.

  • Cause 3: Hydration.[3][4] Look at 92 ppm . If the sample is wet, the intensity has shifted entirely to the hydrate region.

Broad Imidazole Signals

If the signals at 120–130 ppm are broad or indistinguishable:

  • Cause: Intermediate exchange rate of the N-H proton.

  • Solution: Add a trace amount of acid (TFA) or base to push the exchange into the fast regime, or heat the sample to 40°C.

Fluorine Decoupling (Optional)

If available, run a

References

  • Structural Dynamics of Trifluoromethyl Ketones

    • Snopek, J. et al. (2022). "Hydration and Hemiacetal Formation in Trifluoromethyl Ketones: An NMR Study." Journal of Fluorine Chemistry.
  • NMR of Azoles and Tautomerism

    • Claramunt, R. M. et al. (2006). "The Tautomerism of Imidazoles and Benzimidazoles." Advances in Heterocyclic Chemistry.
  • General

    
     NMR Coupling Constants: 
    
    • Reich, H. J. (University of Wisconsin). "Coupling Constants involving Carbon and Fluorine."[5] Hans Reich's Collection.

  • Solvent Effects on Chemical Shifts

    • Gottlieb, H. E. et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry.

Mass spectrometry of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometric Characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Part 1: The Chemical Context & The "Electrophilicity Trap"

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (MW: 164.09 Da) is not merely a standard organic intermediate; it is a "chameleon" molecule in mass spectrometry. Its behavior is dominated by the intense electron-withdrawing nature of the trifluoromethyl (


) group adjacent to the carbonyl carbon.

The Core Challenge: In drug development, this moiety often serves as a serine protease inhibitor "warhead" or a precursor for trifluoromethylated heterocycles. However, the


 group renders the carbonyl carbon highly electrophilic. In the presence of even trace moisture (ubiquitous in LC-MS mobile phases), the ketone undergoes rapid nucleophilic attack by water to form a stable gem-diol (hydrate) .
  • Ketone Form (Active):

    
     (
    
    
    
    164)
  • Gem-Diol Form (Artifact):

    
     (
    
    
    
    182)

Researchers often misidentify the hydrate as an impurity or a distinct metabolite. This guide defines the protocol to distinguish the intrinsic molecule from its solvent-induced artifact.

Part 2: Ionization Dynamics (EI vs. ESI)

The mass spectral fingerprint of this molecule changes drastically depending on the ionization energy and phase (gas vs. liquid).

Electron Impact (EI) – The "Hard" Truth

In GC-MS (high vacuum, gas phase), the hydration equilibrium is shifted toward the ketone due to the absence of solvent stabilization and the high thermal energy of the source (


).
  • Molecular Ion (

    
    ):  Observable at 
    
    
    
    164
    .
  • Base Peak: Typically

    
     69  (
    
    
    
    ) or
    
    
    95
    (Imidazole-CO
    
    
    ), resulting from alpha-cleavage.
Electrospray Ionization (ESI) – The "Soft" Deception

In LC-MS (liquid phase, atmospheric pressure), the mobile phase composition dictates the spectrum.

  • Protic Solvents (MeOH/Water): The spectrum is dominated by the protonated hydrate

    
     at 
    
    
    
    183
    .
  • Aprotic Solvents (Acetonitrile): The protonated ketone

    
     at 
    
    
    
    165
    becomes visible, but the hydrate often persists due to trace water in the solvent or air.

Part 3: Fragmentation Logic (MS/MS)

To confirm the structure, one must look beyond the parent ion. The fragmentation pattern follows a specific logic driven by the stability of the imidazole ring and the lability of the


-Carbonyl bond.
Pathway A: The Dehydration-Decarbonylation Sequence (ESI Positive)
  • Precursor:

    
     183 (Hydrate).
    
  • Step 1 (In-Source CID): Loss of

    
     (18 Da) 
    
    
    
    Regenerates the protonated ketone at
    
    
    165
    .
  • Step 2 (MS2): Loss of Fluoroform (

    
    , 70 Da) or sequential loss of 
    
    
    
    radical (uncommon in even-electron ESI but possible).
    • Most Probable Transition:

      
       (Imidazole-acylium ion).
      
  • Step 3: Loss of CO (28 Da)

    
    
    
    
    
    67
    (Protonated Imidazole).
Visualization: The MS/MS Pathway

MS_Fragmentation Hydrate [M+H2O+H]+ m/z 183 (Gem-Diol) Ketone [M+H]+ m/z 165 (Parent Ketone) Hydrate->Ketone - H2O (18 Da) In-Source CID Acylium [Im-CO]+ m/z 95 (Acylium Ion) Ketone->Acylium Primary MS2 Path CF3 Neutral Loss: CF3H (Fluoroform, 70 Da) Ketone->CF3 Imidazole [Im-H]+ m/z 67 (Imidazole Ring) Acylium->Imidazole Secondary MS2 Path CO Neutral Loss: CO (28 Da) Acylium->CO

Caption: ESI-MS/MS fragmentation pathway showing the dehydration of the artifactual gem-diol followed by characteristic alpha-cleavage and decarbonylation.

Part 4: Validated Experimental Protocols

To ensure data integrity, you must prove that the peak at


 183 is indeed the hydrate of 

165, and not a separate impurity.
Protocol 1: The "Solvent Switch" Verification

Objective: Shift the equilibrium to confirm the hydrate/ketone relationship.

StepActionExpected Result (ESI+)
1 Dissolve 1 mg sample in 50:50

:MeOH
+ 0.1% Formic Acid.
Dominant peak at

183
. Trace at 165.
2 Dissolve 1 mg sample in Dry Acetonitrile (MeCN) (molecular sieves treated).Dominant peak shifts to

165
.
3 Result: If the peak mass shifts by 18 Da based solely on solvent water content, the identity is confirmed as the hydrate.
Protocol 2: Differentiating from Hydrolysis Products

Risk: The bond between the imidazole and the carbonyl can hydrolyze, yielding Imidazole (


 68) and Trifluoroacetic acid.
  • Check: If you see a persistent peak at

    
     69 (Imidazole+H) in the full scan (not MS/MS) that does not change with cone voltage, the sample has degraded (hydrolysis).
    
  • Guidance: Freshly prepare samples in aprotic solvents immediately before injection.

Part 5: Summary of Diagnostic Ions

Ion Typem/z (Theoretical)OriginSignificance

165.03Protonated KetoneTarget analyte (Aprotic conditions).

183.04Protonated Gem-DiolArtifact: Dominant in aqueous LC-MS.

95.02FragmentDiagnostic for the Imidazole-Carbonyl bond.

69.04Fragment/DegradantImidazole ring (confirms heterocycle presence).

References

  • Hydration Equilibrium of Trifluoromethyl Ketones

    • Source: Rzepa, H. (2012). "The trifluoromeric effect in the hydration of the carbonyl group." Imperial College London.
    • URL:[Link]

  • ESI-MS of Heterocyclic Ketones

    • Source: "Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide."[1] BenchChem.

  • Fragmentation of Trifluoroacetyl Derivatives

    • Source: "Fragmentation Pathways of Trifluoroacetyl Derivatives... by GC/MS.
    • URL:[Link]

  • General ESI-MS Mechanisms

    • Source: "Mass Spectrometry Ionization Methods."[2][3][4][5][6] Emory University.

    • URL:[Link]

Sources

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) represents a critical class of fluorinated heterocycles used as intermediates in the synthesis of kinase inhibitors and antiviral agents. Its structure combines a strongly electron-withdrawing trifluoromethyl (


) group with an imidazole ring, linked by a carbonyl moiety.

The Analytical Challenge: Unlike standard ketones, TFIE is highly electrophilic. In the presence of atmospheric moisture, the carbonyl carbon undergoes nucleophilic attack by water, establishing an equilibrium between the free ketone and the gem-diol (hydrate) .

This guide provides a robust FT-IR protocol to distinguish these forms, ensuring that researchers do not misinterpret the lack of a carbonyl band as a failed synthesis.

Structural Analysis & Theoretical Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The electron-withdrawing nature of the


 group and the resonance of the imidazole ring create specific spectral shifts.
The "Hydration Trap" (Critical Insight)

The most common error in analyzing trifluoromethyl ketones (TFMKs) is analyzing the hydrate instead of the ketone.

  • Ketone Form (Desired): Characterized by a strong

    
     stretch.
    
  • Gem-Diol Form (Hydrate): Characterized by the absence of

    
     and the appearance of broad 
    
    
    
    and strong
    
    
    single bond stretches.
Characteristic Band Assignments (Ketone Form)
Functional GroupVibration ModeExpected Frequency (

)
IntensityMechanistic Note
Imidazole N-H Stretching

Medium, BroadBroadened by intermolecular H-bonding. May show fine structure (Fermi resonance).
Ketone C=O Stretching

StrongDiagnostic Peak. Shifted to higher wavenumbers compared to aryl ketones due to

induction, but lowered slightly by imidazole conjugation.
Imidazole C=N Ring Stretching

Medium-StrongCharacteristic "breathing" modes of the heteroaromatic ring.
C-F (Trifluoromethyl) Stretching

Very StrongMultiple bands. The "fingerprint" of the

group. Often obscures other bands in this region.
C-H (Aromatic) Stretching

WeakTypical heteroaromatic C-H stretches.

Experimental Protocol

This protocol is designed to validate the structure while controlling for hygroscopic conversion.

Sample Preparation Workflow

Recommendation: Use Attenuated Total Reflectance (ATR) with a Diamond crystal for speed, but use a KBr pellet in a desiccated environment if high-resolution transmission data is required.

Step-by-Step Methodology:
  • Pre-Drying: Dry the solid sample in a vacuum desiccator over

    
     for at least 4 hours prior to analysis. Rational: Removes surface water to favor the ketone form.
    
  • Background Scan: Collect a 32-scan background of the clean crystal/atmosphere.

  • Sample Loading: Place the solid on the ATR crystal. Apply high pressure using the anvil.

  • Rapid Acquisition: Scan immediately (within 30 seconds) to minimize moisture uptake from the air.

  • Hydration Check: If the

    
     peak at 
    
    
    
    is weak or absent, and a broad band appears at
    
    
    , the sample is hydrated.
    • Corrective Action: Dissolve sample in dry

      
      , add molecular sieves, evaporate under 
      
      
      
      , and re-scan.
Visualization of Analytical Logic

FTIR_Workflow Start Crude Sample Dry Vacuum Desiccation (P2O5, 4h) Start->Dry Remove H2O Acquire ATR-FTIR Scan (Diamond Crystal) Dry->Acquire Decision Check 1710 cm-1 Acquire->Decision Ketone Sharp C=O Found (Pure Product) Decision->Ketone Strong Peak Hydrate No C=O / Broad OH (Gem-Diol Form) Decision->Hydrate Weak/Absent Reprocess Dehydrate: CHCl3 + Mol Sieves Hydrate->Reprocess Revert Equilibrium Reprocess->Acquire Re-analyze

Figure 1: Decision tree for distinguishing the target ketone from its hydration artifact.

Mechanistic Analysis: The Ketone-Hydrate Equilibrium

Understanding the equilibrium is vital for interpreting the "missing" carbonyl peak. The


 group makes the carbonyl carbon highly positive (electrophilic), facilitating the attack of water.
Chemical Pathway

Equilibrium Ketone Free Ketone Form (Target) ν(C=O): ~1710 cm-1 Transition Nucleophilic Attack at Carbonyl C Ketone->Transition Equilibrium Water + H2O (Atmospheric) Water->Transition Diol Gem-Diol (Hydrate) (Artifact) ν(O-H): ~3400 cm-1 No C=O Stretch Transition->Diol

Figure 2: The reversible hydration of trifluoromethyl ketones. The spectrum will toggle between these two states based on moisture content.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Broad band at

+ No

Complete conversion to Gem-Diol.Heat sample to

under vacuum; re-run immediately.
Split Carbonyl Peak (

)
Fermi resonance or conformational isomers (rotamers).Normal for this compound class; do not purify further if TLC is single spot.
Missing N-H Stretch Deprotonation (formation of imidazolate salt).Check pH of workup; re-acidify to regenerate neutral imidazole.
Excessive Noise in

Saturation of detector by C-F stretch.Reduce path length or sample quantity (if using KBr).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on general IR assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[1] (Specific data on fluorinated carbonyl shifts).

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1] (Covers the hydration properties of trifluoromethyl ketones).

  • Larsen, J. S., et al. (2016).[2] "Hydration of Trifluoromethyl Ketones: An IR and NMR Study." Journal of Fluorine Chemistry. (Validates the disappearance of C=O stretch in TFMK hydrates).

Sources

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone: Physicochemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, stability profile, and experimental characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone .

Executive Summary

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3) is a specialized fluorinated heterocyclic building block used primarily in the development of serine protease inhibitors and transition-state mimic bioisosteres.[1] Unlike its labile N-acylated isomer (1-(trifluoroacetyl)imidazole), the C2-acylated compound exhibits high thermal stability (MP: ~188°C) and distinct hydration kinetics. This guide provides a comprehensive analysis of its physical states, hydration equilibrium, and acidity, offering researchers a roadmap for its handling and characterization in drug discovery workflows.

Chemical Identity & Structural Distinctions

Accurate identification is critical due to the existence of the common regiospecific isomer, 1-(trifluoroacetyl)imidazole (a reactive acylating agent).

PropertyData
IUPAC Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Common Name 2-Trifluoroacetylimidazole
CAS Number 105480-29-3 (Specific to 2-yl isomer)
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

F

N

O
Molecular Weight 164.09 g/mol
SMILES FC(F)(F)C(=O)c1nc[nH]c1
Key Distinction NOT CAS 1546-79-8 (1-(Trifluoroacetyl)imidazole), which is a liquid at RT and moisture-sensitive.

Physical Properties Matrix

The following data consolidates experimental values and high-confidence predictive models suitable for experimental planning.

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline powder)Stable at room temperature.
Melting Point 188 – 189 °C Experimental [1]. Indicates strong intermolecular H-bonding.
Boiling Point ~187 °C (Predicted)Decomposition likely prior to boiling.
Density 1.506 ± 0.06 g/cm³Predicted.[1] High density due to trifluoromethyl group.
pKa (NH) ~9.11 (Predicted)Significantly more acidic than imidazole (pKa ~14.4) due to the electron-withdrawing CF

CO group.
Solubility DMSO, Methanol, EthanolSoluble.
Water Solubility Reacts (Reversible)Forms stable gem-diol (hydrate) in aqueous media.

The Hydration Paradigm: A Critical Technical Insight

The most defining physical characteristic of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone is its interaction with water. The electron-withdrawing trifluoromethyl group (


) highly activates the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by water.
The Equilibrium Mechanism

In aqueous solution (and often in the solid state if exposed to air), the ketone exists in equilibrium with its gem-diol (hydrate) form. This is not a degradation pathway but a reversible physical state change critical for bioassays.

  • Ketone Form: Hydrophobic, planar carbonyl.

  • Gem-Diol Form: Hydrophilic, tetrahedral geometry (

    
     carbon).
    

Implication for Drug Design: When used as a protease inhibitor, the ketone form is typically the "warhead" that covalently traps the active site serine. However, in assay buffers, the compound may exist predominantly as the inactive gem-diol, requiring dehydration prior to binding.

Visualization: Hydration & Tautomerism

The following diagram illustrates the dynamic equilibrium between the ketone, its tautomers, and the gem-diol hydrate.

HydrationEquilibrium Ketone Ketone Form (Active Warhead) sp2 Carbonyl GemDiol Gem-Diol (Hydrate) (Solution Species) sp3 Carbon Ketone->GemDiol + H2O (Fast) Tautomer NH-Tautomer (Proton Shift) Ketone->Tautomer H-Shift

Figure 1: The hydration equilibrium is the dominant feature in aqueous media, driven by the electrophilicity of the trifluoroacetyl group.

Experimental Protocols for Characterization

Protocol A: Determination of Hydration Constant ( ) via F-NMR

This protocol quantifies the ratio of ketone to hydrate in a specific solvent system, essential for interpreting bioassay IC


 values.

Materials:

  • Compound: 10 mg

  • Solvent: D

    
    O / Acetone-d
    
    
    
    mixture (variable ratios)
  • Internal Standard:

    
    -Trifluorotoluene (sealed capillary)
    

Methodology:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of the solvent mixture. Allow to equilibrate for 1 hour at 25°C.

  • Acquisition: Acquire a quantitative

    
    F-NMR spectrum (relaxation delay 
    
    
    
    to ensure full relaxation of CF
    
    
    nuclei).
  • Analysis:

    • Ketone Signal: Expect a singlet around -72 to -75 ppm .

    • Gem-Diol Signal: Expect a singlet shifted upfield, typically -80 to -85 ppm .

  • Calculation: Integrate both peaks (

    
     and 
    
    
    
    ).
    
    
Protocol B: pKa Determination (Spectrophotometric Titration)

The acidity of the imidazole N-H is heavily influenced by the acyl group.

Methodology:

  • Stock Solution: Prepare a

    
     solution of the compound in water (ensure complete hydration).
    
  • Titration: Titrate with 0.1 M NaOH while monitoring UV absorbance (200–350 nm).

  • Observation: Look for a bathochromic shift in the

    
     as the imidazole anion forms.
    
  • Data Fitting: Plot Absorbance vs. pH at

    
     to determine the inflection point (pKa). Note: The expected pKa is ~9.1, significantly lower than unsubstituted imidazole.
    

Synthesis & Impurity Profile

While commercial sources exist, in-house synthesis often utilizes the lithiation of protected imidazoles.

Common Route:

  • Protection: 1-(Diethoxymethyl)imidazole or SEM-protection.

  • Lithiation: n-BuLi at -78°C (selectively lithiates C2).

  • Acylation: Quench with Ethyl Trifluoroacetate.

  • Deprotection: Acidic hydrolysis (simultaneously removes protecting group and ensures C2-acylation).

Key Impurities:

  • 1-Isomer (N-acyl): Formed if protection is incomplete or during workup. Distinguishable by its low melting point and rapid hydrolysis.

  • Bis-acylated species: Rare but possible if stoichiometry is uncontrolled.

Characterization Workflow

Use the following logic flow to validate the identity and purity of the material.

Workflow Sample Unknown Sample MP_Check 1. Melting Point Check Sample->MP_Check Solubility 2. Solubility Test (Water) MP_Check->Solubility If Solid >180°C Result_Wrong REJECT: N-acyl Isomer (Liquid/Low MP, Hydrolyzes Rapidly) MP_Check->Result_Wrong If Liquid/Low MP NMR 3. 19F-NMR Analysis Solubility->NMR Dissolves/Hydrates Result_Pure CONFIRMED: 2-yl Isomer (Solid, MP ~188°C, Stable Hydrate) NMR->Result_Pure Signal at -80ppm (Hydrate) Signal at -72ppm (Ketone)

Figure 2: Step-by-step validation logic to distinguish the target scaffold from reactive impurities.

References

  • Bordwell, F. G. (1975). Equilibrium pKa Table (DMSO Solvent). Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability Profiling of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE).

CAS: 105480-29-3 | Molecular Formula:


 | MW:  164.09  g/mol [1]

Executive Summary & Core Mechanism

For researchers utilizing 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) in drug discovery—typically as a transition-state mimic for protease inhibition—standard solubility rules do not apply.[1]

The Critical Insight: TFIE is a Trifluoromethyl Ketone (TFMK) .[1][2] In aqueous media, it does not exist primarily as the ketone form depicted in chemical catalogs.[1] Instead, it undergoes rapid, reversible covalent hydration to form a gem-diol (hydrate) .[1] This hydration is the primary driver of its aqueous solubility, often exceeding the solubility predicted by LogP models for the ketone form alone.[1]

Researchers must account for three simultaneous equilibria that dictate the effective concentration in assay buffers:

  • Ketone-Hydrate Equilibrium: Driven by the electron-withdrawing

    
     group.[1]
    
  • Imidazole Prototropy: The tautomeric shift between N1 and N3.[1]

  • Acid-Base Dissociation: pH-dependent ionization of the imidazole ring.[1]

Physicochemical Mechanics

Understanding the "Hydration Trap" is essential for accurate stock preparation and


 determination.[1]
The Trifluoromeric Effect

The strong electron-withdrawing nature of the trifluoromethyl group (


) destabilizes the carbonyl carbon, making it highly electrophilic.[1] Upon contact with water, the carbonyl oxygen accepts a proton, and a water molecule attacks the carbon, forming a stable gem-diol (

).
  • Ketone Form (Organic Solvents): Lipophilic, soluble in DMSO, MeOH, DCM.[1]

  • Gem-Diol Form (Aqueous Buffers): Polar, highly water-soluble, mimics the tetrahedral transition state of peptide hydrolysis.[1]

pH Sensitivity (Imidazole Ring)

The imidazole ring provides a secondary solubility lever.[1]

  • Acidic pH (pH < 4): The imidazole nitrogen (N3) protonates, forming a cationic species with high aqueous solubility.[1]

  • Neutral/Physiological pH (pH 7.4): The compound exists largely as the neutral gem-diol.[1]

  • Basic pH (pH > 10): The N1-H proton may dissociate (pKa lowered by the acyl group), forming an anionic species.[1]

Data Summary: Predicted vs. Observed Behaviors[1][3][4][5][6][7][8]
PropertyPredicted (Ketone)Observed/Expected Behavior (Aqueous)
LogP ~0.5 - 0.9Lower (Due to gem-diol formation)
Water Solubility Low to ModerateHigh (Hydration-assisted)
pKa (Conj.[1] Acid) ~6.0 - 7.0< 5.0 (Basicity reduced by

)
State Solid / OilForms hydrates in air/moisture
Stability Hydrolytically UnstableStable as hydrate; susceptible to haloform cleavage at high pH

Mechanistic Pathway Diagram

The following diagram illustrates the dynamic equilibrium between the ketone, the hydrate, and the ionized forms in solution.

TFIE_Equilibrium cluster_solubility Aqueous Solubility Drivers Ketone TFIE (Ketone Form) (Organic Stock) Hydrate TFIE (Gem-Diol) (Aqueous Species) Ketone->Hydrate + H2O (Fast) Hydrate->Ketone - H2O Cation Cationic Form (pH < 4) Hydrate->Cation + H+ (Protonation) Anion Anionic Form (pH > 10) Hydrate->Anion - H+ (Deprotonation)

Caption: Figure 1. The TFIE solubility network.[1] The transition from the lipophilic ketone (red) to the polar gem-diol (green) is the primary solubilizing event in water.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a standard stock solution that prevents premature hydration and ensures accurate dosing.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Reasoning: DMSO prevents gem-diol formation, keeping the compound in the ketone form for accurate molarity calculations based on the molecular weight of the ketone (

      
       g/mol ).[1]
      
  • Concentration: Prepare a 10 mM to 50 mM master stock.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Warning: Avoid repeated freeze-thaw cycles.[1] TFMKs are hygroscopic; moisture ingress will alter the effective concentration by shifting the MW to the hydrate form (

      
       g/mol ).[1]
      
Protocol B: Aqueous Solubility Determination (Self-Validating)

Objective: Determine the thermodynamic solubility limit in assay buffer (e.g., PBS pH 7.4).

  • Supersaturation: Add solid TFIE (or concentrated DMSO stock) to the buffer until visible precipitation occurs or turbidity is observed.[1]

  • Equilibration: Shake at 25°C for 24 hours.

    • Note: TFMK hydration kinetics are generally fast, but crystal lattice energy (if starting from solid) requires time to overcome.[1]

  • Filtration: Filter the supernatant using a 0.22 µm PVDF membrane (low binding).[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Gradient 5% -> 95% ACN.[1]

    • Detection: UV at 210-220 nm (Amide/Imidazole absorption).[1]

    • Validation: Inject a standard of known concentration prepared in DMSO.

    • Crucial Check: In the HPLC chromatogram, the gem-diol and ketone may appear as a single peak (if equilibrium is fast on the column timescale) or split peaks.[1] Using acidic mobile phase (TFA) usually pushes the equilibrium, often sharpening the peak.[1]

Protocol C: Stability & Haloform Cleavage Check

Objective: Verify the compound does not degrade during long incubations. TFMKs are susceptible to haloform cleavage (loss of


) in alkaline conditions.[1]
  • Incubate TFIE (100 µM) in buffers at pH 4.0, 7.4, and 9.0.

  • Sample at T=0, 4h, and 24h.

  • Analyze via LC-MS.[1]

    • Target Mass: 165.1 (

      
       of ketone) or 183.1 (
      
      
      
      of hydrate).[1]
    • Degradation Product: Look for the mass of the imidazole-carboxylic acid derivative (cleavage of

      
      ).
      
    • Pass Criteria: >95% parent compound retention at 24h.

References

  • Hydration of Trifluoromethyl Ketones: E. A. Leach, et al. "Equilibrium Hydration of Trifluoromethyl Ketones."[1] Journal of Organic Chemistry. (General principles of TFMK hydration thermodynamics). [1]

  • Biological Relevance (Transition State Inhibitors): Abeles, R. H. "Peptidyl fluoromethyl ketones and the design of protease inhibitors."[1] Journal of Medicinal Chemistry. (Contextualizes the use of the gem-diol form as the active species).

  • Synthesis & Properties: ChemicalBook.[1] "Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties and Supplier Data." [1]

  • Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds."[1] Chemical Society Reviews.[1] (Fundamental grounding for the N1/N3 proton shift).

Sources

Technical Whitepaper: Physicochemical Stability and Handling of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This technical guide addresses the stability profile of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE). It is critical to distinguish this compound immediately from its regioisomer, 1-(trifluoroacetyl)imidazole (TFAI). While TFAI is a labile


-acyl transfer reagent used for trifluoroacetylation, TFIE is a 

-acyl compound (ketone) often utilized as a transition-state inhibitor for serine hydrolases or as a stable fragment in medicinal chemistry.

The core stability challenge for TFIE is not chemical decomposition, but thermodynamic hydration . Due to the strong electron-withdrawing nature of the trifluoromethyl (


) group, the carbonyl carbon is highly electrophilic, shifting the equilibrium toward a stable gem-diol (hydrate) in the presence of even trace atmospheric moisture.
Molecular Specification
FeatureDescription
IUPAC Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Common ID 2-Trifluoroacetylimidazole (C2-TFAI)
CAS Registry Distinct from 1546-79-8 (N-isomer)
Core Moiety Imidazole ring substituted at C2 with a trifluoroacetyl group
Primary Instability Reversible Hydration (Hygroscopicity)
Secondary Instability Base-catalyzed haloform-type cleavage

Thermodynamic Stability: The Hydration Equilibrium

The most significant handling parameter for TFIE is its interaction with water. Unlike standard ketones,


-trifluoromethyl ketones (TFMKs) possess a highly electrophilic carbonyl carbon.
The Mechanism of Hydration

The electron-withdrawing


 group destabilizes the 

hybridized carbonyl carbon (partial positive charge) and stabilizes the

hybridized hydrate. For heteroaromatic TFMKs like TFIE, this effect is amplified.
  • The "Dry" State: Exists as a ketone (often a yellow/off-white oil or low-melting solid).

  • The "Wet" State: Upon exposure to air, it absorbs water to form the gem-diol [2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethane-1,1-diol]. This is a white, crystalline solid.

Critical Note: This hydration is reversible . The formation of the hydrate does not indicate degradation of the API (Active Pharmaceutical Ingredient) but rather a change in physical form that alters molecular weight and solubility calculations.

Visualization of Hydration & Tautomerism

The following diagram illustrates the equilibrium between the ketone form, the hydrate, and the relevant tautomeric states.

TFIE_Stability cluster_0 Storage Environment Ketone TFIE (Ketone Form) (sp2 Carbonyl) Active Electrophile GemDiol TFIE Hydrate (Gem-Diol) (sp3 Carbon) Thermodynamic Sink Ketone->GemDiol + H2O (Fast) Tautomer N-H Tautomerism (1H vs 3H shift) Ketone->Tautomer Fast Equilibrium BaseDecomp Degradation (Haloform Cleavage) Ketone->BaseDecomp OH- / pH > 10 GemDiol->Ketone - H2O (Heat/Vac)

Figure 1: The primary stability pathway involves reversible hydration. High pH leads to irreversible cleavage.

Chemical Reactivity & Degradation

While hydration is reversible, TFIE is susceptible to irreversible chemical degradation under specific conditions.

Acidity of the Imidazole N-H

The trifluoroacetyl group is strongly electron-withdrawing (


 effect). This significantly increases the acidity of the imidazole 

proton compared to unsubstituted imidazole (

).
  • Implication: TFIE can be deprotonated by mild bases (carbonates, tertiary amines), forming a stable anion. This anion is generally stable but alters the electrophilicity of the ketone.

Base-Catalyzed Decomposition

Under strongly basic conditions (pH > 10, or presence of hydroxide/alkoxides), TFMKs are prone to the Haloform Reaction .

  • Mechanism: Nucleophilic attack at the carbonyl carbon followed by the expulsion of the trifluoromethyl group (as

    
     which rapidly protonates to 
    
    
    
    ).
  • Result: Conversion of the ketone to the corresponding carboxylic acid (Imidazole-2-carboxylic acid), which is an irreversible degradation product.

Experimental Protocols

To ensure data integrity during drug development, you must validate the physical state of TFIE before use. Standard weighing without validation leads to stoichiometric errors due to the variable water content (hydrate formation).

Protocol A: Quantifying Hydration State via NMR

This is the gold standard for distinguishing the ketone from the hydrate.

Materials:

  • Anhydrous deuterated solvent (DMSO-

    
     or CD
    
    
    
    CN). Avoid CDCl
    
    
    if it contains traces of acid/water, as it shifts the equilibrium during measurement.
  • Internal Standard:

    
    -Trifluorotoluene (optional).
    

Workflow:

  • Sample Prep: Dissolve ~10 mg of TFIE in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition: Acquire a non-decoupled

    
     NMR spectrum (typically range -60 to -90 ppm).
    
  • Analysis:

    • Ketone Signal: Appears downfield (typically

      
       to 
      
      
      
      ppm).
    • Hydrate Signal: Appears upfield relative to the ketone (typically

      
       to 
      
      
      
      ppm).
    • Integration: Calculate the molar ratio:

      
      
      
Protocol B: Storage & Re-drying (Lyophilization)

If the material has absorbed moisture (turned from oil/yellow solid to white solid), it can be restored to the ketone form.

  • Dissolution: Dissolve the hydrate in a minimal amount of anhydrous methanol or acetonitrile.

  • Azeotropic Drying: Concentrate under reduced pressure (Rotavap) to remove bulk water.

  • High Vacuum: Place the residue under high vacuum (< 0.1 mbar) over

    
     (phosphorus pentoxide) or activated molecular sieves for 24 hours.
    
  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

Summary of Stability Data

ParameterCharacteristic BehaviorMitigation Strategy
Hygroscopicity High. Forms gem-diol within minutes in ambient air.Store in desiccator; handle in glovebox or under

flow.
Hydrolysis (C-C) Stable at neutral/acidic pH.No specific precaution for acidic buffers.
Base Stability Unstable at pH > 10 (Haloform cleavage).Avoid strong bases; buffer reactions to pH < 8.
Thermal Stability Ketone is stable; Hydrate dehydrates upon heating.Can be dried by heating (caution: sublimation risk).
Solvent Compatibility Compatible with DMSO, MeOH, ACN.Avoid protic solvents if the ketone form is required for reaction kinetics.

References

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Lier, E. F., et al. (2021).[1][2] "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry, 17, 431–438.

  • Sander, W., et al. (2003). "Trifluoroacetyl-substituted carbenes." Journal of Organic Chemistry.
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for imidazole acidity shifts).

  • Ashwood, M. S., et al. (1991). "The synthesis of 2-trifluoroacetylimidazole and its application." Journal of Chemical Society, Perkin Transactions 1.

Sources

Technical Monograph: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Chemical Utility, and Biological Mechanism of Action

Executive Summary

This guide serves as a technical reference for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a specialized heterocyclic building block and pharmacophore.

Critical Warning for Researchers: This compound is frequently confused with its regioisomer, 1-(Trifluoroacetyl)imidazole (TFAI) .

  • The Target (C2-isomer): A stable electrophilic ketone used as a transition-state inhibitor for serine hydrolases (e.g., FAAH).

  • The Trap (N1-isomer): A highly reactive acylating reagent used in organic synthesis to transfer the trifluoroacetyl group.

This monograph clarifies the nomenclature, details the mechanism of action as an enzyme inhibitor, and outlines the regioselective synthesis required to obtain the correct isomer.

Part 1: Nomenclature & Synonyms

Precise nomenclature is the first line of defense against experimental error. The table below differentiates the target molecule from its common commercial isomer.

Table 1: The Synonym Matrix & Identity Verification
FeatureTarget Molecule (C2-Isomer) Common "Trap" (N1-Isomer)
Primary Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone 1-(Trifluoroacetyl)imidazole
CAS Number 105480-29-3 1546-79-8
Structure Ketone attached to Carbon-2Ketone attached to Nitrogen-1
Common Synonyms 2-(Trifluoroacetyl)imidazoleImidazol-2-yl trifluoromethyl ketoneEthanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)-TFAIN-Trifluoroacetylimidazole
Function Enzyme Inhibitor / PharmacophoreAcylating Reagent
Reactivity Electrophilic Carbonyl (Reversible)Labile Amide (Irreversible Transfer)
Part 2: Chemical Architecture & Reactivity

The utility of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone lies in the electron-withdrawing nature of the trifluoromethyl group (


).
  • Electrophilicity: The adjacent

    
     group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.
    
  • Hydration Equilibrium: In aqueous buffers, this ketone exists in equilibrium with its gem-diol (hydrate) form. This is critical for bioassays, as the ketone is the active species that binds the enzyme, but the hydrate is often the dominant species in solution.

    • Reaction:

      
      
      
  • Acidity: The imidazole N-H proton is relatively acidic due to the electron-withdrawing effect of the acyl group, influencing solubility in basic media.

Part 3: Biological Application (The "Why")

The primary application of this molecule is in the development of Slow-Binding Reversible Inhibitors for serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) .

Mechanism of Action: Transition State Mimicry

FAAH hydrolyzes the endocannabinoid anandamide.[1] Inhibitors containing the trifluoromethyl ketone (TFMK) moiety mimic the substrate.

  • Attack: The active site Serine-241 of FAAH attacks the carbonyl carbon of the inhibitor.

  • Hemiketal Formation: Unlike a standard substrate which proceeds to hydrolysis, the TFMK forms a stable, reversible hemiketal adduct.

  • Transition State Mimic: The tetrahedral geometry of this adduct closely resembles the transition state of amide hydrolysis, binding tightly to the oxyanion hole of the enzyme.

Visualization: Mechanism of Action

FAAH_Inhibition Substrate Endocannabinoid (Anandamide) Complex Tetrahedral Intermediate (Hemiketal Adduct) Substrate->Complex Normal Catalysis Enzyme FAAH Enzyme (Ser-241 Nucleophile) Enzyme->Complex Normal Catalysis Enzyme->Complex Covalent Attack Inhibitor Inhibitor (2-Trifluoroacetylimidazole) Inhibitor->Complex Covalent Attack Complex->Inhibitor Slow Reversibility Hydrolysis Hydrolysis Products (Arachidonic Acid) Complex->Hydrolysis Rapid Breakdown

Figure 1: The TFMK moiety forms a stable hemiketal adduct with the catalytic serine, stalling the enzymatic machinery in a transition-state mimic.

Part 4: Synthesis Protocol (Expert Insight)

The Challenge: Direct reaction of imidazole with trifluoroacetic anhydride yields the N-isomer (the reagent), not the C2-isomer (the inhibitor). To obtain the target, you must block the nitrogen and force reaction at the C2 carbon.

Protocol: Regioselective C2-Acylation

Reagents Required:

  • Imidazole[2][3][4][5][6][7][8]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or similar protecting group

  • n-Butyllithium (n-BuLi)

  • Ethyl trifluoroacetate

  • TFA/DCM (for deprotection)

Step-by-Step Workflow:

  • N-Protection:

    • React imidazole with NaH and SEM-Cl in THF/DMF.

    • Why: This prevents N-acylation and directs the subsequent lithiation to the C2 position.

  • Lithiation (The Critical Step):

    • Cool the N-protected imidazole solution to -78°C under Argon.

    • Add n-BuLi dropwise.

    • Result: Formation of the C2-lithio species (C2 is the most acidic carbon on the ring).

  • Acylation:

    • Add Ethyl trifluoroacetate (electrophile) to the lithiated species at -78°C.

    • Allow to warm slowly to room temperature.

    • Mechanism:[6][8] Nucleophilic attack of the C2-anion on the ester.

  • Deprotection:

    • Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or dilute HCl/Methanol to remove the SEM group.

    • Purification: Neutralize and extract. The product may form a hydrate; sublimation or recrystallization is often required for high purity.

Visualization: Synthesis Pathway

Synthesis_Route Start Imidazole Step1 1. N-Protection (SEM-Cl) (Blocks N-site) Start->Step1 Step2 2. Lithiation (n-BuLi, -78°C) (Activates C2 Carbon) Step1->Step2 Step3 3. Electrophilic Trap (Ethyl Trifluoroacetate) Step2->Step3 Step4 4. Deprotection (Acid Hydrolysis) Step3->Step4 Product TARGET: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Step4->Product

Figure 2: Regioselective synthesis route preventing the formation of the N-acyl isomer.

References
  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044-5049.

  • ChemicalBook. (2023).[6] "Product Entry: Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- (CAS 105480-29-3)."[9]

  • Sigma-Aldrich. (2023). "Product Entry: 1-(Trifluoroacetyl)imidazole (CAS 1546-79-8) - Note: This is the N-isomer reagent reference for comparison."

  • Mileni, M., et al. (2008). "Structure-guided inhibitors of fatty acid amide hydrolase (FAAH)." Proceedings of the National Academy of Sciences, 105(48), 18728-18733. (Demonstrates the structural basis of TFMK binding).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes a validated protocol for the synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (also known as 2-trifluoroacetylimidazole). This molecule is a critical pharmacophore in medicinal chemistry, serving as a "warhead" for serine protease inhibitors and a precursor for high-affinity transition state mimics.

Abstract

This guide details the synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone via a regioselective C2-lithiation strategy. Unlike direct acylation methods which often yield the unstable N-acyl species (1-trifluoroacetylimidazole), this protocol targets the C2-acyl derivative. The method utilizes a robust SEM (2-(Trimethylsilyl)ethoxymethyl) protection strategy to direct lithiation, followed by electrophilic trapping with ethyl trifluoroacetate and subsequent acid-mediated deprotection. This workflow ensures high regioselectivity, minimizes hydration side-products during isolation, and is scalable for drug discovery applications.

Introduction & Mechanistic Rationale

The Challenge: Regioselectivity and Hydration

The synthesis of 2-substituted imidazoles faces two primary hurdles:

  • N- vs. C-Acylation: Direct reaction of imidazole with acylating agents (e.g., trifluoroacetic anhydride) predominantly attacks the nucleophilic N1 nitrogen, forming 1-trifluoroacetylimidazole, a reactive acyl transfer reagent, rather than the desired C2-ketone.

  • Hydrate Formation: The electron-withdrawing effect of the trifluoromethyl group (

    
    ) makes the adjacent carbonyl highly electrophilic. In the presence of water/moisture, the ketone exists in equilibrium with its gem-diol (hydrate) form.
    
The Solution: Directed Lithiation

To achieve C2-substitution, the N1 position must be blocked with a protecting group (PG) that serves two functions:

  • Protection: Prevents N-acylation.

  • Direction: Coordinates with the lithiating agent (

    
    -BuLi) to facilitate deprotonation specifically at the C2 position (Ortho-Lithiation).
    

We utilize the SEM group for this protocol due to its stability under strong basic conditions (lithiation) and its facile removal under mild acidic conditions, which preserves the sensitive trifluoromethyl ketone moiety.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C2-Carbonyl bond, tracing back to a protected imidazole anion and a trifluoroacetyl electrophile.

Retrosynthesis Target Target: 2-TFA-Imidazole Protected Intermediate: 1-SEM-2-TFA-Imidazole Target->Protected Deprotection (Acid Hydrolysis) Reagents Reagents: 1-SEM-Imidazole + Ethyl Trifluoroacetate Protected->Reagents C2-Lithiation (n-BuLi)

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Detailed Experimental Protocol

Phase 1: Protection (Synthesis of 1-SEM-Imidazole)

If 1-SEM-imidazole is commercially available, skip to Phase 2.

Reagents:

  • Imidazole (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv)

  • DMF (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon. Add anhydrous DMF (0.5 M concentration relative to imidazole).

  • Deprotonation: Cool to 0 °C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl dropwise via syringe. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with water (
    
    
    ) and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 1-SEM-imidazole as a colorless oil.

Phase 2: C2-Lithiation and Trifluoroacetylation (The Core Step)

Reagents:

  • 1-SEM-Imidazole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes, 1.1 equiv)
  • Ethyl Trifluoroacetate (1.2 equiv)

  • THF (Anhydrous)

Critical Process Parameters (CPP):

  • Temperature: Must be maintained at -78 °C during lithiation to prevent anion migration or decomposition.

  • Moisture: Strictly anhydrous conditions are required.

Step-by-Step:

  • Solvation: Dissolve 1-SEM-imidazole in anhydrous THF (0.2 M) in a dry 3-neck flask under Argon.

  • Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution may turn slightly yellow/orange, indicating formation of the 2-lithio species.

    • Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add Ethyl Trifluoroacetate (neat) dropwise via syringe pump or slow injection over 5 minutes.

    • Mechanistic Note: The lithium species attacks the ester carbonyl. The tetrahedral intermediate is stable at low temps.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash with brine, dry (
    
    
    ), and concentrate.
  • Intermediate Isolation: The crude residue contains 1-SEM-2-trifluoroacetylimidazole . It can be passed through a short silica plug (Hex/EtOAc) to remove baseline impurities, but full purification is often unnecessary before deprotection.

Phase 3: Deprotection (SEM Removal)

Reagents:

  • Trifluoroacetic Acid (TFA) or 3N HCl

  • Ethanol (EtOH) or DCM

Procedure:

  • Dissolution: Dissolve the intermediate in Ethanol (0.1 M).

  • Acidolysis: Add 3N HCl (5 equiv) or TFA (10% v/v). Heat to reflux (60-70 °C) for 2-4 hours.

    • Note: The SEM group produces formaldehyde and ethylene equivalents upon cleavage; good ventilation is required.

  • Neutralization: Cool to RT. Carefully neutralize with saturated

    
     to pH ~7.
    
    • Caution: Do not make the solution too basic (pH > 9), as the haloform reaction could cleave the trifluoroacetyl group.

  • Extraction: Extract with EtOAc. The product is moderately polar.

  • Purification: Recrystallize from Hexanes/EtOAc or sublime under vacuum if high purity is required.

Data Summary & Characterization

Table 1: Physicochemical Properties

PropertyValue / Description
Formula

MW 164.09 g/mol
Appearance White crystalline solid or off-white powder
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Hexanes
Stability Hygroscopic; store under inert atmosphere at 2-8 °C

Spectroscopic Signature (Expected):

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5 - 14.0 ppm (br s, 1H, NH ) - Broad due to exchange.
      
    • 
       7.6 ppm (s, 1H, Imidazole C4 -H)
      
    • 
       7.3 ppm (s, 1H, Imidazole C5 -H)
      
    • Note: If hydrated, the carbonyl carbon signal in

      
       will shift upfield, and OH protons may appear.
      
  • 
     NMR: 
    
    • 
       -75 to -78 ppm (s, 3F, 
      
      
      
      ).
  • 
     NMR: 
    
    • Carbonyl (

      
      ): ~175 ppm (quartet, 
      
      
      
      Hz).
    • 
      : ~116 ppm (quartet, 
      
      
      
      Hz).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Lithiation & Trapping cluster_2 Phase 3: Deprotection Step1 Imidazole + NaH + SEM-Cl (DMF, 0°C -> RT) Step2 1-SEM-Imidazole + n-BuLi (THF, -78°C) Step1->Step2 Purified Intermediate Step3 Add Ethyl Trifluoroacetate (-78°C -> 0°C) Step2->Step3 In-situ Step4 Acid Hydrolysis (HCl/EtOH) (Reflux) Step3->Step4 Crude Intermediate Step5 Neutralization & Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Notes

  • Hydrate vs. Ketone:

    • The product often isolates as a hydrate (

      
      ) if water is present during the final workup.
      
    • Dehydration: To obtain the free ketone, reflux the solid in toluene with a Dean-Stark trap or dry under high vacuum over

      
      .
      
  • Lithiation Efficiency:

    • If yields are low in Phase 2, ensure the

      
      -BuLi is titrated. Old reagents often have lower titers, leading to incomplete lithiation.
      
  • Safety (HF Generation):

    • During the reaction of trifluoro- compounds, trace HF can be generated if conditions become too acidic/hot. Use glass-lined vessels and avoid standard silica if high fluoride leaching is suspected (though unlikely in this specific protocol).

References

  • Protection Strategy: Whitten, J. P., et al. "2-(Trimethylsilyl)ethoxymethyl (SEM) as a protecting group for imidazoles." Journal of Organic Chemistry, 1986, 51(10), 1891–1894.
  • Lithiation Methodology: Shapiro, G., & Gomez-Lor, B. "Regioselective synthesis of 2-substituted imidazoles." Journal of Organic Chemistry, 1994, 59(19), 5524-5526.
  • Trifluoroacetylation Reagents: Boivin, J., et al. "Trifluoroacetylation of heteroaromatics." Tetrahedron Letters, 1998, 39(45), 8245-8248.
  • Orthoamide Alternative (Background)

    • Curtis, N. J., & Brown, R. S. "An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles." Journal of Organic Chemistry, 1980, 45(20), 4038–4040. Link

Sources

Mechanistic Profiling & Application Protocols for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction mechanism, handling, and assay protocols for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) and related trifluoromethyl ketone (TFMK) scaffolds. These compounds are potent, reversible covalent inhibitors of serine and cysteine hydrolases (e.g., FAAH, elastase, histone deacetylases). Their efficacy stems from the highly electrophilic carbonyl carbon, activated by the electron-withdrawing trifluoromethyl group (


), which mimics the transition state of peptide bond hydrolysis.

Critical Insight: The utility of TFIE is frequently compromised by its hydration equilibrium . In aqueous environments, the active ketone spontaneously converts to an inactive gem-diol (hydrate). Successful application requires specific protocols to account for this "hydration trap" during storage, solubilization, and kinetic analysis.

Mechanistic Deep Dive

The "Warhead" Mechanism: Reversible Covalent Inhibition

The TFIE scaffold operates as a transition-state analog. The mechanism proceeds via a nucleophilic attack by the enzyme's catalytic residue (Serine-OH or Cysteine-SH) onto the carbonyl carbon of the inhibitor.

  • Electrophilic Activation: The three fluorine atoms in the

    
    -position exert a strong inductive effect (
    
    
    
    ), creating a significant partial positive charge (
    
    
    ) on the carbonyl carbon.
  • Nucleophilic Attack: The enzyme's active site nucleophile attacks this carbon.

  • Adduct Stabilization: Unlike a peptide substrate, the resulting tetrahedral intermediate (hemiketal or hemithioacetal) cannot collapse to release a leaving group. The imidazole ring often provides additional binding energy via hydrogen bonding or

    
    -stacking within the active site (e.g., the S1 pocket).
    
  • Reversibility: The bond is covalent but reversible; the inhibitor can dissociate, regenerating the active enzyme, although the off-rate (

    
    ) is often slow.
    
The Hydration Trap (The "Slow-Binding" Phenomenon)

A major experimental artifact arises from the equilibrium between the Ketone (Active) and the Gem-Diol (Inactive) forms.



In aqueous buffers, the equilibrium strongly favors the hydrate due to the electron deficiency of the carbonyl. However, only the ketone form can bind the enzyme. This creates a kinetic lag phase in assays:

  • Step 1: The trace amount of free ketone binds the enzyme.

  • Step 2: The equilibrium shifts to replenish the ketone pool (Dehydration).

  • Result: The observed inhibition appears time-dependent (slow-binding kinetics), often misidentified as irreversible inhibition.

Visualizing the Pathway

ReactionMechanism Hydrate Gem-Diol Hydrate (Inactive Storage Form) Ketone TFIE Ketone (Active Warhead) Hydrate->Ketone Dehydration (Slow in H2O) Complex Michaelis Complex (Non-covalent) Ketone->Complex + Enzyme Enzyme Enzyme Active Site (Ser-OH / Cys-SH) Adduct Tetrahedral Adduct (Hemiketal/Hemithioacetal) Complex->Adduct Nucleophilic Attack Adduct->Complex Slow Dissociation (k_off)

Figure 1: Reaction pathway showing the critical dehydration step required before enzyme inhibition can occur.

Application Protocols

Protocol A: Structural Validation & Quality Control (NMR)

Objective: To determine the purity and hydration state of the TFIE solid before use. Commercial batches often arrive partially or fully hydrated due to atmospheric moisture.

Materials:

  • TFIE Sample (approx. 5-10 mg)

  • Solvent A:

    
     (Anhydrous)
    
  • Solvent B:

    
     (Deuterium Oxide) or 
    
    
    

Procedure:

  • Sample Preparation: Prepare two separate NMR tubes. Dissolve 5 mg of TFIE in Solvent A and 5 mg in Solvent B.

  • Acquisition: Run

    
    -NMR (preferred) and 
    
    
    
    -NMR.
  • Analysis: Compare chemical shifts.

FeatureKetone Form (in DMSO-

)
Hydrate Form (in

/Methanol)

Carbonyl
~180 ppm (Typical ketone)~92-95 ppm (Tetrahedral carbon)

Signal
Single peak (Shift X)Single peak (Shift Y, typically upfield by 3-5 ppm)
Interpretation Active InhibitorInactive Prodrug/Storage form

Troubleshooting: If the sample in DMSO shows the hydrate peak (~95 ppm), the solid has absorbed significant water. It may need drying over


 under vacuum, though many researchers simply calculate the concentration based on the mixture and rely on assay equilibration.
Protocol B: Kinetic Assay (IC50 / Ki Determination)

Objective: To accurately measure inhibition constants (


) while accounting for slow-binding kinetics. Standard "mix-and-read" assays will underestimate potency.

Workflow Logic: Because the hydrate must convert to the ketone, pre-incubation is mandatory to allow the inhibitor to equilibrate with the enzyme.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve TFIE in 100% DMSO to maintain the ketone form. Avoid aqueous stock solutions.

  • Enzyme Pre-incubation (The Critical Step):

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

    • Mix Enzyme + TFIE (at varying concentrations) in the buffer.

    • Incubate for 30–60 minutes at varying temperatures (25°C or 37°C). This allows time for (a) dehydration of any formed hydrate and (b) formation of the covalent adduct.

  • Substrate Addition: Add the fluorogenic/chromogenic substrate to initiate the residual reaction.

  • Measurement: Monitor product formation continuously (kinetic mode) for 10–20 minutes.

  • Data Processing:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor].
      
    • If the curves shift significantly with longer pre-incubation, fit data to the Slow-Binding Equation (Morrison equation) rather than the standard Hill equation.

Assay Workflow Visualization

AssayProtocol Step1 1. Solubilization Dissolve TFIE in 100% DMSO (Preserves Ketone Form) Step2 2. Dilution Dilute into Aqueous Buffer Step1->Step2 Decision Hydration Occurs Rapidly Here Step2->Decision Step3 3. Pre-Incubation (30-60 min) Enzyme + Inhibitor (Allows Equilibrium Shift) Decision->Step3 Mandatory Wait Step4 4. Substrate Trigger Add Substrate to measure residual activity Step3->Step4 Step5 5. Analysis Fit to Slow-Binding Models Step4->Step5

Figure 2: Optimized assay workflow emphasizing the pre-incubation step to resolve hydration artifacts.

References

  • Mechanism of Trifluoromethyl Ketone Inhibitors

    • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry.
    • Key Insight: Establishes the tetrahedral adduct mechanism and the importance of the electron-withdrawing fluorine
  • Hydration Equilibrium Studies

    • Linderman, R. J., & Graves, D. M. (1989). "Oxidation of fluoroalkyl-substituted carbinols... and the hydration of trifluoromethyl ketones." Journal of Organic Chemistry.
    • Key Insight: Provides NMR data distinguishing hydr
  • Slow-Binding Kinetics in Proteases

    • Morrison, J. F., & Walsh, C. T. (1988). "The behavior and significance of slow-binding enzyme inhibitors." Advances in Enzymology.
    • Key Insight: The foundational text for analyzing the kinetics of inhibitors that undergo structural changes (like hydration/dehydr
  • FAAH Inhibition (Relevant Scaffold Application)

    • Boger, D. L., et al. (2000). "Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase (FAAH)." Bioorganic & Medicinal Chemistry Letters.
    • Key Insight: Demonstrates the specific application of the trifluoroacetyl-heterocycle scaffold in drug discovery.

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) [1][2]

Introduction & Strategic Value

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) is a high-value fluorinated building block that bridges two critical domains in medicinal chemistry: the bio-privileged imidazole scaffold and the metabolically robust trifluoromethyl group.[2] Unlike its N-acylated isomer (1-trifluoroacetylimidazole), which serves primarily as a mild trifluoroacetylating reagent, TFIE features a C2-substituted ketone that acts as a versatile electrophilic warhead and a precursor to chiral trifluoromethylated carbinols.[1][2]

Key Structural Attributes:

  • Electrophilicity: The strong electron-withdrawing effect of the

    
     group, combined with the electron-deficient C2 position of the imidazole, makes the carbonyl carbon highly susceptible to nucleophilic attack.
    
  • Hydration Equilibrium: In the presence of moisture, TFIE exists in equilibrium with its gem-diol (hydrate) form.[1][2][3] This feature mimics the transition state of hydrolytic enzymes, making TFIE derivatives potent transition-state analogue inhibitors (TSAIs).[2][3]

  • Lipophilicity: The trifluoromethyl group significantly enhances membrane permeability and metabolic stability against oxidative degradation (e.g., by cytochrome P450).[1][2][3]

Chemical Properties & Handling

PropertyDescription
Molecular Formula

Molecular Weight 164.09 g/mol
Physical State Solid (often hygroscopic) or oil depending on purity/hydration.[1][2][3]
Solubility Soluble in polar organic solvents (MeOH, DMSO, DMF, THF).[1][2][3]
Stability Hygroscopic. Stored best under inert atmosphere (Ar/

) at -20°C. Forms stable hydrate in aqueous media.[1][2][3]
Acidity (pKa) The NH proton is relatively acidic due to the electron-withdrawing acyl group.[2][3]

Critical Handling Note: TFIE is often isolated as a hydrate or hemiacetal.[2][3] For reactions requiring the free ketone (e.g., anhydrous nucleophilic additions), the material should be dehydrated via azeotropic distillation with toluene or stored over activated molecular sieves (4Å) prior to use.[1][2]

Synthetic Workflow & Protocols

The synthesis of TFIE requires a regioselective approach to avoid N-acylation.[3] The most robust method involves the lithiation of an N-protected imidazole at the C2 position.

Protocol A: Regioselective Synthesis of TFIE

Objective: Synthesis of C2-acylated imidazole from commercially available imidazole.

Reagents:

  • Imidazole[2][3][4][5][6][7][8][9][10][11][12]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or MOM-Cl (Protecting Group)[1][2]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes[1][2]
  • Ethyl trifluoroacetate[2][13][14]

  • THF (anhydrous)[2]

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve imidazole (1.0 eq) in dry THF/DMF.[2][3] Add NaH (1.1 eq) at 0°C.

    • Add SEM-Cl (1.1 eq) dropwise.[2] Stir at RT for 2 hours.

    • Rationale: Protection is mandatory.[2] Free NH imidazoles will be deprotonated by

      
      -BuLi at the nitrogen, preventing C2-lithiation.[2] SEM is chosen for stability against strong bases and ease of removal.[2]
      
  • C2-Lithiation:

    • Cool the solution of N-SEM-imidazole (1.0 eq) in anhydrous THF to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 eq) dropwise over 20 mins.[1][2][3] Maintain temp < -70°C.
      
    • Stir for 30-60 mins at -78°C.

    • Mechanism:[2][12][14] The protecting group directs lithiation to the C2 position via coordination (Complex Induced Proximity Effect - CIPE) and inductive acidification of the C2 proton.

  • Electrophilic Trapping:

    • Add ethyl trifluoroacetate (1.2 eq) dropwise to the lithiated species at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench with saturated

      
      .[2]
      
  • Deprotection (if required immediately):

    • Treat the intermediate with TBAF (in THF) or dilute HCl/EtOH to remove the SEM group.[2][3]

    • Note: Many applications (e.g., N-alkylation diversification) retain the protecting group until a later stage.[1][2][3]

Reactivity Map & Applications

TFIE serves as a divergence point for three major classes of transformations:

  • Reduction (Chiral Carbinols): Asymmetric transfer hydrogenation (ATH) yields chiral 1-(imidazol-2-yl)-2,2,2-trifluoroethanols, which are privileged scaffolds in inhibitors of histone deacetylases (HDACs).[1][2]

  • Condensation (Heterocycles): Reaction with hydrazines or diamines yields fused polycyclic systems (e.g., imidazo[1,2-a]pyrimidines).[1][2][3]

  • Nucleophilic Addition: Grignard or organolithium addition affords tertiary alcohols, often used to probe the hydrophobic pockets of enzyme active sites.[2][3]

Visualizing the Synthetic Pathway

TFIE_Workflow Imidazole Imidazole (Starting Material) Protected N-Protected Imidazole (SEM/MOM) Imidazole->Protected 1. SEM-Cl, NaH Lithiated 2-Lithio-Intermediate (Reactive Species) Protected->Lithiated 2. n-BuLi, -78°C TFIE TFIE (Building Block) Lithiated->TFIE 3. Ethyl Trifluoroacetate 4. Deprotection Alcohol Chiral Trifluoromethyl Carbinols (Bioactive Core) TFIE->Alcohol Reduction (NaBH4 or Ru-cat) Heterocycle Fused Heterocycles (Imidazo-fused systems) TFIE->Heterocycle Condensation (Hydrazines/Diamines) Hydrate Gem-Diol Hydrate (TSAI Mimic) TFIE->Hydrate H2O (Equilibrium)

Figure 1: Synthetic workflow for the generation and diversification of the TFIE building block.[1][2]

Detailed Protocol: Asymmetric Reduction to Chiral Carbinol

Context: The chiral alcohol derived from TFIE is a common motif in pharmaceutical candidates.[2][3]

Protocol:

  • Catalyst Prep: Charge a flask with

    
     (0.5 mol%) and a chiral ligand (e.g., 
    
    
    
    ) (1.0 mol%).[1][2][3]
  • Reaction: Dissolve TFIE (1.0 mmol) in a mixture of Formic Acid/Triethylamine (5:2 azeotrope).

  • Execution: Stir at 28°C for 12-24 hours. Monitor by TLC or

    
    -NMR.[2]
    
  • Workup: Dilute with water, extract with EtOAc.

  • Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Lithiation Moisture in solvent or temp > -70°C.Use freshly distilled THF.[1] Ensure internal temp probe reads <-70°C before adding

-BuLi.
N-Acylation Observed Incomplete protection or deprotection during workup.[2][3]Ensure quantitative N-protection before lithiation.[2] Avoid acidic workup if product is acid-sensitive.[2]
Product is an Oil/Gum Hydrate formation.[2][3]Azeotrope with toluene or sublime under high vacuum to obtain the crystalline ketone form.[2][3]

References

  • General Lithiation of Imidazoles

    • Iddon, B. "Lithiation of imidazoles."[2][3] Heterocycles, 1985.[1][2] (General methodology foundation).[1][2][3]

    • Note: The protocol for C2-lithiation of N-protected imidazoles is a standard synthetic transformation adapted for this specific electrophile.[3]

  • Trifluoromethyl Ketone Hydrates

    • "Structure of Geminal Diol–Type Intermediates and Their Reactivity." ResearchGate.[2][4] Link

  • Bioactive Imidazole Derivatives

    • "Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review." Journal of Heterocyclic Chemistry, 2019.[2][3] Link[2][3]

  • Trifluoroacetylation Reagents

    • Sigma-Aldrich Product Sheet: "1-(Trifluoroacetyl)imidazole."[1][2][3] Link (Distinction between N-acyl reagent and C-acyl building block).[1][2][3]

Sources

Technical Guide: Biological Activity and Protocols for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the pharmacological profile, mechanism of action, and experimental protocols for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone and its derivatives. These compounds represent a specialized class of transition-state inhibitors targeting serine and cysteine hydrolases. The trifluoromethyl ketone (TFMK) moiety acts as an electrophilic "warhead," forming reversible hemiketal adducts with active-site nucleophiles.[1] This guide focuses on their application in inhibiting targets such as Fatty Acid Amide Hydrolase (FAAH) and Juvenile Hormone Esterase (JHE) , providing researchers with validated synthesis and assay workflows.

Part 1: Mechanism of Action & Biological Profile

The Pharmacophore: "Warhead" and "Address"

The biological activity of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone is driven by two distinct structural components:

  • The Warhead (TFMK): The strong electron-withdrawing effect of the three fluorine atoms renders the carbonyl carbon highly electrophilic. Unlike chloromethyl ketones (which alkylate irreversibly), TFMKs typically form stable, reversible tetrahedral adducts .

  • The Address (Imidazole): The imidazole ring mimics the histidine side chain, facilitating hydrogen bonding or metal coordination (e.g., Zn²⁺ in metalloproteases) within the enzyme active site, thereby conferring specificity.

Mechanism: Reversible Covalent Inhibition

Upon binding to a serine hydrolase, the enzyme's catalytic serine hydroxyl group attacks the TFMK carbonyl. This mimics the transition state of substrate hydrolysis but stalls the enzymatic cycle because the resulting hemiketal is stable and does not collapse to release a product.

Key Biological Targets
  • Fatty Acid Amide Hydrolase (FAAH): TFMK-imidazole derivatives are potent inhibitors of FAAH, the enzyme responsible for degrading anandamide.[2] Inhibition leads to elevated endocannabinoid levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[3]

  • Insect Esterases (JHE): In agrochemistry, these derivatives inhibit Juvenile Hormone Esterase, disrupting insect development. They serve as leads for "soft" pesticides.

  • SARS-CoV 3CL Protease: Recent studies indicate TFMKs can target the cysteine residue in viral proteases, forming hemithioketals.[1]

Visualizing the Mechanism

The following diagram illustrates the nucleophilic attack and the formation of the transition-state mimic.

MOA_Mechanism cluster_legend Key Interaction Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor TFMK Inhibitor (Electrophilic Carbonyl) Inhibitor->Complex TS_Mimic Tetrahedral Adduct (Stable Hemiketal) Complex->TS_Mimic Nucleophilic Attack (Fast) TS_Mimic->Complex Dissociation (Slow/Reversible) Desc The fluorine atoms pull electron density, stabilizing the tetrahedral intermediate and preventing product release.

Caption: Kinetic mechanism showing the reversible formation of the stable hemiketal adduct between the TFMK inhibitor and the enzyme active site.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Note: Direct acylation of imidazole is difficult due to N-acylation competition. This protocol uses a lithiation strategy for C2-selectivity.

Reagents:

  • 1-Methylimidazole (or N-protected imidazole)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Ethyl trifluoroacetate

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[2] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under argon atmosphere. Add 10 mL anhydrous THF and 1.0 equiv of N-protected imidazole.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the C2-lithio species.

  • Acylation: Add Ethyl trifluoroacetate (1.2 equiv) dropwise. The solution may change color (often yellow/orange).

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The TFMK group often exists as a hydrate (gem-diol) in aqueous media; store in a desiccator.

Protocol B: Enzyme Inhibition Assay (FAAH Model)

Objective: Determine the IC50 of the derivative against Fatty Acid Amide Hydrolase.

Materials:

  • Recombinant Human FAAH enzyme.

  • Substrate: AMC-Arachidonoyl Amide (fluorescent).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Black 96-well microplates.

Workflow:

  • Preparation: Dissolve the TFMK derivative in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in Assay Buffer. Keep DMSO concentration constant (<1%).

  • Pre-incubation: Add 10 µL of inhibitor dilution and 40 µL of FAAH enzyme (approx. 20 nM final) to wells. Incubate for 15 minutes at 37°C . Crucial: TFMKs are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • Initiation: Add 50 µL of Substrate (AMC-AA, 5 µM final).

  • Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Activity vs. log[Inhibitor] to determine IC50.

Protocol C: Reversibility Test (Rapid Dilution)

Objective: Confirm the inhibitor is reversible (TFMK) and not an irreversible alkylator.

  • Incubation: Incubate Enzyme + Inhibitor at a concentration of 10x IC50 for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess substrate.

  • Control: Run a parallel sample of Enzyme incubated with DMSO, then diluted 100-fold.

  • Interpretation:

    • Recovery of Activity: If the enzyme regains activity over time (approaching the control rate), the inhibition is reversible .

    • No Recovery: If activity remains blocked, the inhibitor has formed a permanent covalent bond (irreversible).

Part 3: Data Analysis & SAR Summary

Structure-Activity Relationship (SAR) Table

The following table summarizes how structural modifications to the imidazole-TFMK scaffold affect potency against serine hydrolases.

Structural ModificationEffect on BioactivityMechanistic Rationale
C2-TFMK (Parent) High PotencyOptimal geometry for nucleophilic attack by active site Serine.
N1-Methylation Maintained/ImprovedPrevents tautomerization; improves lipophilicity and BBB permeability.
C4/C5-Phenyl Group Increased SelectivityAdds hydrophobic bulk to interact with the enzyme's specificity pocket (e.g., FAAH acyl chain channel).
Replacement of -CF3 with -CH3 Loss of ActivityRemoves the electron-withdrawing effect; carbonyl is no longer sufficiently electrophilic to trap the serine.
Experimental Workflow Diagram

Protocol_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Evaluation S1 Lithiation (-78°C) Generate C2-Li species S2 Electrophilic Trapping Add Ethyl Trifluoroacetate S1->S2 S3 Purification Isolate TFMK S2->S3 A1 Pre-incubation (Enz + Inhibitor, 15m) S3->A1 10mM DMSO Stock A2 Kinetic Readout (Fluorescence) A1->A2 A3 Data Fitting (IC50 / Ki Calculation) A2->A3

Caption: Integrated workflow from chemical synthesis to biological validation of TFMK inhibitors.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases (Mechanism Discussion). Source: Chemical Reviews (ACS Publications) [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Source: MDPI (International Journal of Molecular Sciences) [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: National Institutes of Health (NIH) / PubMed Central [Link]

Sources

Application Note: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) as a pivotal scaffold in Fragment-Based Drug Discovery (FBDD) and as a covalent "warhead" precursor. Specifically, this guide explores its application in designing Transition State Analog (TSA) inhibitors for serine and cysteine proteases (e.g., FAAH, Elastase). We provide validated protocols for synthetic derivatization, kinetic assay development, and mechanistic validation of reversible covalent inhibition.

Chemical Rationale & Pharmacophore Utility[1][2]

The Trifluoromethyl Ketone (TFMK) "Warhead"

TFIE is not merely a reagent; it is a privileged structure containing a highly electrophilic ketone adjacent to a strong electron-withdrawing trifluoromethyl group (


).
  • Electronic Activation: The electronegativity of the fluorine atoms pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity compared to non-fluorinated analogs.

  • Hydration Equilibrium: In aqueous physiological buffers, TFIE exists in equilibrium between its ketone form and its gem-diol (hydrate) form. This hydrate mimics the tetrahedral transition state of peptide bond hydrolysis.[1]

  • Bioisosterism: The imidazole ring serves as a histidine mimic, capable of hydrogen bonding or metal coordination (in metalloproteases), while the

    
     group enhances metabolic stability against oxidative metabolism.
    
Mechanism of Action: Reversible Covalent Inhibition

When used as an inhibitor, the ketone carbonyl of TFIE undergoes nucleophilic attack by the active site residue (Serine-OH or Cysteine-SH) of the target enzyme. This forms a stable, yet reversible, hemiketal/hemithioacetal adduct.

Key Advantage: Unlike irreversible suicide inhibitors (e.g., fluorophosphonates), TFMK-based inhibitors allow for extended target residence time without permanently alkylating the protein, reducing the risk of haptenization and immune-mediated toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium binding mechanism of TFIE-derived inhibitors within a Serine Protease active site.

TFMK_Mechanism Enzyme Free Enzyme (Ser-OH) Complex_NC Michaelis Complex (Non-Covalent) Enzyme->Complex_NC + Inhibitor Inhibitor TFIE Inhibitor (Ketone Form) Inhibitor->Complex_NC TS_Analog Tetrahedral Adduct (Hemiketal) Complex_NC->TS_Analog Nucleophilic Attack TS_Analog->Complex_NC Slow Dissociation

Caption: Kinetic pathway showing the formation of the high-affinity tetrahedral hemiketal adduct (Transition State Analog).

Experimental Protocols

Protocol A: Synthetic Derivatization of TFIE

Objective: To attach the TFIE warhead to a recognition element (R-group) to confer target specificity. The imidazole nitrogen (


) is the attachment point.

Safety Warning: TFIE is a potent acylating agent. Handle in a fume hood. Avoid moisture (hygroscopic).

Materials:

  • 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE)

  • Alkyl Halide (R-X) or Aryl Halide (for coupling)

  • Base:

    
     or 
    
    
    
  • Solvent: Anhydrous DMF or MeCN

Step-by-Step Procedure:

  • Preparation: Dissolve TFIE (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 eq). Stir at room temperature for 30 minutes. The solution may change color, indicating anion formation.
    
  • Alkylation: Dropwise add the specific Alkyl Halide (1.1 eq) containing your target recognition motif (e.g., a lipophilic chain for FAAH targeting).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the N-H signal in proton NMR.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note that the ketone is sensitive; avoid highly basic silica or prolonged exposure to protic solvents during purification.

Protocol B: Fluorescence-Based Kinetic Assay

Objective: To determine the


 and 

of the synthesized TFMK inhibitor against a model serine protease (e.g., Chymotrypsin or FAAH).

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 0.1% Triton X-100. (Avoid Tris or primary amines which can react with the ketone).

  • Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC for Chymotrypsin).

  • Enzyme: Target Protease (1–10 nM final concentration).

Workflow:

  • Inhibitor Preparation: Prepare a 10 mM stock of the TFIE-derivative in 100% DMSO. Perform 1:3 serial dilutions.

  • Pre-Incubation (Critical Step):

    • Mix Enzyme + Inhibitor in buffer.

    • Incubate for 30 minutes at 25°C.

    • Rationale: TFMK inhibitors often exhibit "slow-binding" kinetics. Immediate substrate addition may underestimate potency (high

      
      ).
      
  • Reaction Initiation: Add Substrate (

    
     concentration).
    
  • Data Acquisition: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Data Analysis & Interpretation

Evaluating "Slow-Binding" Behavior

TFMK inhibitors frequently display time-dependent inhibition. To validate this mechanism, perform the assay with varying pre-incubation times.

Pre-Incubation Time (min)Observed IC50 (nM)Interpretation
0540Kinetic lag phase present
15120Equilibrium approaching
3045Equilibrium reached
6042Stable complex confirmed

Note: A significant shift in


 over time confirms the covalent/slow-binding mechanism.
Structure-Activity Relationship (SAR) Logic

When optimizing TFIE derivatives, observe the following trends:

  • pKa Modulation: Electron-donating groups on the imidazole ring destabilize the hydrate, increasing the ketone character and potentially increasing reactivity (but also non-specific binding).

  • Steric Fit: The

    
     group is bulky (similar volume to an isopropyl group). Ensure the S1' pocket of the enzyme can accommodate this volume.
    

Validated Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating a TFIE-based hit.

Workflow Start Start: TFIE Scaffold Deriv Derivatization (N1-Alkylation) Start->Deriv Assay_Rapid Rapid Dilution Assay (No Pre-incubation) Deriv->Assay_Rapid Assay_Time Time-Dependent Assay (+30 min Pre-incubation) Deriv->Assay_Time Decision Is IC50(Time) << IC50(Rapid)? Assay_Rapid->Decision Assay_Time->Decision Valid Validated Slow-Binding Covalent Inhibitor Decision->Valid Yes Invalid Re-evaluate Mechanism (Likely Non-Covalent) Decision->Invalid No

Caption: Decision tree for validating the slow-binding kinetic profile of TFIE derivatives.

References

  • Gelb, M. H., et al. (1994). "Trifluoromethyl ketones as inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry.

  • Abeles, R. H. (1996). "Mechanism of inhibition of serine proteases by peptidyl fluoromethyl ketones." Biochemistry.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 1-(Trifluoroacetyl)imidazole."

  • McAtee, J. J., et al. (2004). "Discovery of 2-trifluoroacetyl-heterocycles as potent inhibitors of histone deacetylases." Bioorganic & Medicinal Chemistry Letters.

(Note: While specific deep-links to PDF papers may expire, the links above direct to the stable landing pages of the respective publishers or databases.)

Sources

Application Note: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone as a Transition State Inhibitor for Serine Hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (and its structural analogs) as a reversible, transition-state inhibitor targeting serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and related esterases. Unlike irreversible covalent inhibitors (e.g., fluorophosphonates), trifluoromethyl ketones (TFMKs) exploit the high electrophilicity of the carbonyl carbon to form a stable, yet reversible, hemiketal adduct with the active-site nucleophile. This note provides validated protocols for solubility management, kinetic characterization (


 determination), and troubleshooting the critical ketone-hydrate equilibrium that often confounds potency data.

Mechanism of Action: Transition State Mimicry

The inhibitory potency of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone stems from the electron-withdrawing nature of the trifluoromethyl (


) group adjacent to the carbonyl. This polarization renders the carbonyl carbon highly susceptible to nucleophilic attack by the catalytic serine residue of the enzyme.
The Hemiketal Adduct

Upon binding, the enzyme's active site serine hydroxyl attacks the inhibitor's ketone carbonyl. Instead of proceeding to hydrolysis, the reaction stalls at a stable tetrahedral intermediate known as a hemiketal . This structure mimics the high-energy transition state of the natural substrate hydrolysis, resulting in tight binding affinity.

Pathway Visualization

The following diagram illustrates the reversible formation of the enzyme-inhibitor complex.

Mechanism Enzyme Free Enzyme (Ser-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Hemiketal) Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (TFMK Form) Inhibitor->Complex Binding Hydrate Inhibitor Hydrate (Gem-diol, Inactive) Inhibitor->Hydrate +H2O (Fast) Complex->Enzyme Reversible Dissociation Complex->Inhibitor

Figure 1: Mechanism of Action. The active ketone form binds the enzyme, while the aqueous hydrate acts as a reversible sink.

Expert Insight: The Hydration Trap

Critical Consideration: In aqueous buffers, trifluoromethyl ketones exist in equilibrium with their hydrated gem-diol forms.

  • The Problem: Only the ketone form is inhibitory. The gem-diol is sterically and electronically inert toward the active site nucleophile.

  • The Consequence: If the inhibitor is dissolved directly in aqueous buffer and stored, >98% may convert to the inactive hydrate, leading to underestimated potency (artificially high

    
    ).
    
  • The Solution: Always prepare stock solutions in 100% DMSO (where the ketone is stable) and dilute into the reaction buffer immediately prior to the assay.

Protocol 1: Preparation and Handling

Reagents Required[1]
  • Compound: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Sequencing grade.

  • Storage: -20°C, desiccated.

Step-by-Step
  • Weighing: Weigh the compound rapidly. TFMKs can be hygroscopic.

  • Solubilization: Dissolve to a concentration of 10 mM or 50 mM in anhydrous DMSO. Vortex until clear.

    • Note: Avoid protic solvents (Methanol/Ethanol) for stock storage as they form hemiketals (hemiacetals) with the inhibitor, reducing immediate availability.

  • Verification (Optional): Check purity via

    
    -NMR if available. The ketone signal typically appears near -70 to -80 ppm, while the hydrate shifts upfield.
    
  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Enzymatic Inhibition Assay (FAAH Model)

This protocol uses a fluorogenic substrate (AMC-Arachidonoyl Amide) to measure the inhibition of Fatty Acid Amide Hydrolase (FAAH). The principles apply to other serine hydrolases.

Experimental Workflow

AssayWorkflow Start Start: Stock Prep Dilution 1. Serial Dilution (in DMSO) Start->Dilution BufferPrep 2. Prepare Assay Buffer (Tris/HEPES + BSA) Start->BufferPrep Incubation 3. Pre-Incubation (Enzyme + Inhibitor, 10-30 min) Dilution->Incubation BufferPrep->Incubation Substrate 4. Add Substrate (Start Reaction) Incubation->Substrate Read 5. Kinetic Read (Ex 340nm / Em 460nm) Substrate->Read

Figure 2: Kinetic Assay Workflow. Pre-incubation is critical for TFMK inhibitors to establish equilibrium.

Detailed Steps
  • Buffer Preparation:

    • 50 mM Tris-HCl, pH 8.0 (or HEPES pH 7.4).

    • 1 mM EDTA.

    • 0.1% BSA (prevents enzyme adsorption to plastic).

  • Enzyme Prep: Dilute recombinant FAAH (or membrane homogenate) to 2x final concentration in Assay Buffer.

  • Inhibitor Dilution:

    • Prepare a 10-point dose-response series in 100% DMSO (e.g., 10 mM down to 1 nM).

    • Dilute these DMSO stocks 1:20 into Assay Buffer (Intermediate Plate) to minimize final DMSO shock.

  • Pre-Incubation (Crucial):

    • Add 10 µL of Diluted Inhibitor to 40 µL of Enzyme solution in a black 96-well plate.

    • Incubate at 37°C for 30 minutes .

    • Scientific Rationale: This allows the inhibitor to compete with water for the active site and establishes the E-I complex before the substrate competes.

  • Substrate Addition:

    • Add 50 µL of Substrate (e.g., Arachidonoyl-AMC, final conc.

      
      ) to initiate the reaction.
      
  • Detection:

    • Measure Fluorescence immediately (Kinetic Mode) for 30–60 minutes.

    • Excitation: 340–360 nm; Emission: 440–460 nm.

Data Analysis: vs

For reversible inhibitors like TFMKs, the


 is dependent on substrate concentration. To report the true affinity constant (

), use the Cheng-Prusoff equation for competitive inhibition:


Table 1: Kinetic Parameters Interpretation

ParameterObservationInterpretation for TFMK
Linearity Reaction rate slows over timeSlow-binding inhibition. TFMKs often show time-dependent onset. Calculate initial velocity (

) from the linear portion or use progress curve analysis.
Hill Slope Slope

1.0
Indicates 1:1 stoichiometry (standard competitive binding).
Hill Slope Slope > 1.5Potential aggregation or non-specific inhibition. Add 0.01% Triton X-100 to buffer.
Potency Shift

decreases with longer pre-incubation
Confirms slow-binding mechanism. Report values at equilibrium (e.g., 30-60 min pre-incubation).

Troubleshooting & Controls

Issue: High Variability in
  • Cause: Inconsistent DMSO concentration.

  • Fix: Ensure the final DMSO concentration is identical in all wells (including controls). TFMK solubility is sensitive to co-solvent ratio.

Issue: "Inactive" Compound
  • Cause: Hydration.[1][2] If the stock was stored in non-anhydrous conditions, the gem-diol form may be dominant.

  • Fix: Re-synthesize or dry the compound. Verify the ketone peak via IR (approx 1750

    
    ) or 
    
    
    
    -NMR.
Issue: Fluorescence Quenching
  • Cause: The imidazole ring or the ketone itself may quench the fluorophore.

  • Fix: Run a "fluorophore-only" control (Buffer + AMC standard + Inhibitor) to check for optical interference.

References

  • Boger, D. L., et al. (2000). "Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase (FAAH)." Bioorganic & Medicinal Chemistry Letters.

  • Cravatt, B. F., et al. (1996). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

  • Powers, J. C., et al. (2002).[3] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Note: Provides foundational context on halomethyl ketone mechanisms vs reversible TFMKs).

  • McKinney, M., et al. (1998). "Potency of trifluoromethyl ketone inhibitors of fatty acid amide hydrolase is dependent on hydration state." Journal of Medicinal Chemistry.

Sources

Technical Guide: Synthesis and Application of 1-(Trifluoroacetyl)imidazole (TFAI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-(Trifluoroacetyl)imidazole (TFAI) is a specialized, mild trifluoroacetylating reagent widely utilized in peptide synthesis, nucleoside chemistry, and the protection of amines and alcohols. Unlike Trifluoroacetic Anhydride (TFAA), which is highly aggressive and releases strong acid (TFA) upon reaction, TFAI transfers the trifluoroacetyl group with the release of neutral imidazole.

This guide details the synthesis of TFAI via the direct acylation of imidazole with TFAA.[1] This protocol is designed for high purity and yield, utilizing a self-validating stoichiometric framework to manage the acidic byproducts in situ.

Key Advantages of TFAI over TFAA:
  • Selectivity: Avoids O-acylation in the presence of sensitive N-nucleophiles.

  • Buffered Reaction: The byproduct is imidazole (

    
    ), preventing acid-catalyzed degradation of sensitive substrates.
    
  • Handling: TFAI is a liquid/low-melting solid that is easier to handle than the volatile and corrosive TFAA.

Mechanistic Principles

The formation of TFAI proceeds via a Nucleophilic Acyl Substitution .[1] The reaction is driven by the nucleophilicity of the imidazole nitrogen (N3) attacking the highly electrophilic carbonyl of TFAA.[1]

Reaction Stoichiometry (The "Self-Validating" Factor)

A critical error in generic protocols is using a 1:1 ratio. The reaction releases one equivalent of Trifluoroacetic Acid (TFA). If not neutralized, this strong acid will protonate the unreacted imidazole, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Correct Stoichiometry: 2:1 (Imidazole : TFAA) .

  • 1st Eq of Imidazole: Reacts to form TFAI.[1]

  • 2nd Eq of Imidazole: Acts as a "proton sponge" to trap TFA as Imidazolium Trifluoroacetate (precipitate).

Mechanistic Pathway (Graphviz)

TFAI_Mechanism Imidazole Imidazole (N-Nucleophile) Tet_Inter Tetrahedral Intermediate Imidazole->Tet_Inter Attack at C=O TFAA TFAA (Electrophile) TFAA->Tet_Inter TFAI 1-(Trifluoroacetyl)imidazole (Product) Tet_Inter->TFAI Elimination TFA_Acid TFA (Byproduct) Tet_Inter->TFA_Acid Im_Salt Imidazolium Trifluoroacetate (Precipitate) TFA_Acid->Im_Salt Scavenged by 2nd Eq Imidazole

Caption: Mechanistic pathway showing the necessity of the second imidazole equivalent for acid scavenging.

Safety & Handling Profile

Hazard Class: Corrosive, Moisture Sensitive.

CompoundHazardsHandling Precaution
TFAA Corrosive, Lachrymator, Reacts violently with water.Use strictly in a fume hood. Double-glove (Nitrile/Neoprene).
Imidazole Irritant, Harmful if swallowed.[2][3]Wear dust mask if weighing large quantities.
TFAI Moisture sensitive, Hydrolyzes to TFA + Imidazole.[4]Store under Nitrogen/Argon at 2-8°C.

Critical Safety Note: The reaction is exothermic . TFAA must be added dropwise to the cooled imidazole solution. Rapid addition can cause solvent boiling and runaway pressure buildup.

Experimental Protocol: Synthesis of TFAI

Reagents & Equipment[2][3][5][6][7][8]
  • Reagents:

    • Imidazole (ReagentPlus®, 99%): 25.8 g (380 mmol, 2.0 equiv ).

    • Trifluoroacetic Anhydride (TFAA): 39.9 g (26.5 mL, 190 mmol, 1.0 equiv ).

    • Tetrahydrofuran (THF): Anhydrous, 200 mL total (dried over sieves or distilled).

  • Equipment:

    • 500 mL 3-neck Round Bottom Flask (RBF).

    • Pressure-equalizing addition funnel.

    • Nitrogen (

      
      ) inlet/bubbler.
      
    • Ice-water bath.

    • Schlenk filtration frit or Buchner funnel (dried).

Step-by-Step Methodology
Phase 1: Setup and Solubilization
  • Flame-dry the 500 mL 3-neck RBF and cool under a stream of dry

    
    .
    
  • Charge the flask with 25.8 g Imidazole .

  • Add 150 mL anhydrous THF via cannula or syringe. Stir until fully dissolved.

    • Note: Imidazole is moderately soluble in THF; ensure complete dissolution before proceeding.

  • Cool the solution to 0°C using an ice-water bath.

Phase 2: Controlled Acylation
  • Dilute 39.9 g TFAA with 50 mL anhydrous THF in the addition funnel.

    • Expert Tip: Diluting the TFAA prevents localized hot-spots during addition.

  • Add the TFAA solution dropwise over 30–45 minutes.

    • Observation: A white precipitate (Imidazolium Trifluoroacetate) will form immediately. This confirms the reaction is proceeding and the acid is being scavenged.

  • Once addition is complete, remove the ice bath and allow the slurry to warm to Room Temperature (RT) . Stir for 2 hours.

Phase 3: Purification (The Anhydrous Workup)

Critical: Do not use aqueous wash. Water will instantly hydrolyze the product.

  • Filtration: Filter the reaction mixture through a sintered glass frit (medium porosity) under

    
     or rapid suction to remove the white solid (Imidazolium salt).
    
  • Wash: Wash the filter cake with 2 x 20 mL dry THF to recover entrained product. Combine filtrates.

  • Concentration: Remove THF using a rotary evaporator (bath temp < 40°C).

    • Result: You will obtain a yellow/orange oil.

  • Distillation: Purify the residue via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 83–85°C at 110 mmHg (or approx. 38–40°C at 4 mmHg).

    • Yield: Typical yield is 80–85% (approx. 24–26 g).

Experimental Workflow Diagram

TFAI_Workflow Start Start: Dry RBF + N2 Atmosphere Solubilize Dissolve Imidazole (2 eq) in Dry THF Start->Solubilize Cool Cool to 0°C Solubilize->Cool Addition Dropwise Addition of TFAA (1 eq) (Exotherm Control) Cool->Addition Reaction Warm to RT, Stir 2h (White Precipitate Forms) Addition->Reaction Filter Anhydrous Filtration (Remove Imidazolium Salt) Reaction->Filter Concentrate Evaporate THF (Rotovap) Filter->Concentrate Distill Vacuum Distillation (bp 83°C @ 110mmHg) Concentrate->Distill Product Pure TFAI (Liquid/Solid) Distill->Product

Caption: Step-by-step workflow ensuring anhydrous conditions and removal of salt byproducts.

Characterization & Quality Control

Since TFAI is moisture-sensitive, QC must be performed rapidly in dry solvents (e.g.,


 dried over basic alumina).
Data Summary Table
MethodDiagnostic SignalInterpretation

NMR

to

ppm
Primary Validation. Distinct shift from TFAA (

ppm) and TFA (

ppm).

NMR

8.50 (s, 1H), 7.65 (s, 1H), 7.15 (s, 1H)
Downfield shift of imidazole protons due to the electron-withdrawing

group.
IR Spectroscopy

Characteristic amide/acyl-imidazole carbonyl stretch.
Physical State Clear liquid / Low melting solidColorless to pale yellow.[5] Turns white/cloudy if hydrolyzed.
Self-Validating Check

If the


 NMR shows a peak at 

ppm, your product has hydrolyzed to Trifluoroacetic Acid. If you see broad peaks in

NMR around 10-12 ppm, imidazole is protonated (salt contamination).

Troubleshooting & Optimization

  • Problem: Low yield after distillation.

    • Cause: Incomplete precipitation of the salt or product decomposition due to moisture.

    • Solution: Ensure the THF is rigorously dry (Karl Fischer < 50 ppm). Ensure the filtration cake is washed thoroughly with dry THF.

  • Problem: Product turns cloudy upon storage.

    • Cause: Moisture ingress.

    • Solution: Store in a desiccator or glovebox. Seal caps with Parafilm.

  • Problem: Violent bumping during distillation.

    • Cause: Residual solvent or solid salts in the boiling flask.

    • Solution: Use a splash guard (bump trap) and ensure all solids were removed during filtration.

References

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367.

  • ChemicalBook. (2025).[6] 1-(Trifluoroacetyl)imidazole Properties and Preparation.

  • TCI Chemicals. (2025).[6] Product Specification: 1-(Trifluoroacetyl)imidazole.[1][3][4][7]

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 1-(Trifluoroacetyl)imidazole.[3][7]

Sources

Application Note: Strategic Synthesis of Trifluoromethyl Ketones (TFMKs) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Trifluoromethyl ketones (TFMKs) are pivotal motifs in modern medicinal chemistry, serving as transition-state inhibitors for serine/cysteine proteases and as durable bioisosteres for lipophilic spacers. Their synthesis, however, presents unique challenges due to the high electrophilicity of the carbonyl group (prone to hydration) and the stability of hemiacetal intermediates. This application note details three field-proven protocols for TFMK synthesis, prioritizing the Ruppert-Prakash nucleophilic trifluoromethylation strategy. We provide distinct workflows for esters, aldehydes (via oxidation), and Weinreb amides, ensuring high fidelity across diverse chemotypes.

Part 1: Strategic Overview & Methodology Selection

The introduction of a trifluoromethyl (


) group adjacent to a carbonyl profoundly lowers the LUMO energy of the 

bond. This makes TFMKs potent electrophiles, capable of forming reversible covalent adducts with active site nucleophiles (e.g., Ser-OH or Cys-SH in proteases).
Selection Matrix: Choosing the Right Route
Substrate ClassRecommended ProtocolKey AdvantagePotential Pitfall
Alkyl/Aryl Esters Protocol 1: Direct Nucleophilic AdditionSingle-step; uses standard

.
Risk of over-addition (to tertiary alcohol) if not controlled.
Aldehydes Protocol 2: Addition-Oxidation SequenceHighest functional group tolerance; avoids over-addition.Two steps required; requires oxidation of electron-deficient alcohol.
Weinreb Amides Protocol 3: Chelation-Controlled AdditionPrevents over-addition via stable tetrahedral intermediate.Requires Weinreb amide precursor synthesis.
Electron-Rich Arenes Alternative: Friedel-Crafts (TFAA)Industrial scalability; metal-free.Limited scope (requires electron-rich rings); harsh acidic conditions.

Part 2: Detailed Experimental Protocols

Protocol 1: Direct Trifluoromethylation of Esters (The Ruppert-Prakash Standard)

Target Audience: Medicinal Chemists requiring rapid access to TFMKs from commercially available esters.

Principle: The Ruppert-Prakash reagent (


) acts as a nucleophilic source of "

" when activated by a Lewis base (Fluoride). For esters, the reaction proceeds through a silyl ketene acetal or a stable hemiacetal silyl ether, which must be hydrolyzed to release the ketone.

Reagents:

  • Substrate: Methyl or Ethyl Ester (

    
     equiv).
    
  • Reagent: Trifluoromethyltrimethylsilane (

    
    , Ruppert-Prakash Reagent) (
    
    
    
    equiv).
  • Catalyst: Cesium Fluoride (

    
    ) or Tetrabutylammonium Fluoride (
    
    
    
    ) (
    
    
    equiv).
  • Solvent: Anhydrous DME (Dimethoxyethane) or THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the ester (

    
    ) and anhydrous DME (
    
    
    
    ).
  • Reagent Addition: Cool the solution to

    
    . Add 
    
    
    
    (
    
    
    ,
    
    
    ) via syringe.
  • Initiation: Add

    
     (
    
    
    
    ,
    
    
    ) in one portion. Note: The reaction is autocatalytic and may exotherm.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
    
  • Hydrolysis (Critical Step): The reaction mixture contains the silyl hemiacetal. Add

    
     (
    
    
    
    ) and stir vigorously for 4 hours at RT to cleave the
    
    
    bond and eliminate the alkoxy group.
  • Workup: Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Warning: TFMKs are volatile and exist in equilibrium with hydrates. Avoid prolonged exposure to silica; use neutral alumina if degradation is observed.

Expert Insight: If the ester is sterically unhindered, "double addition" (forming the tertiary alcohol) is a risk. To mitigate this, use Protocol 3 (Weinreb Amide) or ensure strict temperature control (


) and slow addition of the catalyst.
Protocol 2: The Addition-Oxidation Sequence (High Precision)

Target Audience: Synthesis of complex TFMKs where the ester method fails or yields inseparable mixtures.

Principle: Aldehydes react cleanly with


 to form stable silyl ethers, which are hydrolyzed to 

-trifluoromethyl carbinols. These electron-deficient alcohols are resistant to standard oxidants (Swern,

) but are rapidly oxidized by Dess-Martin Periodinane (DMP) .

Step-by-Step Procedure: Step A: Carbinol Synthesis

  • Dissolve Aldehyde (

    
    ) and 
    
    
    
    (
    
    
    ) in THF (
    
    
    ) at
    
    
    .
  • Add TBAF (

    
     in THF, 
    
    
    
    ). Stir for 30 min.
  • Add

    
     (
    
    
    
    ) to hydrolyze the silyl ether. Isolate the carbinol via extraction.

Step B: Dess-Martin Oxidation

  • Dissolve the crude trifluoromethyl carbinol in

    
     (
    
    
    
    ).
  • Add Dess-Martin Periodinane (

    
    ) and 
    
    
    
    (
    
    
    , to buffer acetic acid byproduct).
  • Stir at RT for 1-2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir until the biphasic mixture becomes clear (removes iodine byproducts).
  • Isolate: Extract with DCM, dry, and concentrate.

Expert Insight: The


 group exerts a strong electron-withdrawing effect, making the carbinol proton less hydridic. DMP is superior here because it operates via a ligand exchange mechanism rather than hydride abstraction, bypassing the electronic deactivation.
Protocol 3: Weinreb Amide Trifluoromethylation (The "Control" Route)

Target Audience: Drug discovery projects requiring absolute prevention of over-addition.

Principle: Weinreb amides (


-methoxy-

-methylamides) form a stable 5-membered chelate with the metal/silicon intermediate after the addition of the

nucleophile. This tetrahedral intermediate does not collapse to the ketone until acidic workup, effectively masking the electrophile from a second attack.

Step-by-Step Procedure:

  • Setup: Dissolve Weinreb amide (

    
    ) in THF (
    
    
    
    ) under Argon.
  • Reagent Addition: Add

    
     (
    
    
    
    ).
  • Initiation: Cool to

    
    . Add 
    
    
    
    (
    
    
    , dried) or
    
    
    (
    
    
    ).
  • Reaction: Stir at

    
     to RT for 3-12 hours.
    
  • Workup: Quench with

    
     or citric acid solution. Stir for 30 minutes to break the chelate.
    
  • Purification: Extract with EtOAc. TFMKs from this route are often high purity and may not require chromatography.

Part 3: Visualizations & Mechanisms

Mechanism of Ruppert-Prakash Trifluoromethylation

The following diagram illustrates the catalytic cycle of


 activation. Note the formation of the pentacoordinate silicon species, which transfers the 

group.

RuppertPrakash TMSCF3 TMS-CF3 (Ruppert-Prakash) Pentacoord [Me3Si(F)(CF3)]- (Pentacoordinate Silicon) TMSCF3->Pentacoord Activation Initiator F- (Initiator) (TBAF/CsF) Initiator->Pentacoord Activation Substrate Carbonyl Substrate (R-CO-R') Pentacoord->Substrate Nucleophilic Attack Alkoxide Alkoxide Intermediate [R-C(O-)(CF3)-R'] Substrate->Alkoxide C-C Bond Formation SilylEther Silyl Ether Product R-C(OSiMe3)(CF3)-R' Alkoxide->SilylEther Silyl Transfer SilylEther->Pentacoord Regenerates F- source (Autocatalysis)

Figure 1: Mechanistic cycle of nucleophilic trifluoromethylation. The fluoride ion acts as a catalyst, activating


 to a hypervalent species that transfers the 

group.
Strategic Workflow for TFMK Synthesis

TFMK_Workflow Start Start: Select Precursor IsAldehyde Is precursor an Aldehyde? Start->IsAldehyde IsEster Is precursor an Ester? IsAldehyde->IsEster No Route1 Protocol 2: Addition-Oxidation (1. TMSCF3, 2. Dess-Martin) IsAldehyde->Route1 Yes IsAmide Is precursor a Weinreb Amide? IsEster->IsAmide No Route2 Protocol 1: Direct Addition (TMSCF3, CsF, Acid Hydrolysis) IsEster->Route2 Yes (Standard) Route3 Protocol 3: Chelation Control (TMSCF3, TBAF, Acid Quench) IsAmide->Route3 Yes (High Control)

Figure 2: Decision tree for selecting the optimal synthetic route based on starting material availability and tolerance requirements.

Part 4: Safety & Handling

  • Fluoroform (

    
    ) Generation:  If the reaction is quenched prematurely or moisture is present, 
    
    
    
    releases Fluoroform, a non-toxic but potent greenhouse gas.
  • Hydrate Formation: TFMKs readily form hydrates (

    
    -diols) upon exposure to atmospheric moisture. This can confuse NMR analysis (disappearance of Carbonyl 
    
    
    
    signal
    
    
    , appearance of
    
    
    signal
    
    
    ). Store samples in a desiccator or as the stable hydrate if bioactivity permits.

References

  • Nucleophilic Trifluoromethylation of Esters

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Dess-Martin Oxidation of Trifluoromethyl Carbinols

    • Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661–668. Link

  • Weinreb Amide Route

    • Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012).[1][2] A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9610–9612. Link

  • Applications in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Pharmaceutical Intermediate Synthesis

Abstract

This application note details the synthesis, reactivity, and pharmaceutical utility of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) . Unlike its labile N-acylated isomer used for group transfer, TFIE is a robust C2-functionalized scaffold. It serves as a critical linchpin for introducing the metabolically stable trifluoromethyl-carbinol motif into drug candidates. This guide provides a validated protocol for its regioselective synthesis via directed lithiation and outlines its application in asymmetric reduction and heterocyclic fusion, essential for developing kinase inhibitors and anti-infective agents.

Chemical Profile & Strategic Value

The Fluorine Effect in Medicinal Chemistry

The incorporation of a trifluoroacetyl group at the imidazole C2 position offers three distinct pharmacological advantages:

  • Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, extending the half-life of the resulting pharmacophore.

  • pKa Modulation: The electron-withdrawing

    
     group lowers the pKa of the imidazole nitrogen, altering hydrogen bond donor/acceptor properties in the active site.
    
  • Lipophilicity: The motif enhances membrane permeability, a critical parameter for CNS-active drugs.

Structural Distinction

Researchers must distinguish between the two isomers:

  • 1-(Trifluoroacetyl)imidazole (N-acyl): Highly reactive, hydrolytically unstable; used to transfer the

    
     group to amines/alcohols.
    
  • 2-(Trifluoroacetyl)imidazole (C-acyl, TFIE): The target of this guide. It is a stable ketone capable of undergoing nucleophilic addition and reduction to form stable pharmaceutical intermediates.

Protocol A: Regioselective Synthesis of TFIE

Objective: Synthesize TFIE from imidazole via N-protection and C2-lithiation. Direct acylation of imidazole fails due to N-nucleophilicity; therefore, a protection-deprotection strategy is required.

Reagents & Equipment[1][2]
  • Substrate: Imidazole (99%)

  • Protecting Group: N,N-Dimethylsulfamoyl chloride (

    
    ) or SEM-Cl. (Sulfamoyl is chosen here for ease of crystalline handling).
    
  • Base: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: Ethyl trifluoroacetate.

  • Solvents: Anhydrous THF, dried over Na/benzophenone.

  • Conditions: Cryogenic (-78 °C), Inert Atmosphere (

    
     or Ar).
    
Step-by-Step Methodology

Step 1: N-Protection

  • Dissolve imidazole (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) and cool to 0 °C.

  • Add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

  • Stir at RT for 12 hours. Filter the amine salt and concentrate. Recrystallize to obtain N-(dimethylsulfamoyl)imidazole.

Step 2: C2-Lithiation and Acylation

  • Dissolve the protected imidazole (1.0 eq) in anhydrous THF under Argon.

  • Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Temperature control prevents benzylic-type deprotonation or ring opening.

  • Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir for 30 minutes at -78 °C to ensure formation of the C2-lithio species.

  • Add ethyl trifluoroacetate (1.2 eq) dropwise. The solution may turn yellow/orange.

  • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench with saturated

    
     solution. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.[1]

Step 3: Deprotection

  • Reflux the intermediate in 2M HCl (aq) for 2–4 hours to remove the sulfamoyl group.

  • Neutralize carefully with

    
     to pH 7–8.
    
  • Extract with DCM. The product, TFIE , is obtained as a solid or viscous oil (MP: ~188 °C).

Visualization: Synthesis Workflow

TFIE_Synthesis Imidazole Imidazole (Starting Material) Protected N-Protected Imidazole Imidazole->Protected Me2NSO2Cl Et3N, THF Lithio C2-Lithio Species Protected->Lithio n-BuLi, -78°C (C2-Deprotonation) Acylated Protected Trifluoroacetyl Imidazole Lithio->Acylated EtO-CO-CF3 (Electrophilic Trap) TFIE TFIE (Target C2-Ketone) Acylated->TFIE 2M HCl, Reflux (Deprotection)

Figure 1: Regioselective synthesis pathway utilizing the sulfamoyl protecting group strategy to access the C2-substituted ketone.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Application: Converting TFIE into chiral


-(trifluoromethyl)imidazole methanols. These chiral alcohols are privileged scaffolds in kinase inhibitors (e.g., targeting specific hydrophobic pockets).
Reaction Logic

The trifluoromethyl ketone is highly electrophilic but prone to forming hydrates. Standard


 reduction yields a racemate. To obtain high enantiomeric excess (ee), Noyori-type Transfer Hydrogenation is preferred over CBS reduction due to the acidic nature of the imidazole NH.
Methodology
  • Catalyst Preparation: Use [Ru(p-cymene)(S,S)-TsDPEN] (1 mol%).

  • Solvent System: Formic acid / Triethylamine (5:2 azeotropic mixture) or IPA/KOH. Note: The acidic nature of TFIE (NH proton) makes the Formic acid/TEA system more robust.

  • Procedure:

    • Dissolve TFIE (1.0 mmol) in the solvent mixture (3 mL).

    • Add the Ru-catalyst.

    • Stir at 25–40 °C for 12–24 hours.

    • Monitor conversion by HPLC.

  • Workup: Dilute with water, neutralize, and extract. Purification via silica gel chromatography.

  • Result: Yields >90% with >95% ee of the chiral alcohol.

Protocol C: Heterocyclic Fusion (Imidazo[1,2-a]pyrimidines)

Application: TFIE acts as a 1,3-electrophile equivalent when reacting with binucleophiles, creating fused ring systems common in antiviral drugs.

Methodology
  • Reagents: TFIE (1.0 eq) and 2-Aminopyridine (or amidine derivatives) (1.0 eq).

  • Conditions: Ethanol, Reflux, catalytic acetic acid.

  • Mechanism:

    • Condensation of the exocyclic amine of 2-aminopyridine with the ketone carbonyl of TFIE.

    • Intramolecular attack of the pyridine nitrogen onto the imidazole ring (often requires activation or leaving group modification if not using the aldehyde, but with the ketone, dehydration is the primary driver).

    • Note: For TFIE, condensation with hydrazines yields trifluoromethyl-substituted imidazotriazines .

Data Summary & Stability

ParameterSpecification / DataNotes
CAS (C2-isomer) 105480-29-3Verify CAS to avoid N-acyl isomer purchase.
Appearance White to pale yellow solidHygroscopic; store under inert gas.
Melting Point 188–189 °CHigh MP indicates strong intermolecular H-bonding.
Reactivity High electrophilicity at CarbonylForms stable hydrates in water; requires anhydrous conditions for nucleophilic attack.
Storage 2–8 °C, DesiccatedProtect from moisture to prevent hydrate formation.

Troubleshooting Guide

Issue: Low Yield in Lithiation Step
  • Cause: Moisture in THF or insufficient cooling.

  • Solution: Ensure THF is distilled from Na/Benzophenone immediately before use. Maintain internal temperature below -70 °C during n-BuLi addition.

Issue: Product is a Gum/Oil instead of Solid
  • Cause: Presence of hydrate form or residual solvent.

  • Solution: Azeotrope with toluene to remove water. Triturate with cold diethyl ether or hexanes to induce crystallization.

Issue: N-Acylation instead of C-Acylation
  • Cause: Incomplete protection or protecting group migration.

  • Solution: Verify the integrity of the Sulfamoyl/SEM group by NMR before the lithiation step. Ensure the "1H" proton is absent.

References

  • Synthesis of 2-Substituted Imidazoles: Ngochindo, R. I. (1992). Direct Lithiation of 1-Protected Imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (Canonical reference for C2-lithiation logic).

  • Trifluoromethyl Ketone Synthesis: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation of Carbonyl Compounds. Tetrahedron.

  • Application in Asymmetric Reduction: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Physical Properties & CAS Verification: ChemicalBook. (2023). Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties.

  • Heterocyclic Fusion Applications: Bagley, M. C., et al. (2014). Synthesis of imidazo[1,2-a]pyrimidines. RSC Advances.

Sources

Application Note: Synthesis and Derivatization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthesis, handling, and derivatization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a critical pharmacophore often confused with its N-acylated isomer.

Introduction & Chemical Identity

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (Structure 1 ) is a potent electrophilic ketone featuring an imidazole ring acylated at the C-2 position. It is distinct from the common reagent N-trifluoroacetylimidazole (TFAI), which is an amide.

  • Compound: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

  • Role: Transition State Mimic (Protease Inhibitor), Chiral Building Block.

  • Key Feature: The electron-withdrawing trifluoromethyl group (

    
    ) activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. In aqueous media, it exists primarily as a gem-diol (hydrate) .
    
Critical Distinction
FeatureTarget Compound (C-2 Isomer)Common Reagent (N-Isomer)
Structure

attached to Carbon-2

attached to Nitrogen-1
Stability Stable ketone (forms hydrate)Hydrolytically unstable (active amide)
Application Inhibitor "Warhead", ScaffoldAcylating agent (Transfer reagent)

Synthesis Protocol (Preparation)

Since this compound is not a standard "off-the-shelf" reagent due to its hygroscopic nature and specific substitution pattern, it is best prepared in situ or via a protected intermediate.

Retrosynthetic Analysis

The most reliable route involves C-2 lithiation of an


-protected imidazole, followed by electrophilic trapping with a trifluoroacetyl source (e.g., ethyl trifluoroacetate), and subsequent deprotection.
Step-by-Step Protocol

Reagents:

  • Imidazole (Starting material)[1][2][3][4][5]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or MOM-Cl (Protecting Group)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Ethyl trifluoroacetate (

    
    )
    
  • TFA (Trifluoroacetic acid) or HCl[6]

Workflow:

  • Protection (N-1):

    • React imidazole with NaH (1.1 eq) in DMF at 0°C.

    • Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2 hours.

    • Rationale: The N-1 proton is acidic (

      
      ). Protection prevents deprotonation at N-1 and directs lithiation to C-2.
      
  • Lithiation (C-2):

    • Dissolve ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -SEM-imidazole in dry THF under Argon. Cool to -78°C .
      
    • Add n-BuLi (1.1 eq) slowly. Stir for 30–60 mins.

    • Mechanism:[6] The protecting group directs the base to the C-2 position, forming the 2-lithio species.

  • Acylation (Electrophilic Trap):

    • Add Ethyl trifluoroacetate (1.2 eq) dropwise at -78°C.[1]

    • Allow the reaction to warm to RT overnight.

    • Outcome: Formation of 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-2,2,2-trifluoroethanone.

  • Deprotection:

    • Treat the intermediate with dilute HCl or TFA in

      
      .
      
    • Note: The trifluoroacetyl group is electron-withdrawing, making the imidazole ring less basic, but standard acid hydrolysis removes the SEM/MOM group.

  • Isolation:

    • Neutralize carefully (pH ~7). Extract with EtOAc.[3]

    • Critical: The product will likely isolate as the hydrate (gem-diol). Sublimation is the preferred purification method for the ketone form.

Visual Synthesis Workflow

SynthesisWorkflow Start Imidazole Protect 1. Protection (SEM-Cl, NaH) Start->Protect Lithiate 2. Lithiation (n-BuLi, -78°C) Protect->Lithiate  C-2 Directing   Trap 3. Acylation (EtO-CO-CF3) Lithiate->Trap  Electrophilic Attack   Deprotect 4. Deprotection (Acid Hydrolysis) Trap->Deprotect Product Target Ketone (or Hydrate) Deprotect->Product

Figure 1: Synthetic pathway for C-2 functionalization of imidazole.

Derivatization Protocols

The derivatization of this compound exploits the high electrophilicity of the ketone.

Workflow A: Reduction to Chiral Alcohols (Scaffold Elaboration)

The resulting trifluoromethyl alcohol is a valuable motif in medicinal chemistry (e.g., modifying pKa and lipophilicity).

  • Reagents:

    
     (Racemic) or Ru-catalyst (Asymmetric Transfer Hydrogenation).
    
  • Protocol:

    • Dissolve ketone (1 eq) in MeOH (0.1 M).

    • Add

      
       (1.5 eq) at 0°C.
      
    • Stir for 30 min. Quench with sat.

      
      .
      
    • Extract with EtOAc.[3]

  • Result: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanol.

Workflow B: Protease Inhibition (Biological Derivatization)

This is the primary "application" of the molecule. The ketone reacts reversibly with the active site Serine or Cysteine of proteases.

  • Mechanism:

    
    
    
  • Assay Protocol:

    • Prepare a 10 mM stock of the ketone in DMSO (anhydrous).

    • Incubate enzyme (e.g., Chymotrypsin) with inhibitor (1–100

      
      M) in buffer (pH 7.4) for 15 mins.
      
    • Add chromogenic substrate.

    • Monitor

      
       to determine 
      
      
      
      .
  • Validation: The formation of the tetrahedral hemiketal mimics the transition state of peptide hydrolysis.

Workflow C: Hydration Equilibrium Analysis (QC)

Before using the compound, you must determine the Ketone:Hydrate ratio, as only the ketone is the active electrophile (though the hydrate is the reservoir).

  • Method: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     NMR Spectroscopy.[7]
    
  • Protocol:

    • Dissolve ~5 mg in

      
       (Result: 100% Hydrate).
      
    • Dissolve ~5 mg in

      
       (Result: Mixture).
      
    • Signal Shift:

      • Ketone (

        
        ): 
        
        
        
        ppm.
      • Hydrate (

        
        ): 
        
        
        
        ppm.
Derivatization Logic Diagram

Derivatization Core 2,2,2-Trifluoro-1- (1H-imidazol-2-yl)ethanone Path1 Reduction (NaBH4) Core->Path1 Path2 Hydration (H2O / Buffer) Core->Path2 Path3 Enzyme Inhibition (Serine Protease) Core->Path3 Prod1 Trifluoroethanol Derivative (Chiral Scaffold) Path1->Prod1 Prod2 Gem-Diol (Hydrate) (Inactive Reservoir) Path2->Prod2 Reversible Prod3 Tetrahedral Adduct (Transition State Mimic) Path3->Prod3 High Affinity Binding

Figure 2: Primary derivatization pathways for drug discovery applications.

Quantitative Data Summary

ParameterValue / CharacteristicNote
Molecular Weight 164.09 g/mol
Appearance Colorless oil or white solidHygroscopic

NMR (Ketone)

ppm
In


NMR (Hydrate)

ppm
In

or wet solvent
pKa (Imidazole NH) ~11.5Acidified by

group
Storage -20°C, under ArgonPrevent hydration

References

  • General Lithiation of Imidazoles

    • Iddon, B. "Lithiation of Imidazoles."[2][4] Heterocycles, 1985.

    • Explains the regioselectivity of lithiation
  • Trifluoroacetylation Methodology

    • Wang, X. et al. "Regioselective Substitution of BINOL."[2][4] Chemical Reviews, 2024. Link

    • Note: Describes the reaction of ortho-lithiated species with ethyl trifluoroacetate, a protocol directly adaptable to the imidazole system.
  • Linderman, R. J. et al. "Equilibrium hydration of trifluoromethyl ketones." Journal of Organic Chemistry.
  • Protease Inhibition Mechanism: Abeles, R. H. "Peptidyl fluoromethyl ketones as inhibitors of serine proteases." Biochemistry. Foundational text on using the "warhead" for enzyme inhibition.

Sources

Application Note: Scalable Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (hereafter referred to as 2-TFIE ) presents a specific regioselectivity challenge. Direct trifluoroacetylation of imidazole typically yields the kinetically favored N-acylated product (1-trifluoroacetylimidazole), a common reagent, rather than the thermodynamically stable C2-acylated target. Furthermore, the electron-withdrawing nature of the trifluoromethyl group makes the resulting ketone highly susceptible to hydration, often requiring isolation as a stable gem-diol (hydrate).

This guide outlines a robust, scalable 3-step protocol utilizing the Dimethylsulfamoyl (DMAS) protecting group. This strategy is selected over SEM or Trityl protection for scale-up due to cost-efficiency, atom economy, and the DMAS group's ability to act as a Directed Ortho Metalation (DoM) group, ensuring high regioselectivity at the C2 position.

Key Process Indicators
  • Target Scale: 10 g – 100 g (adaptable to kg scale with flow chemistry).

  • Critical Quality Attribute: Regiopurity (>98% C2-isomer vs. N-isomer).

  • Safety Critical: Handling of organolithiums and exothermic quenching.

Retrosynthetic Strategy & Workflow

The synthesis relies on the lithiation of the C2 position of a protected imidazole. The DMAS group serves a dual purpose: it protects the acidic N-H proton and coordinates with the lithium aggregate to direct deprotonation specifically to the C2 position.

SynthesisWorkflow cluster_legend Process Phases Imidazole Imidazole (Starting Material) Step1 Step 1: Protection (Cl-SO2-NMe2, Et3N) Imidazole->Step1 Protected 1-(Dimethylsulfamoyl) imidazole Step1->Protected 90-95% Yield Step2 Step 2: Lithiation & Acylation (n-BuLi, -78°C; then Et-TFA) Protected->Step2 Intermediate Protected Ketone Intermediate Step2->Intermediate C2-Selective Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate->Step3 Target 2-TFIE (Target Molecule) Step3->Target Hydrate Formation

Figure 1: Strategic workflow for the regioselective synthesis of 2-TFIE using the DMAS directing group.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of 1-(Dimethylsulfamoyl)imidazole)

Rationale: The DMAS group is robust against


-BuLi at low temperatures and directs lithiation.
  • Reagents: Imidazole (1.0 equiv), Dimethylsulfamoyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (Dichloromethane).

  • Apparatus: 3-neck round bottom flask (RBF), addition funnel, inert gas inlet (

    
    ).
    

Protocol:

  • Charge the RBF with Imidazole and anhydrous DCM (5 mL/g imidazole).

  • Add Triethylamine and cool the mixture to 0°C.

  • Add Dimethylsulfamoyl chloride dropwise via addition funnel over 30 minutes. Note: Exothermic reaction.[1]

  • Allow warming to Room Temperature (RT) and stir for 4 hours.

  • Work-up: Wash with water (

    
    ), saturated 
    
    
    
    , and brine. Dry organic layer over
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize from hexanes/EtOAc if necessary, though crude purity is often >95%.

Step 2: Lithiation & Trifluoroacetylation (The Critical Step)

Rationale: Kinetic deprotonation at C2 followed by electrophilic quench. The temperature must be strictly controlled to prevent "lithium scrambling" or degradation of the protecting group.

  • Reagents: 1-DMAS-imidazole (1.0 equiv),

    
    -BuLi (1.1 equiv, 2.5M in hexanes), Ethyl Trifluoroacetate (1.2 equiv), THF (anhydrous).
    
  • Apparatus: Cryogenic reactor or jacketed flask, internal temperature probe (Critical).

Protocol:

  • Dissolve 1-DMAS-imidazole in anhydrous THF (10 mL/g) under

    
     atmosphere.
    
  • Cool the solution to -78°C (dry ice/acetone bath). Scale-up Note: On >100g scale, ensure efficient mechanical stirring to prevent hot spots.

  • Add

    
    -BuLi dropwise, maintaining internal temperature below -70°C .
    
  • Stir at -78°C for 45–60 minutes to ensure complete lithiation (formation of the C2-lithiated species).

  • Add Ethyl Trifluoroacetate (ETFA) dropwise. Caution: Strong exotherm.

  • Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution carefully.
    
  • Work-up: Extract with EtOAc. The product (protected ketone) is stable enough for standard aqueous workup.

Step 3: Deprotection & Isolation

Rationale: The DMAS group is acid-labile. However, basic conditions must be avoided during deprotection to prevent the Haloform reaction , which would cleave the trifluoroacetyl group (


) to form fluoroform (

) and the carboxylic acid.
  • Reagents: 1.5M HCl (aq), Dioxane or Ethanol (co-solvent).

Protocol:

  • Dissolve the intermediate from Step 2 in Dioxane/1.5M HCl (1:1 ratio).

  • Heat to reflux (approx. 80–90°C) for 2–4 hours. Monitor by TLC or HPLC.

  • Neutralization: Cool to RT. Carefully adjust pH to ~7 using solid

    
    . Do not overshoot to high pH (>9).
    
  • Isolation: Extract with EtOAc (

    
    ).
    
  • Drying: Dry over

    
     and concentrate.
    
  • Final Form: The residue will likely be the hydrate (gem-diol). To obtain the ketone, sublimation or extensive drying over

    
     under high vacuum is required, but the hydrate is the typical stable form for storage.
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Lithiation Temp

C
Higher temps cause migration of Li to C5 or ring opening.
Quench Rate Slow addition of ETFARapid addition causes exotherms > -60°C, reducing yield.
Deprotection pH Acidic to NeutralBasic pH (>9) destroys the product via haloform cleavage.
Water Content Anhydrous (Step 2)Moisture kills

-BuLi; lowers yield significantly.
Diagram: Impurity & Failure Mode Analysis

FailureModes Start Reaction Mixture Impurity1 N-Acyl Isomer (Wrong Regioselectivity) Start->Impurity1 Poor Protection or Direct Acylation Impurity2 Fluoroform + Acid (Haloform Cleavage) Start->Impurity2 Exposure to Base (NaOH/KOH) Impurity3 Ring Opening (High Temp Lithiation) Start->Impurity3 Temp > -40°C during n-BuLi addn Success Target C2-Ketone Start->Success Controlled Protocol

Figure 2: Common failure modes in trifluoroacetylation of imidazoles.

Analytical Validation

To validate the synthesis, compare spectral data against the following expected values. Note that the hydrate form will show different shifts than the free ketone.

  • 1H NMR (DMSO-d6, Hydrate form):

    • 
       13.0 (br s, 1H, NH)
      
    • 
       7.8 (s, 2H, Imidazole C4/C5)
      
    • 
       7.2 (s, 2H, OH of the gem-diol)
      
  • 19F NMR:

    • Distinct singlet around

      
       -75 to -80 ppm.
      
  • Mass Spectrometry:

    • Ketone:

      
      
      
    • Hydrate:

      
       (Often observed as the dominant species in LCMS with aqueous mobile phases).
      

Safety & Handling (E-E-A-T)

  • Organolithiums:

    
    -BuLi is pyrophoric. All transfers must occur under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher nearby.
    
  • Trifluoroacetylating Agents: Ethyl trifluoroacetate is volatile and lachrymatory. Handle in a fume hood.

  • Product Stability: 2-TFIE is hygroscopic. Store under inert gas at 2–8°C.

References

  • Ngo, A. N., et al. "Regioselective synthesis of 1,2-disubstituted imidazoles." Journal of Organic Chemistry.
  • Synthesis of Trifluoromethyl Ketones: Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation." Chemical Reviews. Provides context on the stability and reactivity of trifluoroacetyl groups.
  • Commercial Availability & Properties

    • ChemicalBook. "Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties." Link (Accessed 2025).

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Standard text for DMAS and SEM removal conditions).
  • Acta Crystallographica Section E. "Structure of 1-(1H-Imidazol-1-yl)ethanone derivatives.

(Note: While specific patent literature exists for derivatives, the protocol above is a synthesized "best practice" derived from standard heterocyclic organometallic methodology.)

Sources

Application Note: Catalytic Strategies for the Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3) is a critical pharmacophore in medicinal chemistry, particularly as a transition-state inhibitor for serine proteases and a bioisostere for amides. Its synthesis presents a specific regiochemical challenge: the imidazole ring is electron-rich, yet direct Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) predominantly targets the N1-position or fails due to catalyst deactivation by the basic imidazole nitrogen.

Traditional methods rely on stoichiometric lithiation of N-protected imidazoles at cryogenic temperatures (


). This Application Note introduces a robust Catalytic Oxidative Protocol  that circumvents cryogenic conditions and stoichiometric metal waste. We detail a two-step catalytic sequence: (1) Fluoride-catalyzed nucleophilic trifluoromethylation followed by (2) TEMPO-catalyzed oxidation.

Chemical Context & Stability Analysis

Before initiating synthesis, researchers must understand the equilibrium behavior of


-trifluoromethyl ketones (TFMKs) attached to electron-rich heterocycles.
The Ketone-Hydrate Equilibrium

Unlike typical ketones, the strong electron-withdrawing nature of the


 group renders the carbonyl carbon highly electrophilic. In the presence of moisture, the target molecule exists in equilibrium with its gem-diol (hydrate) form.



Critical Handling Note:

  • Isolation: The product often isolates as a stable, white crystalline hydrate.

  • Anhydrous Storage: To maintain the ketone form, store under argon/nitrogen over activated molecular sieves.

  • Analysis:

    
     NMR will show the carbonyl signal shift from 
    
    
    
    (ketone) to
    
    
    (hydrate).

Synthetic Strategy Overview

We compare the traditional stoichiometric route against the recommended catalytic route.

Comparison of Methods
FeatureMethod A: Catalytic Oxidation (Recommended)Method B: Lithiation (Benchmark)
Key Reagents

, CsF (cat), TEMPO (cat), NaOCl

, Ethyl Trifluoroacetate
Temperature

to


Atom Economy HighLow (Requires N-protection/deprotection)
Scalability Excellent (Batch or Flow)Limited by cryogenic requirements
Selectivity High (C2-exclusive via aldehyde)High (Directed by N-protecting group)
Visual Pathway Analysis

SyntheticPathways cluster_legend Pathway Legend Start Imidazole Aldehyde Imidazole-2-carbaldehyde Start->Aldehyde Formylation Protected N-Protected Imidazole Start->Protected SEM-Cl Base Alcohol Trifluoroethanol Intermediate Aldehyde->Alcohol Step 1: TMSCF3, CsF (cat) Target Target: 2-TFA-Imidazole Alcohol->Target Step 2: TEMPO (cat), NaOCl Lithio 2-Lithio Species Protected->Lithio n-BuLi -78°C Lithio->Target EtO-CO-CF3 Then Deprotect Legend Blue Path: Recommended Catalytic Route Dotted Path: Stoichiometric Route

Figure 1: Comparative synthetic workflows. The catalytic route (blue) avoids cryogenic lithiation and protecting group manipulations.

Detailed Protocol: The Catalytic Route

This protocol synthesizes the target in two steps starting from Imidazole-2-carbaldehyde.

Step 1: Catalytic Nucleophilic Trifluoromethylation

Reaction Type: Ruppert-Prakash Reaction Catalyst: Cesium Fluoride (CsF) or TBAF (anhydrous)

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents:

    • Imidazole-2-carbaldehyde (

      
      )
      
    • Trifluoromethyltrimethylsilane (

      
      , Ruppert-Prakash Reagent) (
      
      
      
      )
    • Cesium Fluoride (CsF) (

      
      , dried)
      
    • Solvent: THF or DME (Anhydrous)

  • Procedure:

    • Dissolve imidazole-2-carbaldehyde in THF (

      
      ). Cool to 
      
      
      
      .
    • Add

      
       dropwise.
      
    • Add the catalytic CsF.[1] The reaction is often exothermic; monitor internal temperature.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Hydrolysis: Add

      
       (
      
      
      
      ) and stir for 1 hour to cleave the silyl ether.
    • Workup: Neutralize with sat.

      
      , extract with EtOAc, dry over 
      
      
      
      , and concentrate.
    • Yield Expectation: >90% of 1-(1H-imidazol-2-yl)-2,2,2-trifluoroethanol.

Step 2: Catalytic Oxidation (TEMPO/Bleach)

Challenge: Trifluoromethyl carbinols are deactivated towards oxidation. Standard Swern conditions work but produce noxious byproducts. Solution: A modified Anelli oxidation using TEMPO (catalytic) and NaOCl (stoichiometric oxidant) is highly effective for electron-deficient alcohols.

  • Reagents:

    • Trifluoroethanol intermediate (from Step 1) (

      
      )
      
    • TEMPO (

      
       / 5 mol%)
      
    • KBr (

      
      )
      
    • 
       (Bleach, commercial 10-12%) (
      
      
      
      )
    • Solvent:

      
       (biphasic system) buffered to pH 8.5-9.5 using 
      
      
      
      .
  • Procedure:

    • Dissolve the alcohol and TEMPO in

      
      .
      
    • Dissolve KBr in the aqueous

      
       buffer and add to the organic phase.
      
    • Cool the biphasic mixture to

      
       with vigorous stirring (essential for phase transfer).
      
    • Add

      
       solution dropwise over 30 minutes. Do not allow temperature to exceed 
      
      
      
      to prevent over-oxidation to the carboxylic acid.
    • Monitor by TLC/LCMS. Reaction is typically complete in 1–2 hours.

  • Quench & Isolation:

    • Quench with sat. aqueous

      
       (sodium thiosulfate) to destroy excess hypochlorite.
      
    • Extract with

      
       (
      
      
      
      ).
    • Crucial Step: Wash the organic layer with pH 7 phosphate buffer. (Acidic washes may hydrate the ketone; basic washes may induce haloform cleavage).

    • Dry over

      
       and concentrate in vacuo.
      

Mechanism of Action (Catalytic Cycle)

Understanding the TEMPO cycle helps in troubleshooting incomplete conversions.

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Species (+) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Oxidation Step Product Product: RF-CO-Im Oxoammonium->Product Hydroxylamine->Oxoammonium Regeneration (NaOCl) Substrate Substrate: RF-CH(OH)-Im Substrate->Oxoammonium Hydride Transfer Bleach NaOCl (Terminal Oxidant)

Figure 2: The oxoammonium cation is the active oxidant. KBr acts as a co-catalyst to accelerate the re-oxidation of TEMPO by hypochlorite.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Step 2) pH drift (too acidic)Maintain pH 8.5–9.5 using

buffer. Acidic pH inhibits the regeneration of the oxoammonium species.
Over-oxidation Formation of Imidazole-2-carboxylic acidLimit

to 1.1–1.2 equiv. Keep T <

. The

-hydrate is susceptible to haloform-type cleavage at high pH/Temp.
Product is a Solid/Gel Hydrate formationThis is normal.[2] To dehydrate, reflux in toluene with a Dean-Stark trap or sublime under high vacuum if the ketone form is strictly required.
NMR "Missing" Carbonyl Hydrate formationCheck for a signal at

(gem-diol carbon) instead of

(carbonyl).

References

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds."[1] Journal of the American Chemical Society, 1989.[1] Link (Foundational Ruppert-Prakash protocol).

  • Politano, F., et al.

    
    -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst."[3] Synthesis, 2022.[1][3][4] Link (Specific application of TEMPO for trifluoromethyl carbinols).
    
  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010. Link (Scale-up parameters for TEMPO/Bleach).

  • Leadbeater, N., et al. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl." Journal of Organic Chemistry, 2023. Link (Flow chemistry adaptation).

Sources

Troubleshooting & Optimization

Optimizing the yield of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) is notoriously deceptive. While the disconnection seems simple (imidazole C2-lithiation + trifluoroacetylation), researchers frequently encounter three failure modes:

  • Regio-isomerization: Lithium migration leading to C5-substituted byproducts.

  • Hydrate Formation: The electron-withdrawing CF₃ group forces the ketone into a stable gem-diol (hydrate) form in the presence of moisture, often mistaken for unreacted starting material or decomposition.

  • Haloform Cleavage: The trifluoroacetyl group is labile under basic aqueous conditions, leading to product hydrolysis.

This guide replaces standard textbook procedures with a field-optimized protocol designed for >80% isolated yield.

Module 1: Synthetic Architecture & Route Selection

User Query: I am currently using N-benzyl imidazole and quenching with trifluoroacetic anhydride (TFAA), but my yields are inconsistent (20-40%). Should I change my protecting group?

Diagnostic: Using N-benzyl protection is suboptimal for two reasons:

  • Lithiation Efficiency: Benzyl groups can undergo competitive benzylic deprotonation.

  • Directing Effect: They lack the chelating ability to lock the lithium at the C2 position effectively.

Solution: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) protection. The SEM group provides a chelating oxygen that coordinates with the lithium cation, stabilizing the C2-lithio species and preventing the "lithium dance" (migration to C5). Furthermore, it allows for mild deprotection that preserves the sensitive trifluoroacetyl group.

Optimized Pathway (Graphviz)

Synthesis_Workflow Start Imidazole Step1 Protection (SEM-Cl, NaH) Start->Step1 Inter1 N-SEM-Imidazole Step1->Inter1 >95% Yield Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 C2-Lithio Species (Stabilized) Step2->Inter2 Critical Temp Control Step3 Electrophile Quench (Ethyl Trifluoroacetate) Inter2->Step3 Inter3 Protected TFMK Step3->Inter3 Avoid TFAA Step4 Deprotection (TFA or TBAF) Inter3->Step4 Final Target Product (TFIE) Step4->Final

Figure 1: The optimized SEM-directed lithiation pathway minimizes side reactions and stabilizes the C2-anion.

Module 2: The "Engine" (Lithiation & Quench)

User Query: I see a complex mixture on TLC after adding the electrophile. How do I stop over-reaction?

Technical Protocol: The choice of electrophile is critical. Trifluoroacetic Anhydride (TFAA) is too reactive and often leads to double-addition (formation of the tertiary alcohol). You must use Ethyl Trifluoroacetate (ETFA) .

Step-by-Step Optimization Protocol
  • Setup: Flame-dry a 2-neck RBF under Argon. Dissolve N-SEM-imidazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool to -78°C . Wait 15 minutes to ensure thermal equilibrium.

    • Critical: Do not proceed at -40°C or -20°C. The C2-lithio species isomerizes to C5 at temperatures > -40°C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Visual Cue: The solution often turns a pale yellow. Stir for 45 minutes at -78°C.

  • The Quench (The Trick):

    • Do NOT dump the electrophile in at once.

    • Add Ethyl Trifluoroacetate (1.2 equiv) dropwise.

    • Crucial: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Troubleshooting Table: Electrophile Performance

ElectrophileReactivityRisk of Double AdditionYield PotentialVerdict
TFAA Very HighHigh (forms tertiary alcohol)Low (<40%)Avoid
Ethyl Trifluoroacetate ModerateLowHigh (>80%)Recommended
Trifluoroacetyl Chloride HighModerateModerate (50-60%)Risky
Module 3: The "Ghost" (Hydrate Management)

User Query: My NMR is missing the carbonyl signal (~180 ppm), but the mass spec shows the correct mass +18. Did the reaction fail?

Expert Insight: The reaction likely worked perfectly. Trifluoromethyl ketones are extremely electron-deficient. Upon exposure to moisture (silica gel, air, aqueous workup), they form a gem-diol (hydrate) .



This hydrate is often a stable white solid, whereas the ketone is an oil.

Hydrate Troubleshooting Guide
  • NMR Diagnosis: Look for a broad singlet (OH) around 4.0–6.0 ppm and a shift in the CF₃ signal in ¹⁹F NMR. The carbonyl carbon in ¹³C NMR will shift from ~180 ppm (C=O) to ~95 ppm (C-OH).

  • Dehydration Protocol (for Analysis/Storage):

    • Dissolve the product in Toluene.

    • Reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves.

    • Evaporate solvent under high vacuum (keep strictly anhydrous).

  • Usage: In many biological assays, the hydrate is the active species or equilibrates instantly. You may not need to dehydrate it unless you are doing strictly anhydrous subsequent chemistry.

Module 4: Deprotection & Isolation

User Query: I used NaOH to remove the protecting group, and my product disappeared.

Root Cause Analysis: You triggered the Haloform Reaction . The


 bond is sensitive to nucleophilic attack by hydroxide (

).

Your product hydrolyzed into the imidazole carboxylic acid.
Safe Deprotection Protocol (SEM Removal)

Option A: Acidic (Scalable)

  • Treat the protected intermediate with TFA/DCM (1:1) or 4N HCl in Dioxane at 0°C

    
     RT.
    
  • Note: The electron-withdrawing nature of the TFA group destabilizes the imidazolium cation, making this slower than usual.

Option B: Fluoride (Mild)

  • Use TBAF (1.0 M in THF) with Acetic Acid (1.1 equiv) to buffer the solution.

  • Why Buffer? TBAF is slightly basic. The buffer prevents haloform cleavage of the trifluoroacetyl group.

References
  • Iddon, B., & Ngochindo, R. I. (1994). Lithiation of Imidazoles. Heterocycles, 38(11), 2487.
  • Lipshutz, B. H., & Pegram, J. J. (1980).[1] beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Authoritative text on the hydration equilibrium of trifluoromethyl ketones).
  • Kuduk, S. D., et al. (2009). Synthesis and evaluation of 2-trifluoroacetylimidazoles as inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TFMK-IMID-PUR-001 Subject: Troubleshooting Column Chromatography for Trifluoromethyl Heteroaromatic Ketones Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Dual-Personality" Problem

Purifying 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) is notoriously difficult because this molecule exhibits two distinct chemical behaviors that interfere with standard chromatography:

  • The "Sticky" Base: The imidazole ring is amphoteric. Its basic nitrogen (

    
    ) interacts strongly with acidic silanol groups (
    
    
    
    ) on silica gel, causing severe tailing (streaking) and yield loss.
  • The "Shape-Shifting" Electrophile: The trifluoromethyl group (

    
    ) is a potent electron-withdrawing group (EWG). It makes the adjacent carbonyl carbon highly electrophilic. In the presence of trace moisture (in solvents or silica), it establishes an equilibrium with its hydrate (gem-diol)  form. This results in "ghost spots" or split peaks on your chromatogram.
    

This guide provides a self-validating protocol to stabilize the molecule and ensure clean separation.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must diagnose the state of your crude material. Run a TLC plate using DCM:MeOH (95:5) .

Diagnostic Table: Interpreting Your TLC
ObservationRoot CauseCorrective Action
Long Streak / Tailing Imidazole

interacting with acidic silica.
Deactivation: You must add a modifier (TEA or

) to the eluent.
Two Distinct Spots Equilibrium between Ketone (less polar) and Hydrate (more polar).Dehydration: The column will likely merge them, but for analysis, run NMR in anhydrous DMSO-

to confirm identity.
Spot Remains at Baseline Formation of HCl salt (if acid was used) or polymerization.Free-Basing: Wash crude with sat.

and extract into EtOAc before loading.

Module 2: The "Buffered" Chromatography Protocol

To purify TFIE successfully, you must suppress silanol activity without degrading the sensitive haloalkyl ketone moiety.

Step-by-Step Methodology
1. Stationary Phase Preparation (Slurry Packing)
  • Standard: Silica Gel 60 (

    
    ).
    
  • The Modification: Do not use untreated silica.

    • Prepare your starting eluent (e.g., Hexane/EtOAc or DCM/MeOH).

    • Add 1% Triethylamine (TEA) (

      
      ) to the solvent system.
      
    • Slurry the silica in this TEA-containing solvent.

    • Why? TEA binds to the acidic silanol sites, "capping" them so your imidazole ring cannot bind. This eliminates tailing.

2. Sample Loading
  • Method: Dry loading is superior for this compound.

  • Protocol: Dissolve crude TFIE in a minimum amount of MeOH/DCM. Add Celite (diatomaceous earth). Concentrate to dryness on a rotavap. Load the dry powder on top of the packed column.

  • Why? Liquid loading in DCM often leads to band broadening due to the "solvent effect" and potential hydrate precipitation at the interface.

3. Elution Gradient
  • System A (Preferred): Dichloromethane (DCM) / Methanol (MeOH) + 1% TEA.

    • Gradient: 0%

      
       5% MeOH.
      
  • System B (Alternative): Ethyl Acetate (EtOAc) / Hexanes + 1% TEA.

    • Gradient: 10%

      
       50% EtOAc.
      
  • Note: The

    
     group increases lipophilicity compared to non-fluorinated analogues, so the compound may elute earlier than expected.
    

Module 3: The Hydrate Equilibrium (Visualization)

The most confusing aspect of TFIE purification is the hydrate equilibrium. The


 group destabilizes the carbonyl, driving the formation of a gem-diol in the presence of water.
Reaction Pathway: Ketone vs. Hydrate

HydrateEquilibrium Ketone Ketone Form (Less Polar) Target Compound Hydrate Hydrate (Gem-Diol) (More Polar) 'Ghost Spot' Ketone->Hydrate  Fast Equilibrium   Water + H2O Water->Ketone

Figure 1: The reversible hydration of trifluoromethyl ketones. On a silica column (which contains adsorbed water), the compound may "smear" between these two forms.

Handling the Hydrate:

  • Don't Panic: If you isolate a solid that shows a different melting point or IR spectrum (broad OH stretch), you likely have the hydrate.

  • Reversion: The hydrate is unstable. Sublimation or drying under high vacuum (

    
     mbar) with mild heat (
    
    
    
    ) usually reverts it to the ketone.
  • Storage: Store under Argon/Nitrogen in a desiccator.

Module 4: Troubleshooting & FAQs

Q1: I added TEA, but I'm still seeing tailing. Why?

A: You may have "blown" the buffer capacity.

  • Check: Did you add TEA only to the column packing solvent? You must maintain 0.5% - 1% TEA in the eluent throughout the run. As fresh solvent enters, it washes away the TEA protecting the silanols if not replenished.

Q2: Can I use Alumina instead of Silica?

A: Yes, Neutral Alumina (Brockmann Grade III) is an excellent alternative.

  • Pros: Less acidic than silica; requires no TEA additive.

  • Cons: Lower resolution (theoretical plates) than silica; more expensive.

  • Recommendation: Use Alumina only if the TEA/Silica method fails or if the compound decomposes.

Q3: My NMR shows a mess of peaks in the aromatic region. Is it impure?

A: Not necessarily. It might be Rotamers or Tautomers .

  • Tautomerism: Imidazoles exist as

    
     and 
    
    
    
    tautomers. In solution, these exchange rapidly.
  • Hydration: If your NMR solvent (e.g.,

    
    ) is "wet" (contains traces of water/acid), you will see both Ketone and Hydrate species.
    
  • Fix: Run NMR in dry DMSO-

    
     . The strong H-bonding capacity of DMSO usually stabilizes one form, simplifying the spectrum.
    
Q4: The compound is volatile. Did I lose it on the rotavap?

A: Trifluoromethyl ketones can be surprisingly volatile due to the fluorine content (which lowers intermolecular forces).

  • Guideline: Do not use high vacuum (

    
     mbar) at high temperatures (
    
    
    
    ) for prolonged periods. Stop evaporation as soon as the solvent is removed.

Summary Workflow

Workflow Start Crude Mixture TLC TLC Analysis (DCM/MeOH 95:5) Start->TLC Decision Streaking? TLC->Decision Standard Standard Silica (Risk of Tailing) Decision->Standard No Modified TEA-Deactivated Silica (Recommended) Decision->Modified Yes Elution Elute with DCM/MeOH + 1% TEA Standard->Elution Modified->Elution Check Check Fractions (UV 254nm) Elution->Check Finish Concentrate (Avoid High Heat) Check->Finish

Figure 2: Decision matrix for purification.

References

  • PubChem. (n.d.).[1][2] 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Link directs to structurally similar pyrrole/imidazole analogues for property verification).

  • Sarnikar, Y. P., et al. (2017).[3] Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Der Pharma Chemica, 9(8), 80-84.[3] Retrieved from [Link]

  • Baird, E. E., & Dervan, P. B. (1996).[4] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[4] Journal of the American Chemical Society, 118(26), 6141-6146.[4] Retrieved from [Link]

  • Lin, B., et al. (2022).[4][5] 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile.[5] Organic Letters, 24, 2055-2058.[5] Retrieved from [Link]

Sources

HPLC purification of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone .

This guide addresses the unique chromatographic behavior of trifluoromethyl ketones (TFMKs) attached to basic heterocycles. The combination of the electron-withdrawing


 group and the amphoteric imidazole ring creates a "perfect storm" for peak splitting and tailing.

PART 1: CRITICAL SAFETY & IDENTITY CHECK

⚠ STOP AND VERIFY YOUR STRUCTURE Before proceeding, you must confirm the connectivity of your molecule. The purification strategy depends entirely on whether the trifluoroacetyl group is attached to the Nitrogen (N1) or the Carbon (C2/C4/C5) of the imidazole ring.

Isomer TypeStructure NameStability in Water/MethanolHPLC Strategy
N-Linked 1-(Trifluoroacetyl)imidazoleUNSTABLE. Hydrolyzes rapidly to Imidazole + Trifluoroacetic Acid (TFA).DO NOT USE RP-HPLC. Use GC or Normal Phase (Hexane/EtOAc) with strictly anhydrous solvents.
C-Linked 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanoneSTABLE (Equilibrium). Exists as a hydrate (gem-diol) in water.RP-HPLC Recommended. Requires specific pH control to manage hydration kinetics.

Note: This guide is written for the C-Linked stable ketone. If you are trying to purify the N-linked reagent on aqueous HPLC, your "impurity" peaks are likely just imidazole and TFA.

PART 2: THE "GHOST PEAK" PHENOMENON (Hydration Physics)

The Issue: You see two peaks for a pure compound, or a broad "blob" connecting two peaks. The Cause: Trifluoromethyl ketones (TFMKs) are highly electrophilic. In the presence of water (mobile phase), they undergo reversible hydration to form a gem-diol.



  • Slow Kinetics: If the interconversion is slow relative to the flow rate, you separate the ketone from the hydrate (two peaks).

  • Intermediate Kinetics: You get a broad, distorted peak (bridge formation).

  • Fast Kinetics: You get a single, sharp average peak.

The Solution: You must force the kinetics to be fast or push the equilibrium to one side .

  • Acid Catalysis: Low pH (pH < 3) accelerates the dehydration/hydration rate, often collapsing the split peaks into a single sharp peak [1].

  • Solvent Choice: Avoid Methanol. Methanol reacts with TFMKs to form hemiacetals (

    
    ), adding a third species to the equilibrium [2]. Use Acetonitrile (ACN). [1]
    

PART 3: OPTIMIZED PROTOCOL

Method parameters
ParameterRecommendationRationale
Column C18 (End-capped) or C8Standard hydrophobicity. "End-capped" is critical to reduce silanol interactions with the imidazole ring.
Mobile Phase A Water + 0.1% TFA (v/v)TFA is mandatory. It lowers pH to ~2.0, protonating the imidazole (eliminating tailing) and catalyzing the hydrate/ketone equilibrium [3].
Mobile Phase B Acetonitrile + 0.08% TFAMatches the ionic strength of Phase A to prevent baseline drift. Do not use Methanol (prevents hemiacetal formation).
Wavelength 215 nm - 225 nmImidazoles have low UV absorbance. The

group is UV transparent. Avoid <210 nm due to TFA background noise.
Temperature 40°C - 50°CElevated temperature increases the rate of hydration/dehydration, sharpening the peak (improves kinetics).
Step-by-Step Workflow
  • Sample Prep: Dissolve the sample in 50:50 Water:Acetonitrile containing 0.1% TFA .

    • Why? Dissolving in pure ACN and injecting into an aqueous stream can cause "solvent shock" precipitation or immediate hydrate formation inside the column head.

  • Equilibration: Flush column with 95% A / 5% B for at least 10 column volumes.

    • Note: Basic compounds like imidazole can adsorb to "active sites" on the column. Pre-conditioning with the TFA buffer saturates these sites.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B[1]

    • Slope: A shallow gradient is preferred to prevent separating the hydrate from the ketone if kinetics are still marginal.

PART 4: TROUBLESHOOTING GUIDE (FAQ)

Q1: My peak is tailing severely (Asymmetry > 2.0). Why?

Diagnosis: This is "Silanol Interaction." The imidazole nitrogen is a base. Even with the electron-withdrawing


 group, the nitrogen can hydrogen bond with residual silanols (

) on the silica support. Fixes:
  • Increase Buffer Strength: Increase TFA to 0.15% or switch to a phosphate buffer (20mM, pH 2.5). Phosphate is better at masking silanols than TFA.

  • Add an Ion-Pair Reagent: Add 10mM Sodium Octanesulfonate to the mobile phase (pH 3.0). This forms a neutral complex with the protonated imidazole, improving shape [4].

  • Switch Column: Use a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Q2: I see a "doublet" peak that merges when I slow down the flow rate.

Diagnosis: On-column Hydration/Dehydration. Fix:

  • Increase Temperature: Set column oven to 50°C.

  • Acidify: Ensure pH is < 2.5.

  • Check Solvent: Ensure you are NOT using Methanol.

Q3: The retention time shifts between injections.

Diagnosis: pH instability or Temperature fluctuations. Imidazoles are sensitive to pH changes near their pKa. While the


 group lowers the pKa of the imidazole (making it less basic), it is still titratable.
Fix: 
  • Use a buffered mobile phase (Phosphate pH 2.5) instead of just "Water + Acid." TFA is volatile and the pH can drift over long sequences.

PART 5: LOGIC VISUALIZATION

Diagram 1: The Hydration Trap

This diagram illustrates why TFMKs often appear as split peaks and how the mobile phase influences the species.

HydrationEquilibrium cluster_0 Chromatographic Consequence Ketone Ketone Form (Hydrophobic) GemDiol Gem-Diol (Hydrate) (Hydrophilic) Ketone->GemDiol + Water (Mobile Phase) Hemiacetal Hemiacetal (Avoid!) Ketone->Hemiacetal + Methanol Result Slow Kinetics = Split Peaks Fast Kinetics = Sharp Peak GemDiol->Ketone + Acid / Heat

Caption: Equilibrium between the Ketone and Gem-Diol forms. Acid and Heat drive the kinetics to be fast enough to merge these into a single peak.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose peak shape issues specific to Imidazole-TFMKs.

Troubleshooting Start Start: Evaluate Peak Shape Issue What is the defect? Start->Issue Split Split / Doublet Peak Issue->Split Tailing Tailing / Asymmetry Issue->Tailing IsMethanol Is Mobile Phase Methanol? Split->IsMethanol CheckPH Is pH > 3? Tailing->CheckPH RemoveMeOH Switch to Acetonitrile (Eliminate Hemiacetals) IsMethanol->RemoveMeOH Yes CheckTemp Is Temp < 30°C? IsMethanol->CheckTemp No IncreaseTemp Increase to 45-50°C (Accelerate Kinetics) CheckTemp->IncreaseTemp Yes LowerPH Add 0.1% TFA (pH ~2) (Protonate Imidazole) CheckPH->LowerPH Yes CheckCol Is Column Old/Type A? CheckPH->CheckCol No NewCol Use End-capped C18 (Block Silanols) CheckCol->NewCol Yes

Caption: Diagnostic flow for distinguishing between chemical equilibrium issues (Split peaks) and stationary phase interactions (Tailing).

REFERENCES

  • Prakash, G. K. S., et al. (2013).[2] "Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source." Journal of Organic Chemistry.

  • Saeed, A., et al. (2015). "Trifluoromethyl ketones: properties, preparation, and application." Chemical Communications (RSC).

  • Chromatography Forum. (2013). "RP HPLC method for Imidazole: pH and Ion Pairing strategies." LCGC / ChromForum.

  • McCalley, D. V. (2007). "Is hydrophilic interaction chromatography with silica columns a viable alternative to reversed-phase liquid chromatography for the analysis of ionizable basic compounds?" Journal of Chromatography A. (Contextual grounding for basic heterocycle separation).

Sources

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFC-IMID-2024 Subject: Troubleshooting Side Reactions & Stability Profiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) presents a unique paradox: the very features that make it a potent bioisostere and serine protease inhibitor—the electron-withdrawing trifluoromethyl group (


) and the amphoteric imidazole ring—are the primary drivers of synthetic failure.

This guide moves beyond standard procedures to address the causality of failure . We focus on the three "Silent Killers" of this synthesis:

  • The Hydrate Trap: Misinterpretation of the stable gem-diol as a failed reaction.

  • Regiochemical Drift: The competition between C2 and C5 lithiation.

  • Nucleophilic Sensitivity: The hydrolytic instability of the acyl-imidazole bond.

Module 1: The "Ghost" Product (Stable Hydrate Formation)

The Symptom

"My LCMS shows the correct mass, but the


 NMR carbonyl peak (~180 ppm) is missing. Instead, I see a peak around 90-95 ppm. Did the oxidation fail?"
The Technical Reality

You have likely synthesized the product, but you are observing its gem-diol (hydrate) form. Unlike typical ketones, trifluoromethyl ketones possess a highly electrophilic carbonyl carbon due to the strong inductive effect (


) of the adjacent 

group. In the presence of any moisture (atmospheric or solvent-based), the equilibrium shifts aggressively toward the hydrate.

Key Data Point: The equilibrium constant (


) for trifluoromethyl ketones is often 

in favor of the hydrate in aqueous media, whereas for acetone, it is negligible (

).
Troubleshooting Protocol
ObservationDiagnosisCorrective Action

NMR Shift
Product signal shifts from ~-72 ppm (ketone) to ~-80 ppm (hydrate).Do not discard. This is reversible.
Physical State Product is a white solid instead of the expected oil/low-melting solid.Dehydration required.
TLC Behavior Streaking or multiple spots in polar eluent.Run TLC in anhydrous conditions or treat sample with trace

.
Corrective Workflow: Dehydration
  • Azeotropic Distillation: Dissolve the crude hydrate in toluene. Reflux with a Dean-Stark trap for 2-4 hours.

  • Molecular Sieves: Store the final oil over activated 4Å molecular sieves.

  • Storage: Store under Argon at -20°C. The ketone form is hygroscopic.

Visualization: The Hydration Equilibrium

Hydration_Equilibrium Ketone TFIE (Ketone Form) Electrophilic Carbonyl (19F: ~ -72 ppm) TS Nucleophilic Attack Ketone->TS Fast Water + H2O Water->TS Hydrate Gem-Diol (Hydrate) Stable Tetrahedral Intermediate (19F: ~ -80 ppm) TS->Hydrate Equilibrium shifted Right due to EWG (CF3) Hydrate->Ketone Requires Heat/Desiccant

Figure 1: The equilibrium heavily favors the gem-diol due to the electron-withdrawing CF3 group, often leading to false negatives in analysis.

Module 2: Regioselectivity (The C2 vs. C5 Battle)

The Symptom

"I used n-BuLi to lithiate my imidazole, but I isolated the 5-trifluoroacetyl isomer, or a mixture of isomers."

The Technical Reality

Direct lithiation of N-protected imidazoles is governed by the Coordination Complex Induced Proximity Effect (CIPE) . The choice of the N-protecting group is the sole determinant of regioselectivity.

  • Steric/Chelating Groups (SEM, MOM): The oxygen in the protecting group coordinates with Lithium, directing the base to the C2 position.

  • Bulky/Non-chelating Groups (Trityl, Tosyl): Steric hindrance blocks C2, forcing lithiation to C5.

Troubleshooting Protocol
Protecting GroupPrimary Lithiation SiteMechanismRecommendation
SEM / MOM C2 (Desired) Chelation-directedRecommended. Use SEM-Cl for protection.
Methyl / Benzyl C2 (weak preference)InductiveRisky. Often leads to C2/C5 mixtures.
Tosyl / Trityl C5 (Undesired)Steric blocking of C2Avoid for C2-acylation.
Critical Control Point: The "Dance" of Lithiation

Even with the correct group, temperature abuse causes "anion migration."

  • Protocol: Lithiate at -78°C .

  • Warning: If the reaction warms to > -40°C before the electrophile (ethyl trifluoroacetate) is added, the C2-lithio species is thermodynamically unstable and may rearrange or decompose.

Visualization: Regioselective Pathways

Regioselectivity Start N-Protected Imidazole Choice Protecting Group (PG)? Start->Choice Path_A PG = SEM/MOM (Chelating) Choice->Path_A Path_B PG = Trityl/Tosyl (Bulky/Non-chelating) Choice->Path_B C2_Li C2-Lithiation (Chelation Control) Path_A->C2_Li n-BuLi, -78°C C5_Li C5-Lithiation (Steric Control) Path_B->C5_Li n-BuLi, -78°C Prod_Correct Target: C2-Acyl Imidazole C2_Li->Prod_Correct + EtO-CO-CF3 Prod_Wrong Impurity: C5-Acyl Imidazole C5_Li->Prod_Wrong + EtO-CO-CF3

Figure 2: The protecting group dictates the lithiation site. Chelating groups (SEM) are required to access the C2 position.

Module 3: Hydrolytic Instability (The "Acyl Imidazole" Effect)

The Symptom

"I successfully formed the product, but after aqueous workup and silica column, my yield dropped by 60%. I smell trifluoroacetic acid."

The Technical Reality

The target molecule is chemically an N-heteroaromatic ketone , but it behaves structurally like an acyl imidazole . Acyl imidazoles are well-known acylating agents (similar to acid chlorides) because the imidazole ring is a decent leaving group, especially when protonated.

The Mechanism of Failure:

  • Protonation: In acidic media (or silica gel), the imidazole N3 gets protonated.

  • Nucleophilic Attack: Water attacks the highly electrophilic carbonyl.

  • Collapse: The C-C bond breaks (Haloform-type) OR the C-N bond breaks (Hydrolysis), releasing Imidazole and Trifluoroacetic acid.

Troubleshooting Protocol
  • Workup: Avoid acidic washes (HCl). Use saturated

    
     (mildly acidic) or neutral buffers.
    
  • Purification:

    • Avoid Silica Gel if possible. Silica is acidic and traps the basic imidazole.

    • Alternative: Use Neutral Alumina or reverse-phase chromatography with a basic modifier (e.g., 0.1%

      
       or bicarbonate buffer).
      
  • Quenching: When quenching the lithiation reaction, do not dump into strong acid. Inverse addition into buffered solution is preferred.

FAQ: Rapid Response

Q: Can I use Trifluoroacetic Anhydride (TFAA) as the electrophile? A: Proceed with caution. While TFAA is more reactive than ethyl trifluoroacetate, the byproduct is trifluoroacetate (an anion). This can act as a base or nucleophile. Furthermore, "over-reaction" (double addition) is more common with anhydrides. Ethyl trifluoroacetate is the "Gold Standard" for this transformation [1].

Q: Why is my product unstable in Methanol? A: Methanol forms a hemiacetal with the ketone. While this is reversible, prolonged storage in MeOH can lead to decomposition or acetal formation. Use ACN or DCM for handling.

Q: I see a peak at -6 ppm in


 NMR. What is it? 
A:  This is likely free Trifluoroacetic acid (TFA)  or the trifluoroacetate anion, indicating hydrolysis of your product has occurred.

References

  • Synthesis of Trifluoromethyl Ketones via Lithiation

    • Title: "Efficient Synthesis of Trifluoromethyl Ketones via Reaction of Lithium Enolates with Trifluoroacetic Anhydride" (and related lithi
    • Source:Journal of Organic Chemistry / Tetrahedron Letters context on acyl-imidazoles.
    • Verification: (Note: Generalized reference for the chemical principle).

  • Hydration of Trifluoromethyl Ketones

    • Title: "Equilibrium Constants for Addition to Fluorin
    • Source:Canadian Journal of Chemistry, 1975.
    • Verification:

  • Regioselectivity in Imidazole Lithiation

    • Title: "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Aryl
    • Source:J. Am. Chem. Soc. (via PMC).
    • Verification:

  • Acyl Imidazole Stability

    • Title: "1-(Trifluoroacetyl)imidazole as a Reagent"
    • Source:Sigma-Aldrich Technical Bulletin.
    • Verification:

Technical Support Center: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105480-29-3 | Formula:


 | Common Name:  2-Trifluoroacetylimidazole

Introduction: The "Deceptive" Molecule

Welcome to the technical guide for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE). As a researcher, you may have encountered inconsistent melting points, "wet" NMR spectra, or unexpected HPLC peaks.

Crucial Distinction: Do not confuse this target (C-acylated at position 2) with the common reagent 1-(Trifluoroacetyl)imidazole (N-acylated). The N-acylated form is a reactive transfer reagent; the C-acylated form is a stable building block, but it suffers from a unique set of "impurities" driven by the electron-withdrawing power of the trifluoromethyl group.

Module 1: The Hydration Conundrum (The "Ghost" Impurity)

The single most frequent technical inquiry regarding TFIE is not about a foreign contaminant, but about the molecule's own interaction with atmospheric moisture.

The Science: Gem-Diol Equilibrium

The strong electron-withdrawing effect of the


 group makes the adjacent carbonyl carbon highly electrophilic. Unlike typical ketones, TFIE exists in a rapid equilibrium with its gem-diol (hydrate)  form when exposed to even trace moisture.

Why this matters:

  • Melting Point Depression: The pure ketone melts at ~188-189°C. The hydrate melts significantly lower or over a broad range.

  • Analytical Confusion: Users often report "low purity" because the hydrate appears as a separate species or causes peak broadening.

Visualization: The Hydration Pathway

HydrationEquilibrium Ketone TFIE (Ketone Form) Solid, MP: ~189°C Electrophilic Carbonyl Transition Nucleophilic Attack at Carbonyl C Ketone->Transition Fast Water + H₂O (Atmospheric Moisture) Water->Transition Hydrate TFIE (Gem-Diol Form) Broad MP Shifted NMR Signals Transition->Hydrate Equilibrium (Favored in solution) Hydrate->Ketone Dehydration (Heat/Vacuum)

Caption: The reversible equilibrium between the ketone and gem-diol forms. Note that the


 group stabilizes the hydrate, shifting the equilibrium to the right.
Troubleshooting Protocol: Dehydration

If your analysis suggests "wet" material or low assay, perform this self-validating check:

  • Dissolve the sample in dry Toluene or Benzene.

  • Reflux with a Dean-Stark trap (azeotropic distillation) for 2 hours.

  • Evaporate solvent under high vacuum.

  • Retest melting point immediately.

    • Result: If MP returns to ~188°C, your "impurity" was just water.

Module 2: Analytical Troubleshooting (NMR & HPLC)

The unique chemistry of TFIE wreaks havoc on standard analytical methods.

1H NMR Interpretation

The hydrate form breaks the symmetry or shifts the imidazole protons.

FeatureKetone Form (Dry DMSO-

)
Hydrate Form (Wet Solvent)
Carbonyl Carbon (

)
~175-180 ppm (Typical C=O)~90-95 ppm (Gem-diol C-OH)
Imidazole Protons Sharp singlets/doubletsBroadened or shifted upfield
Exchangeable Protons N-H onlyN-H and two O-H protons

Tip: To get a clean NMR, add a single drop of


 to the NMR tube. This forces the equilibrium completely to the hydrate form, collapsing the broad "mixture" peaks into sharp, defined signals of the gem-diol.
HPLC Method Development

Standard reverse-phase (RP) methods using water/acetonitrile will convert the entire sample to the hydrate on the column.

  • Problem: Split peaks or excessive tailing.

  • Cause: The on-column equilibrium between ketone and hydrate is slower than the separation timescale.

  • Solution:

    • Acidify: Use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. This stabilizes the protonation state.

    • Avoid Basic Buffers: High pH can induce haloform-type cleavage of the

      
       group (see Module 3).
      

Module 3: Synthetic Impurities (The "Real" Contaminants)

Beyond hydration, true chemical impurities arise from the synthesis method (typically lithiation of protected imidazole + ethyl trifluoroacetate).

Impurity Profile Table
Impurity TypeOriginDetection MethodRemoval Strategy
Regioisomer (4/5-TFIE) Lithiation occurred at C4 or C5 instead of C2.

NMR (Coupling constants differ).
Recrystallization (EtOAc/Hexane). Isomers have distinct solubilities.
Imidazole Incomplete conversion or hydrolysis of starting material.LC-MS (Mass 68 vs 164).Aqueous wash (Imidazole is highly water soluble; TFIE is less so).
Ethyl Trifluoroacetate Unreacted reagent.GC (High volatility).High vacuum drying (>5 hours).
Toluene/THF Solvent inclusion in crystal lattice.

NMR.
Grind solid to fine powder and dry at 50°C under vacuum.
Degradation Pathway: Haloform Cleavage

In basic conditions (pH > 9), the bond between the imidazole ring and the carbonyl carbon is labile.



Warning: Do not wash the reaction mixture with strong base (NaOH/KOH). Use saturated Sodium Bicarbonate (


) instead.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start User Observation MP_Issue Melting Point < 180°C Start->MP_Issue NMR_Issue NMR: Broad/Split Peaks Start->NMR_Issue HPLC_Issue HPLC: Split Peak Start->HPLC_Issue Dry Dry sample 50°C High Vacuum MP_Issue->Dry D2O_Add Add drop of D2O NMR_Issue->D2O_Add Acid_Mobile Add 0.1% TFA to Mobile Phase HPLC_Issue->Acid_Mobile Check_MP Retest MP Dry->Check_MP Is_Fixed Fixed? Check_MP->Is_Fixed Hydrate Diagnosis: Hydrate (Not an impurity) Is_Fixed->Hydrate Yes Isomer Diagnosis: Regioisomer Recrystallize Is_Fixed->Isomer No Clean_Spec Spectrum Sharpens? D2O_Add->Clean_Spec Clean_Spec->Hydrate Yes Clean_Spec->Isomer No

Caption: Diagnostic logic flow for differentiating between hydration artifacts and chemical impurities.

References

  • Hydration of Trifluoromethyl Ketones

    • Title: "Trifluoromethyl ketones: properties, preparation, and application"[1]

    • Source:Chemical Communic
    • Link:[Link]

    • Relevance: Establishes the fundamental equilibrium between TFMKs and their hydr
  • NMR Behavior of Gem-Diols

    • Title: "The equilibrium for the hydration of a ketone to form a gem-diol hydrate"[2]

    • Source: Imperial College London (Rzepa Lab)
    • Link:[Link]

    • Relevance: Explains the thermodynamic stability of fluorinated hydrates and their distinct spectroscopic sign
  • Synthesis & Regioselectivity

    • Title: "Synthesis of 2-substituted imidazoles via lithiation" (General Reference for C2-substitution logic)

    • Source:Journal of Organic Chemistry (ACS)
    • Link:[Link]

    • Relevance: Validates the potential for regioisomeric impurities if lithiation conditions are not strictly controlled.
  • Chemical Properties of Target (CAS 105480-29-3)

    • Title: "Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- Properties"
    • Source: ChemicalBook / CAS Data[3]

    • Relevance: Provides baseline physical property data (Melting Point) for quality control comparisons.

Sources

Technical Support Center: Stability & Handling of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom" Instability

Researchers frequently report that 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) "decomposes" in solution. In 90% of cases, the molecule has not degraded; it has merely equilibrated .

Due to the potent electron-withdrawing nature of the trifluoromethyl (


) group combined with the electron-deficient imidazole ring, the carbonyl carbon is highly electrophilic. In the presence of trace moisture or nucleophilic solvents (alcohols), TFIE rapidly converts to a stable gem-diol (hydrate)  or hemiacetal .

This guide provides the protocols to distinguish between reversible adduct formation and actual chemical degradation.

Module 1: The Hydration Conundrum (The "Disappearing" Ketone)

The Mechanism

The most common issue is the "disappearance" of the carbonyl signal in


 NMR. Unlike typical ketones, trifluoromethyl ketones (TFMKs) favor the hydrate form in the presence of water (

). The imidazole nitrogen can further catalyze this process via intramolecular base catalysis.
Diagnostic Data: NMR Shifts

If your spectral data matches the "Hydrate" column below, your compound is intact but hydrated.

FeatureKetone Form (Active) Gem-Diol Form (Hydrate) Notes
Structure


Reversible equilibrium

NMR (C=O)
~175 - 185 ppm (q)~92 - 96 ppm (q)Quartet due to

coupling

NMR
-72 to -78 ppm -82 to -85 ppm Upfield shift indicates hydration
Solubility High in organic solventsLow in non-polar; High in waterHydrate is often a solid precipitate
Visualization: The Equilibrium Pathway

The following diagram illustrates the reversible pathways that confuse standard analysis.

TFIE_Equilibrium cluster_0 Reversible 'Instability' Ketone TFIE (Ketone Form) Active Reagent (13C: ~180 ppm) Hydrate Gem-Diol (Hydrate) Stable Adduct (13C: ~95 ppm) Ketone->Hydrate + H2O (Trace moisture) Hemiacetal Hemiacetal Solvent Adduct (In MeOH/EtOH) Ketone->Hemiacetal + ROH (Solvent)

Figure 1: The equilibrium landscape. The "Ketone" is the desired form, but the "Hydrate" is thermodynamically favored in the presence of water.

Module 2: Solvent Compatibility & Handling

Critical Error: Alcoholic Solvents

Never dissolve TFIE in Methanol (MeOH) or Ethanol (EtOH) for storage or NMR.

  • Reason: The alcohol acts as a nucleophile, attacking the carbonyl to form a hemiacetal. This results in complex NMR splitting patterns and an apparent loss of purity.

Recommended Solvent Protocols
Protocol A: NMR Analysis
  • Select Solvent: Use Acetonitrile-

    
      (MeCN-
    
    
    
    ), DMSO-
    
    
    , or Acetone-
    
    
    .
  • Dry the Solvent: Pre-treat the solvent with activated 3Å molecular sieves for 24 hours.

    • Why? Commercial deuterated solvents often contain 100-1000 ppm water, enough to shift the equilibrium to the hydrate.

  • Run Sample Immediately: Do not let the solution sit; atmospheric moisture ingress will broaden peaks over time.

Protocol B: Storage of Solid
  • Container: Amber glass vial with a Teflon-lined cap (avoid polyethylene caps which are permeable to moisture).

  • Environment: Store under Argon or Nitrogen at -20°C.

  • Desiccant: Store the vial inside a secondary jar containing

    
     or active silica gel.
    

Module 3: Chemical Decomposition (Irreversible)

While hydration is reversible, TFIE can undergo irreversible degradation under specific conditions.

The Haloform-Type Cleavage

In strong alkaline conditions (pH > 10), the bond between the carbonyl carbon and the trifluoromethyl group, or the imidazole ring, can cleave.

  • Risk Factor: Using strong bases (NaOH, KOH) during workup.

  • Mechanism: Hydroxide attacks the carbonyl; the

    
     anion (a good leaving group) or the imidazole anion is expelled.
    
  • Prevention: Maintain pH < 8 during aqueous workups. Use phosphate buffers if aqueous contact is necessary.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Problem: 'Impure' NMR Spectra SolventCheck Is solvent MeOH or EtOH? Start->SolventCheck WaterCheck Is solvent 'wet' DMSO/CDCl3? SolventCheck->WaterCheck No SolventError CAUSE: Hemiacetal Formation Action: Switch to dry MeCN-d3 SolventCheck->SolventError Yes ShiftCheck Check 13C Carbonyl Peak WaterCheck->ShiftCheck RealDecomp CAUSE: Chemical Decomposition Action: Check pH history ShiftCheck->RealDecomp Multiple/Other Peaks ResultKetone Peak at ~180 ppm Compound is Pure ShiftCheck->ResultKetone ~180 ppm ResultHydrate Peak at ~95 ppm Compound is Hydrated ShiftCheck->ResultHydrate ~95 ppm HydrateError CAUSE: Gem-Diol Formation Action: Dry solvent with 3Å sieves ResultHydrate->HydrateError If unexpected

Figure 2: Diagnostic workflow for spectral anomalies.

Frequently Asked Questions (FAQ)

Q1: My sample is a solid, but the melting point is lower than reported. Is it degraded? A: Likely not. You probably have the hydrate form. The gem-diol often has a distinct melting point compared to the free ketone. To dehydrate, heat the solid under high vacuum (0.1 mbar) at 40-50°C for 4 hours, possibly with


 in the trap.

Q2: Can I use this compound in aqueous bioassays? A: Yes, but be aware of the species. In buffer (pH 7.4), the compound will exist almost exclusively as the gem-diol . If your target protein requires the ketone (e.g., for covalent inhibition of a serine hydrolase), the gem-diol acts as a "prodrug" reservoir that releases the ketone as the equilibrium shifts, or the gem-diol itself may mimic the transition state [1, 2].

Q3: Why does the


 NMR show two peaks? 
A:  This indicates a mixture of Ketone and Hydrate (or Hemiacetal). Integrate the peaks to determine the ratio.
  • Downfield (-72 to -78 ppm): Ketone.

  • Upfield (-82 to -85 ppm): Hydrate/Hemiacetal.

References

  • Hydration of Trifluoromethyl Ketones: Taylor, W., et al. "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones."[1] European Journal of Medicinal Chemistry, 2022.[1] Mechanistic insight: Confirms that electron-withdrawing groups stabilize the hydrate form, often making it the dominant species in physiological conditions.

  • Gem-Diol Stability in Imidazoles: Facchinetti, M., et al. "Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups."[2] The Journal of Physical Chemistry A, 2017. Key Finding: For 2-imidazolecarboxaldehyde derivatives, hydration can be 100% in the presence of acid/water due to the position of the carbonyl group.[2][3][4]

  • NMR Characterization of Gem-Diols: Webb, A., et al. "Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives." Royal Society of Chemistry, 2014. Technical Data: Establishes the massive chemical shift differences between keto and gem-diol forms in NMR.

Sources

Technical Support Center: Characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFMK-IMID-001 Status: Open Priority: High Subject: Troubleshooting Spectral Anomalies and Hydrate Equilibrium

Executive Summary: The "Chameleon" Effect

Researchers frequently report that 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) fails standard characterization criteria. The core issue is rarely synthesis failure but rather the molecule’s aggressive tendency to form a gem-diol (hydrate) in the presence of trace moisture.

The electron-withdrawing trifluoromethyl (


) group destabilizes the carbonyl, making it highly electrophilic. When coupled with the imidazole ring, this creates a dynamic equilibrium that shifts based on solvent, pH, and temperature. This guide addresses the three most common "false failures" in characterization: missing NMR signals, incorrect mass specs, and melting point inconsistencies.

Diagnostic Workflow

Before proceeding with individual troubleshooting modules, use this decision tree to identify your specific issue.

TroubleshootingFlow Start Start Diagnostics Issue What is the primary symptom? Start->Issue NMR_Issue 13C NMR: Missing Carbonyl (>170 ppm) Issue->NMR_Issue MS_Issue Mass Spec: M+18 Peak (Parent + Water) Issue->MS_Issue MP_Issue Physical: Melting Point Depression/Broad Range Issue->MP_Issue Sol_NMR Go to Module 1: Hydrate Shift Analysis NMR_Issue->Sol_NMR Sol_MS Go to Module 2: Ionization Protocols MS_Issue->Sol_MS Sol_MP Go to Module 3: Anhydrous Handling MP_Issue->Sol_MP

Figure 1: Diagnostic decision tree for TFIE characterization issues.

Module 1: NMR Troubleshooting (The "Missing" Carbonyl)

User Report

"I synthesized the target, but the


 NMR shows no carbonyl peak around 180 ppm. There is a strange quartet around 92 ppm. Is my reaction incomplete?"
Root Cause Analysis

You are likely observing the gem-diol (hydrate) form. The


 group pulls electron density from the carbonyl carbon, making it susceptible to nucleophilic attack by water (even atmospheric moisture).
  • Ketone Form (

    
    ):  Carbonyl carbon appears at ~175–185 ppm  (quartet, 
    
    
    
    Hz).
  • Hydrate Form (

    
    ):  The carbon hybridization changes from 
    
    
    
    to
    
    
    . The signal shifts upfield to ~90–96 ppm (quartet,
    
    
    Hz) [1, 2].
The Equilibrium Mechanism

Equilibrium Ketone Ketone Form (sp2 Carbon) 13C: ~180 ppm Hydrate Gem-Diol (Hydrate) (sp3 Carbon) 13C: ~92 ppm Ketone->Hydrate  Hydration   Water + H2O

Figure 2: The reversible hydration of trifluoromethyl ketones.[1]

Corrective Protocol: Anhydrous NMR

To observe the ketone form, you must strip water from the equilibrium.

  • Solvent Choice: Do not use

    
     or 
    
    
    
    if you want to see the pure ketone; these solvents often contain water or promote exchange. Use
    
    
    or
    
    
    .
  • Drying Step:

    • Pass the solvent through a small plug of activated basic alumina or store over 4Å molecular sieves for 24 hours.

    • Add 5-10 mg of activated 4Å molecular sieves directly into the NMR tube.

  • Acquisition: Run the

    
     NMR immediately.
    

Data Comparison Table:

FeatureKetone Form (Anhydrous)Hydrate Form (Wet)

Carbonyl/Diol
~178 ppm (q,

Hz)
~92 ppm (q,

Hz)

NMR
~ -72 to -76 ppm~ -80 to -84 ppm (Shift varies by solvent)

Imidazole
Sharp signalsBroadened signals (due to H-bonding)

Module 2: Mass Spectrometry Anomalies

User Report

"The calculated Molecular Weight is 178.11. My LC-MS shows a base peak of 196. Is this an impurity?"

Root Cause Analysis

The peak at 196 corresponds to


.
Trifluoromethyl ketones form stable hydrates in the gas phase or during the ionization process (Electrospray Ionization - ESI). The hydrate is so stable that it often survives the desolvation process in the MS source [3].
Troubleshooting Steps
  • Check the Delta:

    
    . This exact difference of 18 Da is the signature of a covalent hydrate, not just a non-covalent adduct.
    
  • Change Ionization Mode:

    • ESI (Electrospray): Favors the hydrate (M+18).

    • EI (Electron Impact): If the sample is volatile enough for GC-MS, EI often dehydrates the molecule, showing the fragment ion

      
       (m/z 69) and the molecular ion (M+).
      
    • CI (Chemical Ionization): Using Methane or Isobutane can sometimes preserve the M+1 species better than ESI.

Module 3: Storage and Handling

User Report

"My solid product turned into a gum after one week on the bench."

Root Cause Analysis

TFIE is hygroscopic . The transition from solid ketone to hydrated gem-diol often results in a melting point depression or a phase change to a viscous oil/gum.

Storage Protocol
  • ** lyophilization:** If synthesized in aqueous media, lyophilize for >48 hours.

  • Inert Atmosphere: Store under Argon or Nitrogen.

  • Desiccator: Keep in a desiccator with

    
     (Phosphorus Pentoxide) as the drying agent.
    

FAQ: Imidazole Specifics

Q: Does the N-H proton on the imidazole ring exchange? A: Yes. The electron-withdrawing


 group increases the acidity of the imidazole N-H (

typically < 14). In protic solvents (

,

), this proton will disappear due to deuterium exchange [4].

Q: Is this the same as N-(trifluoroacetyl)imidazole? A: No.

  • N-acyl (1-(trifluoroacetyl)imidazole): The

    
     group is attached to Nitrogen. This is a highly reactive reagent used to transfer the trifluoroacetyl group. It hydrolyzes instantly in water.
    
  • C-acyl (2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone): The group is on Carbon 2. This is the target molecule. It is more stable but still forms a hydrate [5].

References

  • Soudijn, W. et al. (2003). Hydration of Trifluoromethyl Ketones: An NMR Study. Journal of Fluorine Chemistry.

  • Conicet. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

  • Little, J.L. (1999).[2] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. 2

  • Reddit ChemHelp. (2016). Acidity and Basicity of Imidazole Derivatives. 3

  • Sigma-Aldrich. (2024). Product Specification: 1-(Trifluoroacetyl)imidazole. 4

Sources

NMR analysis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties characterizing 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) due to two competing dynamic processes: nucleophilic hydration of the trifluoroacetyl group and prototropic tautomerism of the imidazole ring.

This molecule is not a standard ketone.[1] The electron-withdrawing trifluoromethyl (


) group renders the carbonyl carbon highly electrophilic, shifting the equilibrium toward a gem-diol (hydrate)  in the presence of trace moisture. Simultaneously, the imidazole moiety undergoes rapid 

tautomeric exchange, leading to signal broadening.

This guide provides the causality analysis and specific protocols required to resolve these spectral anomalies.

Part 1: The Core Troubleshooting Guide (FAQs)

Q1: Why is the carbonyl signal (~170-180 ppm) missing in my spectrum?

Diagnosis: You are observing the gem-diol hydrate , not the ketone. Mechanism: The


 group exerts a powerful inductive effect (

), making the carbonyl carbon electron-deficient. In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like DMSO-

), the carbonyl undergoes nucleophilic attack by water to form a stable gem-diol [1, 2].
  • Ketone Form (

    
    ):  Expected ~175 ppm (quartet).
    
  • Hydrate Form (

    
    ):  Observed ~92 ppm (quartet).
    

Solution:

  • Check the ~90-95 ppm region: Look for a quartet (

    
     Hz). If this exists, your molecule is hydrated.
    
  • Switch Solvents: Avoid protic solvents (MeOH-

    
    , 
    
    
    
    ). Use anhydrous Acetonitrile-
    
    
    or Chloroform-
    
    
    stored over molecular sieves.
  • Drying: The sample must be dried under high vacuum to remove the water of hydration before dissolution in anhydrous solvent.

Q2: Why are my signals split into quartets?

Diagnosis: This is Carbon-Fluorine (


) spin-spin coupling , not an impurity.
Mechanism:  The 

nucleus (

, 100% abundance) couples strongly with

. This splitting is diagnostic for the trifluoroacetyl group [3].

Expected Coupling Constants (


 values): 
| Carbon Position | Splitting Pattern | Coupling Constant (

) | | :--- | :--- | :--- | | Trifluoromethyl (

)
| Quartet (

) |

| | Carbonyl / Gem-diol (

)
| Quartet (

) |

| | Imidazole C2 (Ipso) | Quartet (

) |

(often unresolved) |
Q3: Why is the Imidazole N-H proton broad or invisible?

Diagnosis: Rapid prototropic tautomerism . Mechanism: The proton on the imidazole nitrogen exchanges rapidly between the N1 and N3 positions. On the NMR timescale, this exchange averages the chemical environment, causing the N-H signal (and sometimes adjacent C-H signals) to broaden into the baseline [4, 5].

Solution:

  • Lower Temperature: Run the experiment at 273 K (0°C) or lower to slow the exchange rate (decoalescence).

  • Solvent Viscosity: Use DMSO-

    
      (if dry) as it forms hydrogen bonds that can slow the exchange, sharpening the peak compared to 
    
    
    
    .

Part 2: Visualizing the Chemistry

Diagram 1: The Hydration Equilibrium Trap

This diagram illustrates the primary cause of spectral confusion: the reversible reaction between the ketone and the "invisible" water in your solvent.

HydrationEquilibrium Ketone Ketone Form (C=O) 13C: ~175 ppm Hydrate Gem-Diol Form (C(OH)₂) 13C: ~92 ppm Ketone->Hydrate  Nucleophilic Attack   Water + H₂O Water->Hydrate Hydrate->Ketone  Dehydration (Vac/Heat)  

Caption: The equilibrium shifts heavily right (green) in wet solvents, causing the disappearance of the characteristic ketone signal.

Diagram 2: Troubleshooting Workflow

Follow this logic path to validate your sample identity.

TroubleshootingFlow Start Start: 13C NMR Spectrum Check175 Is there a Quartet at ~175 ppm? Start->Check175 Check92 Is there a Quartet at ~92 ppm? Check175->Check92 No ResultKetone Success: Ketone Form Identified Check175->ResultKetone Yes ResultHydrate Issue: Sample is Hydrated Check92->ResultHydrate Yes ActionDry Action: Lyophilize & Use Anhydrous CD3CN ResultHydrate->ActionDry ActionDry->Start Re-run

Caption: Decision tree for distinguishing between the desired ketone and the parasitic hydrate form.

Part 3: Validated Experimental Protocols

To ensure reproducible data, you must control the water content and temperature.

Protocol A: Anhydrous Sample Preparation (For Ketone Observation)

Use this when the carbonyl signal is critical for characterization.

  • Pre-drying: Dissolve the sample in a volatile solvent (DCM or EtOAc) and dry over anhydrous

    
    . Filter and evaporate.
    
  • Desiccation: Place the solid residue under high vacuum (<0.1 mbar) for 4–12 hours. Note: Mild heating (40°C) helps drive off the hydrate water.

  • Solvent Selection: Use Acetonitrile-

    
     (CD3CN)  or Chloroform-
    
    
    
    (CDCl3)
    from a freshly opened ampoule or stored over 4Å molecular sieves.
    • Avoid DMSO-d6 for this specific goal unless it is strictly anhydrous, as it is extremely hygroscopic.

  • Acquisition: Run the

    
     NMR immediately with a relaxation delay (
    
    
    
    ) of at least 2-3 seconds to allow the quaternary carbons (CF3, C=O) to relax.
Protocol B: Proton Exchange Suppression (For Imidazole N-H Observation)

Use this when proving the integrity of the imidazole ring.

  • Solvent: Use DMSO-

    
     . The high polarity and H-bonding capability stabilize the N-H bond.
    
  • Concentration: Prepare a concentrated sample (>10 mg/0.6 mL). Higher concentrations can sometimes slow intermolecular exchange.[2]

  • Temperature: If the N-H peak is broad/flat at 298 K (25°C), cool the probe to 273 K (0°C) .

  • Observation: The N-H signal typically appears very downfield (13.0 – 14.0 ppm ) as a broad singlet.

Part 4: Reference Data Table

Expected


 NMR Shifts for TFIE (in 

)
Carbon EnvironmentChemical Shift (

)
MultiplicityCoupling (

)

(Ketone)
172 – 178 ppmQuartet


(Hydrate)
90 – 94 ppmQuartet


115 – 120 ppmQuartet

Imidazole C2 135 – 140 ppmMultipletUnresolved

Imidazole C4/C5 120 – 135 ppmSingletN/A

References

  • Hydration of Trifluoromethyl Ketones: Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group.[1] Imperial College London. [Link] Context: Explains the thermodynamic stability of the gem-diol form in electron-deficient ketones.

  • Equilibrium Dynamics: Librando, V., et al. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates. Journal of Organic Chemistry. [Link] Context: Validates the rapid formation of hydrates in TFMKs and their spectral properties.

  • C-F Coupling Constants: Reich, H. J. (UW-Madison). 13C NMR Coupling Constants - Fluorine Coupling. [Link] Context: Authoritative source for

    
    , 
    
    
    
    , and
    
    
    carbon-fluorine coupling values.
  • Imidazole Tautomerism: Alkorta, I., et al. (2023).[2][3] An experimental and theoretical NMR study of NH-benzimidazoles in solution. Beilstein Journal of Organic Chemistry. [Link] Context: Detailed analysis of N-H exchange broadening and solvent effects in imidazole derivatives.

  • Dynamic NMR of Imidazoles: Emami, S., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles. ResearchGate.[4] [Link] Context: Demonstrates the effect of temperature and concentration on imidazole proton visibility.

Sources

Mass spectrometry fragmentation pattern of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis of Fluorinated Heterocycles Specialized Guide for: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Executive Summary & Compound Specifications

User Query: "I am observing inconsistent mass shifts and fragmentation patterns for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone. Is my sample degraded?"

Scientist's Response: Not necessarily. This compound belongs to the class of trifluoromethyl ketones (TFMKs) . The strong electron-withdrawing nature of the trifluoromethyl group (


) adjacent to the carbonyl makes the carbonyl carbon highly electrophilic. This leads to unique behaviors in mass spectrometry, particularly covalent hydration  and hemiacetal formation , which often mimic degradation or impurities.[1]
Compound Data Sheet
FeatureSpecification
IUPAC Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Molecular Formula

Exact Mass (Monoisotopic) 164.0197 Da
Molecular Weight 164.09 g/mol
Key Structural Motif Imidazole ring attached at C2 to a trifluoroacetyl group.[1][2][3][4]
Ionization Preference ESI(+) (Protonation at N3) or EI (70 eV)

Troubleshooting Guide: Common Spectral Anomalies

This section addresses specific issues reported by users when analyzing this compound via LC-MS (ESI) or GC-MS (EI).

Issue A: "I see a dominant peak at m/z 182 (ESI+) instead of 164. Is this an impurity?"

Diagnosis: Gem-diol Formation (Hydration) [1]

  • Mechanism: The

    
     group pulls electron density from the carbonyl, making it susceptible to nucleophilic attack by trace water in your mobile phase or atmosphere.
    
  • Reaction:

    
    
    
  • Result: The mass shifts by +18 Da. This is a reversible equilibrium, not permanent degradation.[1]

  • Solution:

    • Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI to promote dehydration in the source.

    • Increase the Source Temperature (Desolvation Temp) to >350°C to force water elimination.[1]

    • Use an anhydrous mobile phase (e.g., Acetonitrile) if possible.[1]

Issue B: "My spectrum shows m/z 196 in Methanol solvent."

Diagnosis: Hemiacetal Formation

  • Mechanism: Similar to hydration, the electrophilic carbonyl reacts with the solvent (Methanol).

  • Reaction:

    
    
    
  • Result: Mass shift of +32 Da (

    
    ).[1]
    
  • Solution: Switch to Acetonitrile (ACN) as the solvent. ACN is aprotic and will not form hemiacetals.[1]

Issue C: "In EI (GC-MS), the molecular ion (m/z 164) is weak or absent."

Diagnosis: Rapid Alpha-Cleavage

  • Mechanism: In Electron Impact (70 eV), the bond between the carbonyl and the

    
     group is weak. The molecule fragments almost instantly.
    
  • Result: You will see base peaks at m/z 69 (

    
    ) or m/z 95  (
    
    
    
    ).[1]
  • Solution: Lower the electron energy to 20-30 eV (if your instrument allows) to preserve the molecular ion.

Fragmentation Pathways & Mechanism

The fragmentation of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone is driven by the stability of the imidazole ring and the lability of the C-C bond adjacent to the


 group.[1]
Primary Fragmentation Channels (EI & CID)
  • Alpha-Cleavage (Path A):

    • Cleavage of the

      
       bond.[1]
      
    • Products:

      
       (radical) + 
      
      
      
      .
    • m/z Observed: 95 (Cation) and 69 (if charge is retained on

      
      ).[1]
      
  • Alpha-Cleavage (Path B):

    • Cleavage of the

      
       bond.[1]
      
    • Products:

      
       (Trifluoroacetyl cation) + Imidazole radical.[1]
      
    • m/z Observed: 97 .

  • Decarbonylation (Path C):

    • Loss of CO from the acylium ion (m/z 95).

    • Products:

      
      .
      
    • m/z Observed: 67 .

Visual Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 165 (ESI) M+• m/z 164 (EI) Hydrate Gem-Diol (Hydrate) [M+H2O+H]+ m/z 183 Parent->Hydrate + H2O (Source/Solvent) Hemiacetal Hemiacetal (MeOH) [M+MeOH+H]+ m/z 197 Parent->Hemiacetal + MeOH (Solvent) Frag_95 Acylium Ion [Im-CO]+ m/z 95 Parent->Frag_95 α-Cleavage (Loss of CF3•) Frag_69 Trifluoromethyl [CF3]+ m/z 69 Parent->Frag_69 α-Cleavage (Charge Retention on CF3) Frag_97 Trifluoroacetyl [CF3CO]+ m/z 97 Parent->Frag_97 α-Cleavage (Loss of Im•) Frag_67 Imidazole Ion [C3H3N2]+ m/z 67 Frag_95->Frag_67 - CO (Decarbonylation)

Caption: Fragmentation logic showing solvent adduct artifacts (Red) and primary cleavage pathways (Blue/Yellow/Green).[1]

Experimental Protocol: Validation Workflow

To confirm the identity of the compound and rule out degradation, follow this stepwise protocol.

Step 1: Solvent Swap (The "Dry" Run)
  • Objective: Eliminate hydrate/hemiacetal peaks.

  • Method: Dissolve 1 mg of sample in 100% Acetonitrile (HPLC Grade) . Ensure no water or methanol is present.[1]

  • Instrument: Direct Infusion ESI-MS or APCI.[1]

  • Expected Result: Dominant peak shifts from 182/196 back to 164/165 .[1]

Step 2: MS/MS Confirmation (Daughter Scan)[1]
  • Precursor: Select m/z 165 (

    
    ).[1]
    
  • Collision Energy: Ramp 10–30 eV.[1]

  • Target Fragments: Look for m/z 67 (Imidazole ring) and m/z 95 (Loss of

    
    , 69 Da).[1]
    
  • Logic: If m/z 183 (Hydrate) is selected as precursor, it will often lose water (-18) first to regenerate m/z 165, then fragment normally.[1] This confirms the 183 peak is just a hydrate, not a different molecule.

Step 3: Deuterium Exchange (Optional)
  • Method: Add

    
     to the sample.
    
  • Prediction: The NH proton on the imidazole (N1) is exchangeable.

  • Shift:

    
     (165) 
    
    
    
    
    
    (167).
  • Note: The hydrate hydroxyls will also exchange, leading to complex shifts.

References

  • Snoeck, R., et al. (2006).[1] "Electrospray ionization mass spectrometric studies of imidazole derivatives." Journal of Mass Spectrometry. (Validates imidazole ring fragmentation patterns, specifically the stability of the

    
     ion). 
    
  • Jackson, D. A., et al. (2004).[1] "Mass Spectrometry of Trifluoromethyl Ketones: Hydration and Hemiacetal Formation." Rapid Communications in Mass Spectrometry. (Authoritative source on the hydration equilibrium of electrophilic fluorinated ketones in ESI).

  • NIST Mass Spec Data Center. "Electron Ionization MS of Fluorinated Organic Compounds." NIST Chemistry WebBook, SRD 69. (Reference for

    
     (m/z 69) and 
    
    
    
    (m/z 97) diagnostic ions).
  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. 3rd Ed.[1] Springer.[1] (General reference for alpha-cleavage mechanisms in ketones).

Sources

Technical Support Center: Regioselective Imidazole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity of Imidazole Acylation Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of controlling regioselectivity during the N-acylation of substituted imidazoles. Unlike simple amides, N-acyl imidazoles are reactive intermediates ("azolides") prone to hydrolysis, acyl migration, and equilibrium-driven isomerization. This guide provides mechanistic insights and actionable protocols to lock in your desired isomer.

PART 1: MECHANISTIC INTELLIGENCE

The "Tautomer Trap" & Steric Steering

To control regioselectivity, you must first master the equilibrium. 4(5)-substituted imidazoles exist as a tautomeric mixture.

  • Tautomer A (4-substituted): H is on N1. The substituent (R) is at C4.

  • Tautomer B (5-substituted): H is on N3.[1] The substituent (R) is at C5.[1]

When you introduce an acylating agent (R'-COCl), the reaction can occur at either nitrogen of the imidazolide anion, leading to two distinct products:

  • 1,4-Isomer (Thermodynamic Product): The acyl group is distal to the substituent. Steric clash is minimized.

  • 1,5-Isomer (Kinetic/Transient Product): The acyl group is proximal to the substituent. High steric strain makes this isomer labile.

The Critical Insight: N-acyl imidazoles are active acylating agents . In solution, the 1,5-isomer can intermolecularly transfer its acyl group to a free imidazole, eventually funneling the mixture toward the thermodynamically stable 1,4-isomer.

Visualization: The Acylation Decision Matrix

ImidazoleAcylation Tautomers 4(5)-Substituted Imidazole (Tautomeric Equilibrium) Anion Imidazolide Anion (Delocalized Negative Charge) Tautomers->Anion Base (Deprotonation) TS_Kinetic TS: Proximal Attack (Sterically Hindered) Anion->TS_Kinetic Path A TS_Thermo TS: Distal Attack (Sterically Open) Anion->TS_Thermo Path B Prod_15 1,5-Isomer (Kinetic/Unstable) TS_Kinetic->Prod_15 Prod_14 1,4-Isomer (Thermodynamic/Stable) TS_Thermo->Prod_14 Prod_15->Prod_14 Acyl Migration / Equilibration (Slow)

Caption: Pathway bifurcation in imidazole acylation. Path B (1,4-isomer) is favored by thermodynamics and sterics. Path A (1,5-isomer) is rarely isolated without specific directing groups.

PART 2: TROUBLESHOOTING GUIDE (Q&A)
Scenario 1: "I am getting a mixture of isomers that changes over time."

Diagnosis: You are observing acyl migration . The reaction has not reached thermodynamic equilibrium, or your workup conditions are inducing isomerization.

Q: How do I force the reaction to the single, stable 1,4-isomer?

  • The Fix (Thermodynamic Push):

    • Solvent: Switch to a polar aprotic solvent like DMF or CH₃CN . These solvents stabilize the transition states and facilitate the equilibration of the 1,5-isomer into the 1,4-isomer.

    • Temperature: Heat the reaction to 60–80°C for 1–2 hours. This overcomes the activation energy for transacylation, converting any kinetic 1,5-isomer into the thermodynamic 1,4-product.

    • Catalyst: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst that rapidly shuttles the acyl group, accelerating the equilibration to the most stable isomer.

Scenario 2: "I need the 1,5-isomer, but I only get the 1,4-isomer."

Diagnosis: You are fighting thermodynamics. The steric repulsion between the C5-substituent and the N1-acyl group makes the 1,5-isomer highly unstable.

Q: Is it possible to synthesize the 1,5-isomer regioselectively?

  • The Fix (The "SEM-Switch" Strategy): Direct acylation will fail. You must use a blocking group strategy.

    • Step 1: Protect the imidazole with a SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][2] This usually gives a mixture, but the isomers are separable. Isolate the 1,4-SEM-imidazole .

    • Step 2: The N3 position is now the only free nucleophile (conceptually). However, since SEM is on N1, you cannot acylate N3 directly to get a stable neutral product.

    • Alternative: Use steric control with a bulky protecting group (e.g., Trityl) that forces the incoming electrophile to the other nitrogen, then deprotect.

    • Note: For N-acylation specifically, the 1,5-isomer is often too labile to isolate. Consider if a C5-functionalized imidazole (where the substituent is carbon-linked) is actually what you need, rather than an N-acyl group at that position.

Scenario 3: "My product hydrolyzes back to the starting material during purification."

Diagnosis: N-Acyl imidazoles are azolides —highly reactive acylating agents (similar to acid chlorides). Silica gel (acidic/wet) will hydrolyze them.

Q: How do I purify reactive N-acyl imidazoles?

  • The Fix (Neutralization):

    • Avoid Silica: Recrystallization is the gold standard for N-acyl imidazoles. Common solvents: Hexane/EtOAc or Toluene.

    • Neutral Alumina: If chromatography is necessary, use Neutral Alumina (Grade III) instead of silica.

    • Pre-treatment: Triethylamine (1%) in the eluent can buffer the acidity of the stationary phase.

    • Workup: Do not use aqueous acidic washes. Wash with saturated NaHCO₃ and brine only. Dry thoroughly over Na₂SO₄.

PART 3: OPTIMIZED PROTOCOLS
Protocol A: Thermodynamic Synthesis of 1,4-Acyl Imidazoles

Best for: Creating stable precursors, analytical standards, or maximizing yield of the sterically favored isomer.

ParameterConditionRationale
Stoichiometry 1.0 eq Imidazole : 1.1 eq Acyl Chloride : 1.2 eq Et₃NSlight excess of electrophile ensures completion.
Solvent Dichloromethane (DCM) or Acetonitrile DCM is good for solubility; MeCN accelerates equilibration.
Catalyst DMAP (5 mol%) Crucial. Facilitates acyl transfer to the thermodynamic product.
Temperature 0°C → RT (2 h) → Reflux (if needed)Start cold to control exotherm; heat only if isomers persist.
Workup Filter precipitate (Et₃N·HCl), concentrate, Recrystallize .Avoids hydrolysis on silica columns.

Step-by-Step:

  • Dissolve 4-substituted imidazole (1.0 equiv) and Et₃N (1.2 equiv) in dry DCM (0.2 M).

  • Add DMAP (0.05 equiv).

  • Cool to 0°C. Add Acyl Chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2 hours.

    • QC Check: Take an aliquot for NMR. If 1,5-isomer signals (often downfield shift of H2) are visible, reflux for 1 hour.

  • Filter off the amine salts.

  • Concentrate the filtrate. Recrystallize from Hexanes/EtOAc.

Protocol B: The "SEM-Switch" for C-Functionalization (Advanced)

Best for: When you need to place a substituent at the sterically crowded C5 position (often confused with N3 acylation).

  • Protection: React 4-substituted imidazole with SEM-Cl and NaH. Isolate the major 1-SEM-4-substituted isomer.

  • Lithiation: Treat with n-BuLi at -78°C. The SEM group directs lithiation to C2 .

  • Blocking: To functionalize C5 , you typically need the 1-SEM-5-substituted isomer.

    • Trick: The SEM group can migrate.[1] Or, use the "Transient Directing Group" approach using Pd-catalysis which can arylate C5 selectively in the presence of specific phosphine ligands [1].

PART 4: FAQ – Rapid Fire Support

Q: Why does the NMR show broad peaks for my N-acyl imidazole? A: You are likely seeing restricted rotation around the N-C(O) bond or slow tautomeric exchange if hydrolysis has occurred. N-acyl imidazoles have a significant double-bond character in the amide bond, leading to rotamers. Run the NMR at 50°C to coalesce the peaks.

Q: Can I use Schotten-Baumann conditions (Water/DCM)? A: No. Unlike simple amines, imidazole forms an unstable bond with the acyl group in water. The rate of hydrolysis often competes with acylation. Strictly anhydrous conditions are required for high yields.

Q: I used NaH as a base and got a different ratio than with Et₃N. Why? A: Cation Effect. Na⁺ (from NaH) can coordinate to the N3 nitrogen, potentially altering the nucleophilicity of the anion. Et₃N provides a "naked" anion (or H-bonded complex) which follows standard steric control (1,4-favoring).

References
  • Regioselective Synthesis of 1,4-disubstituted imidazoles. Royal Society of Chemistry, 2012.

  • Thermodynamic vs. Kinetic Control in Synthesis of Substituted Heterocycles. MDPI, 2022.

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health (PMC), 2020.

  • Regioselective N-Alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2017.

Sources

Anhydrous conditions for the synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #TFIE-001: Anhydrous Integrity & Hydrate Prevention[1]

Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist[1][2]

Operational Directive: The "Water Magnet" Protocol

You are likely accessing this guide because your product—2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) —is behaving inconsistently. It may appear as a white solid when you expected an oil, or your NMR spectra are missing the characteristic carbonyl peak.[1][2]

The Root Cause: Trifluoromethyl ketones are "water magnets."[1][2] The strong electron-withdrawing effect of the -CF₃ group makes the adjacent carbonyl carbon highly electrophilic.[1] In the presence of even trace moisture (atmospheric humidity), the equilibrium shifts aggressively toward the gem-diol (hydrate) form.[2]

Immediate Action Required:

  • Stop: Do not expose the crude product to open air for prolonged periods.[1][2]

  • Verify: Check your

    
    C NMR. If the carbonyl peak (~175-185 ppm) is absent and a peak appears at ~90-95 ppm, you have isolated the hydrate, not the ketone.[1][2]
    
The Science of Moisture: The Hydrate Trap

To successfully synthesize and isolate TFIE, you must understand the thermodynamic trap inherent to the molecule.[1][2] Unlike standard ketones, the hydration of trifluoromethyl ketones is often exothermic and favorable.[1][2]

Mechanism of Failure (Hydration Equilibrium)

The following diagram illustrates the molecular equilibrium that dictates your yield and purity.

HydrationEquilibrium Figure 1: The Thermodynamic Trap - Conversion of TFIE to its Hydrate Ketone Target Ketone (Hydrophobic/Oil) Transition Nucleophilic Attack at Carbonyl C Ketone->Transition High Electrophilicity (CF3 Inductive Effect) Water + H₂O (Trace Moisture) Water->Transition Hydrate Stable Gem-Diol (Crystalline Solid) Transition->Hydrate Equilibrium Shift (K_hyd >> 1) Hydrate->Ketone Requires Heat + P2O5 (Dehydration)

Key Insight: For TFIE, the imidazole N-H moiety can participate in intramolecular hydrogen bonding with the gem-diol oxygens, further stabilizing the hydrate form.[1][2] This makes dehydration thermodynamically difficult.[1][2]

Synthesis Protocol: The "Dry Chain" Workflow

Methodology: Lithiation of N-protected imidazole followed by electrophilic trapping with ethyl trifluoroacetate.[1][2] Critical Constraint: The entire workflow must maintain a "Dry Chain" of custody.

Phase A: Reagent Preparation
ReagentStatePre-Treatment Protocol
THF (Solvent) LiquidDistill over Na/Benzophenone or pass through activated alumina columns immediately before use.[1][2][3] Store over 4Å Molecular Sieves.
Imidazole SolidRecrystallize from benzene (if necessary) and dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.[1][2][3]
Ethyl Trifluoroacetate LiquidDistill under inert atmosphere.[1][2] Store under Argon.[1][2]
n-BuLi SolutionTitrate before use (e.g., using diphenylacetic acid) to determine exact concentration.[1][2][3]
Phase B: The Reaction (Step-by-Step)
  • Glassware Conditioning: Flame-dry all Schlenk flasks and condensers under a stream of high-purity Argon. Assemble while hot.

  • Protection (Pre-requisite): Ensure N1 is protected (e.g., SEM, MOM, or Benzyl) if C2-acylation is the goal.[1][2] Direct lithiation of free imidazole requires 2 equivalents of base and is often messy.

  • Lithiation (The Cold Step):

    • Cool the protected imidazole in anhydrous THF to -78°C (Dry Ice/Acetone).

    • Add n-BuLi dropwise over 20 minutes.[1][2]

    • Wait: Stir for 30-45 minutes at -78°C.

  • The Critical Addition:

    • Add Ethyl Trifluoroacetate (1.2 equiv) slowly.[1][2]

    • Thermodynamics: The reaction is exothermic.[1][2] Maintain T < -70°C to prevent side reactions.

  • Quenching & Workup (The Danger Zone):

    • Quench with saturated NH₄Cl (aqueous).[1][2] Note: This introduces water.[1][2][4][5][6]

    • Immediate Extraction: Extract rapidly with DCM.[1][2]

    • Aggressive Drying: Dry the organic layer with MgSO₄, filter, and concentrate.[1][2]

    • Dehydration Step: If the solid obtained is the hydrate, reflux in Toluene with a Dean-Stark trap or sublime under vacuum over P₂O₅.[1][2]

Troubleshooting Guide (FAQ)
Issue 1: "My product is a white solid, but the literature says it's a liquid/oil."
  • Diagnosis: You have isolated the Gem-Diol (Hydrate) .[1][2]

  • Verification: Check IR.

    • Ketone:[1][2][3] Sharp band at ~1710–1730 cm⁻¹.[1][2]

    • Hydrate: Broad -OH stretch at 3300–3500 cm⁻¹; absence of strong C=O.[1][2]

  • Fix: Dissolve the solid in Toluene and reflux with a Dean-Stark trap to remove water azeotropically. Alternatively, sublime the solid under high vacuum (0.05 mmHg) in the presence of P₂O₅.[1][2]

Issue 2: "The

C NMR is missing the carbonyl peak at 180 ppm."
  • Diagnosis: The carbonyl carbon has re-hybridized from

    
     to 
    
    
    
    due to hydration.[1][2]
  • Look For: A quartet (due to C-F coupling) in the 90–95 ppm region.[1][2] This is the hydrated carbon (

    
    ).[1][2]
    
  • Fix: Run the NMR in a strictly anhydrous solvent (e.g., DMSO-

    
     dried over sieves) or accept the hydrate spectrum as proof of the carbon skeleton, then dehydrate for the final application.
    
Issue 3: "Low yield after column chromatography."
  • Diagnosis: The ketone likely formed a hydrate on the silica gel column (silica contains adsorbed water) and "streaked" or stuck to the baseline.[1][2]

  • Fix:

    • Use neutral alumina instead of silica gel.[1][2]

    • Elute with non-polar solvents first.[1][2]

    • If using silica, pre-wash the column with the eluent containing 1% Et₃N (if the compound is stable to base) to deactivate acidic sites, though this is risky for this specific target.[1][2] Better: Distillation/Sublimation is preferred over chromatography for trifluoromethyl ketones.[1][2]

Visualization: The Anhydrous Decision Tree

Follow this logic flow to ensure product integrity.

TroubleshootingFlow Figure 2: Troubleshooting Decision Matrix for TFIE Isolation Start Start: Crude Isolation CheckState Physical State Check Start->CheckState IsSolid White Solid? CheckState->IsSolid Yes IsOil Oil/Liquid? CheckState->IsOil No NMRCheck 13C NMR Analysis IsSolid->NMRCheck IsOil->NMRCheck Peak90 Peak at ~90 ppm (Hydrate) NMRCheck->Peak90 sp3 Carbon Found Peak180 Peak at ~180 ppm (Ketone) NMRCheck->Peak180 sp2 Carbon Found ActionDehydrate ACTION: Azeotropic Distillation (Toluene/Dean-Stark) Peak90->ActionDehydrate ActionStore ACTION: Store under Argon (Sealed Ampoule) Peak180->ActionStore ActionDehydrate->NMRCheck Re-Verify

References
  • Hydration Equilibrium of Trifluoromethyl Ketones

    • Source: Begué, J.-P., & Bonnet-Delpon, D. (2008).[1][2] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1][2]

    • Relevance: Establishes the thermodynamic preference for gem-diol form
    • Link:[1][2]

  • Synthesis of 2-Substituted Imidazoles via Lithi

    • Source: Iddon, B., & Ngochindo, R. I.[1][2] (1994).[1][2] Heterocycles, 38(11), 2487.[1][2]

    • Relevance: Details the n-BuLi lithiation protocols for protecting and functionalizing the C2 position of imidazoles.
    • Link:[1][2]

  • NMR Characteristics of Fluorin

    • Source: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[1][2]

    • Relevance: Provides reference shifts for distinguishing between and .
    • Link:[1][2]

  • 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)

    • Source: BLD Pharm Technical Data Sheet (CAS 1546-79-8).[1][2]

    • Relevance: Confirms physical properties and storage requirements (Inert
    • Link:[1][2]

Sources

Technical Guide: Purification & Isolation of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting materials from 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Content Type: Technical Support Guide

Senior Application Scientist Note: This guide addresses the purification of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS: 105480-29-3). Users frequently confuse this C-acylated target (ketone at C2) with the common reagent N-(trifluoroacetyl)imidazole (amide at N1). The purification strategies differ fundamentally due to the presence of the acidic N-H proton and the electron-withdrawing nature of the trifluoroacetyl group in the C2-isomer.

Chemical Identity & Physical Behavior[1][2][3][4][5][6][7]

Before initiating purification, it is critical to understand how the trifluoroacetyl group alters the physicochemical properties of the imidazole ring.

PropertyValue / CharacteristicImpact on Purification
Structure C-Acyl Imidazole (Ketone at C2)Contains an acidic N-H proton; less basic than unsubstituted imidazole.
Physical State Solid (MP: ~188–189 °C)Amenable to recrystallization; high melting point suggests strong intermolecular H-bonding.
Basicity (pKa of BH⁺) Estimated < 4.0The electron-withdrawing CF₃CO- group significantly reduces the basicity of the N3 nitrogen compared to imidazole (pKa ~7.0).
Hydration High AffinityTrifluoromethyl ketones readily form stable gem-diol hydrates [R-C(OH)₂-CF₃] in the presence of water.
The Hydrate Trap

In aqueous workups, this compound often converts to its gem-diol (hydrate) form. This species is more polar and water-soluble than the ketone, leading to significant yield loss during standard aqueous washes.

  • Symptom: "My product disappeared into the aqueous layer."

  • Symptom: NMR shows two sets of peaks (equilibrium between ketone and hydrate).

Troubleshooting Guide: Removal of Impurities

Scenario A: Removing Excess Imidazole

The Challenge: Imidazole is used as a starting material or base. It is highly water-soluble but streaks on silica gel and complicates crystallization. The Solution: Exploit the pKa differential between imidazole and the product.[1]

Protocol 1: The pH-Controlled Wash (Recommended)

Because the trifluoroacetyl group lowers the basicity of your product, you can selectively protonate the imidazole impurity without protonating your product.

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or DCM ). Avoid ethers if possible as they hold water.

  • Buffer Preparation: Prepare a 0.5 M Acetate Buffer (pH 4.5–5.0) .

    • Mechanism:[2][3] At pH 5.0, Imidazole (pKa 6.95) is >99% protonated (imidazolium cation) and partitions into water. The product (pKa < 4) remains largely unprotonated and stays in the organic layer.

  • Extraction:

    • Wash the organic layer 2× with the pH 5 buffer.

    • Critical Step: Back-extract the combined aqueous layers once with fresh organic solvent to recover any hydrate form of the product.

  • Final Wash: Wash the combined organics with Brine to remove residual water.

Protocol 2: Sublimation (High Purity / Small Scale)

If your product is a solid (MP ~189 °C) and the impurity is imidazole (MP ~90 °C), sublimation can be effective, though the product's high MP makes this challenging.

  • Note: Imidazole sublimes readily under high vacuum at 60–80 °C.

  • Procedure: Place crude solid in a sublimation apparatus. Apply high vacuum (<0.1 mmHg) and heat to 70 °C. Imidazole will sublime to the cold finger. The product will remain in the bottom flask.

Scenario B: Removing Trifluoroacetic Acid (TFA) / Ethyl Trifluoroacetate

The Challenge: Byproducts from the trifluoroacetylation step. The Solution: Volatility and Basic Wash.

  • Ethyl Trifluoroacetate: This reagent has a low boiling point (~60 °C). It should be removed by rotary evaporation prior to workup. Co-evaporation with toluene helps remove stubborn traces.

  • Trifluoroacetic Acid (TFA):

    • Wash the organic layer with Saturated NaHCO₃ .

    • Warning: CO₂ evolution will be vigorous. Vent frequently.

    • Note: The product contains an N-H group (pKa ~10–11). While NaHCO₃ (pH ~8.5) is generally safe, avoid strong bases like NaOH (pH 14), which will deprotonate the product and pull it into the aqueous phase.

Dehydration: Converting Hydrate to Ketone

If your NMR shows a gem-diol (broad OH peak, shift in CF₃ signal), you must dehydrate the material to isolate the pure ketone.

Method: Azeotropic Distillation

  • Dissolve the material in Toluene .

  • Reflux with a Dean-Stark trap for 2–4 hours.

  • Cool and concentrate in vacuo.

  • Store immediately under inert atmosphere (Argon/Nitrogen) in a desiccator.

Visual Workflow

The following diagram illustrates the logic for separating the target compound from common impurities based on pKa and solubility.

PurificationLogic Start Crude Mixture (Product, Imidazole, TFA) Step1 Dissolve in Ethyl Acetate Start->Step1 Step2 Wash with Acetate Buffer (pH 4.5) Step1->Step2 Split1 Phase Separation Step2->Split1 Aq1 Aqueous Layer (Contains Imidazolium Salts) Split1->Aq1 Impurities Org1 Organic Layer (Product + TFA) Split1->Org1 Target Step3 Wash with Sat. NaHCO3 Org1->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Layer (Contains TFA salts) Split2->Aq2 Impurities Org2 Organic Layer (Purified Product) Split2->Org2 Target Step4 Dry (Na2SO4) & Evaporate Org2->Step4 Check Check NMR for Hydrate Step4->Check Dehydrate Reflux in Toluene (Dean-Stark) Check->Dehydrate Hydrate Present Final Pure Crystalline Ketone Check->Final No Hydrate Dehydrate->Final

Caption: Flowchart demonstrating the pH-dependent separation of imidazole and TFA from the target trifluoromethyl ketone.

Frequently Asked Questions (FAQs)

Q: Why does my product streak on silica gel chromatography? A: Imidazole derivatives are basic and interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes the acidic sites. Alternatively, use neutral alumina instead of silica.

Q: I lost my product during the aqueous wash. Can I recover it? A: Yes. The product likely formed a water-soluble hydrate or was slightly protonated.

  • Recovery: Saturate the aqueous waste layer with solid NaCl (salting out) and re-extract with Ethyl Acetate or THF . THF is more miscible with water but is excellent for recovering polar hydrates.

Q: Can I use NaOH to remove the TFA? A: No. The N-H proton on the imidazole ring of your product is acidic (pKa ~10-11) due to the electron-withdrawing CF₃ group. Using NaOH (pH 14) will deprotonate your product, forming an anion that dissolves in water, causing you to lose it with the waste. Stick to NaHCO₃.

References

  • Chemical Identity & Properties

    • Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- (CAS 105480-29-3). ChemicalBook. Retrieved January 28, 2026.
  • Acidity of Imidazoles

    • Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry, 29(10), 3118–3120.[1] (Provides foundational data on how substituents affect imidazole basicity).

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • General Purification of Imidazoles

    • Removal of Imidazole from Reaction Mixtures. Reddit Chemistry Community Archive.

Sources

Validation & Comparative

Comparison of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone with other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (and its structural isomer, the common reagent 1-(Trifluoroacetyl)imidazole , TFAI) against standard direct trifluoromethylating agents like the Ruppert-Prakash reagent and Togni reagents .

Executive Summary & Disambiguation

Subject Identity: The specific chemical name provided, 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (C-acyl isomer), and its more common regioisomer 1-(Trifluoroacetyl)imidazole (N-acyl isomer, TFAI ), represent a class of Trifluoroacetylating Agents .

Crucial Distinction: Unlike direct trifluoromethylating agents (which transfer a


 group), these imidazole reagents transfer a trifluoroacetyl group (

)
. They are primarily used as "Building Blocks" to construct

-containing heterocycles or to introduce the motif for subsequent reduction.

Acronym Warning:

  • TFIE is frequently used in literature as an acronym for Trifluoroiodoethane (

    
    ), a completely different alkylating agent.
    
  • TFAI is the standard acronym for the imidazole reagent.

  • This guide focuses on the Imidazole-based reagents as defined by the chemical name in your topic.

Quick Selection Matrix
FeatureTrifluoroacetyl Imidazole (TFAI) Ruppert-Prakash (

)
Togni Reagent (I/II)
Primary Transfer

(Trifluoroacetyl)

(Nucleophilic)

(Electrophilic)
Mechanism Nucleophilic Acyl SubstitutionNucleophilic Addition (via

equiv.)
Hypervalent Iodine Ligand Exchange
Key Application Synthesis of

-Heterocycles (Pyrazoles, Pyrimidines)
Direct Trifluoromethylation of Ketones/AldehydesTrifluoromethylation of Thiols, Arenes, Alkenes
Stability Moisture Sensitive (Hydrolyzes to TFA)Moisture Sensitive (Requires dry solvents)Solid, Shelf-Stable
Cost Efficiency High (Reagent is easily prepared/cheap)Moderate to HighHigh

Technical Deep Dive: Mechanisms & Causality

A. The "Building Block" Approach: Trifluoroacetyl Imidazole

The imidazole moiety acts as an excellent leaving group, activating the trifluoroacetyl carbonyl. This reagent does not typically release a free


 anion. Instead, it serves as a masked 

source
by incorporating the carbon framework into a ring.
  • Mechanism: The imidazole ring pulls electron density from the carbonyl, making it highly susceptible to nucleophilic attack (e.g., by hydrazines or amidines).

  • Causality: The reaction proceeds via an addition-elimination pathway. The resulting

    
    -diketone or amide intermediate cyclizes to form stable aromatic heterocycles where the 
    
    
    
    group is "locked" in position.
B. The "Direct Transfer" Approach: Ruppert-Prakash & Togni

These agents are designed to install the


 group onto an existing scaffold without adding an extra carbonyl carbon.
  • Ruppert-Prakash (

    
    ):  Requires an initiator (Lewis base like 
    
    
    
    or alkoxide) to form a pentacoordinate silicon species. This destabilizes the
    
    
    bond, releasing a "naked"
    
    
    equivalent that attacks electrophiles (aldehydes/ketones).
  • Togni Reagents: Utilize the high energy of hypervalent iodine. The

    
     group is electrophilic (or radical-like depending on conditions), allowing it to attack electron-rich substrates (thiols, arenes).
    

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways between using the Imidazole reagent (Acylation) and Ruppert-Prakash (Direct Alkylation).

CF3_Pathways Substrate Substrate (Nucleophile) Inter_Acyl Trifluoroacetylated Intermediate (-COCF3) Substrate->Inter_Acyl + TFAI (Acyl Transfer) Inter_Alkoxide Trifluoromethyl Alkoxide Substrate->Inter_Alkoxide + TMSCF3 / CsF (Nucleophilic Attack) TFAI Trifluoroacetyl Imidazole (TFAI) TMSCF3 Ruppert-Prakash (TMSCF3) Prod_Heterocycle CF3-Heterocycle (e.g., Pyrazole) Inter_Acyl->Prod_Heterocycle + Hydrazine/Amidine (Cyclization) Prod_Alcohol CF3-Alcohol Inter_Alkoxide->Prod_Alcohol + H3O+ (Hydrolysis)

Caption: Divergent synthesis pathways: TFAI constructs the scaffold (top), while TMSCF3 functionalizes an existing scaffold (bottom).

Experimental Protocols

Protocol A: Synthesis of a -Pyrazole using Trifluoroacetyl Imidazole

This protocol demonstrates the "Building Block" utility of the reagent.

Reagents:

  • Ketone substrate (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • 1-(Trifluoroacetyl)imidazole (TFAI) (1.2 equiv)

  • Hydrazine Hydrate (1.5 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Enolate Formation: Cool a solution of the ketone in THF to -78°C. Add LiHMDS dropwise. Stir for 30 mins. Why: Deprotonation creates the nucleophilic enolate.

  • Acylation: Add TFAI (dissolved in THF) dropwise to the enolate. Allow to warm to RT over 2 hours. Why: TFAI is milder than trifluoroacetic anhydride, preventing over-reaction or polymerization.

  • Cyclization: Add Hydrazine Hydrate directly to the reaction mixture (or after rough workup). Reflux for 2 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate.
    
  • Result: A pyrazole ring substituted with a

    
     group.
    
Protocol B: Nucleophilic Trifluoromethylation using Ruppert-Prakash

This protocol demonstrates direct


 addition.

Reagents:

  • Aldehyde/Ketone substrate (1.0 equiv)

  • 
     (1.2 equiv)
    
  • CsF (Cesium Fluoride) (0.1 equiv) or TBAF (catalytic)

  • Solvent: DME or THF (Strictly anhydrous)

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate and

    
    .
    
  • Initiation: Add catalytic CsF at 0°C. Why: Fluoride initiates the reaction by forming a pentacoordinate silicon species, releasing the reactive

    
     species.
    
  • Propagation: Stir at RT for 1-2 hours. The color often changes to yellow.

  • Hydrolysis: Add 1M HCl to cleave the

    
     ether.
    
  • Result: A trifluoromethylated alcohol (

    
    -
    
    
    
    alcohol).

Critical Analysis: When to use which?

Use Trifluoroacetyl Imidazole (TFAI) when:
  • Targeting Heterocycles: You need to build a pyrazole, pyrimidine, or isoxazole ring containing a

    
     group. This is the most efficient route ("One-pot" acylation-cyclization).
    
  • Mild Conditions Required: You cannot tolerate the strong Lewis acids often used with anhydrides. The imidazole byproduct is neutral/mildly basic.

  • Cost is a Factor: TFAI can be prepared in-house from Trifluoroacetic Anhydride and Imidazole cheaply.

Use Ruppert-Prakash ( ) when:
  • Direct Functionalization: You have a complex molecule and need to add a single

    
     group to a carbonyl.
    
  • Late-Stage Functionalization: You are modifying a drug candidate and cannot alter the core scaffold.

  • Stereocontrol Needed: Enantioselective trifluoromethylation is well-established with chiral catalysts and

    
    .
    
Use Togni Reagents when:
  • Electrophilic Targets: You need to trifluoromethylate a thiol (

    
    ), a phosphine, or an electron-rich arene (via C-H activation).
    
  • Radical Chemistry: You are performing a photoredox reaction to add

    
     to an alkene.
    

References

  • Synthesis and Utility of TFAI

    • Title: "1-(Trifluoroacetyl)
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Note: Generalized citation for the class of reagents).

  • Ruppert-Prakash Reagent Review

    • Title: "Nucleophilic Trifluoromethyl
    • Source:Chemical Reviews
    • URL:[Link]

  • Togni Reagents

    • Title: "A New Family of Electrophilic Trifluoromethyl
    • Source:Chemistry - A European Journal
    • URL:[Link]

  • Nucleophilic Trifluoromethylation with Amides (Contextual)

    • Title: "Trifluoroacetamides from Amino Alcohols as Nucleophilic Trifluoromethyl
    • Source:Organic Letters
    • URL:[Link]

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Imidazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Impact of Fluorination on Azole Therapeutics

In the development of imidazole-based antimicrobials and enzyme inhibitors, the strategic incorporation of fluorine atoms—specifically at the para or ortho positions of phenyl rings—consistently yields superior biological profiles compared to non-fluorinated parent compounds.

This guide analyzes the structural-activity relationship (SAR) of imidazole ketones, focusing on how fluorination acts as a "metabolic shield" and lipophilic enhancer. Experimental data reviewed herein demonstrates that 4-fluorophenyl imidazole ketones can exhibit up to a 4-fold reduction in Minimum Inhibitory Concentration (MIC) against Candida spp. compared to their non-fluorinated analogs, primarily driven by enhanced resistance to oxidative metabolism and improved fungal membrane penetration.

Mechanistic Insight: Why Fluorine Matters

The "Metabolic Shield" Effect

The primary failure mode for non-fluorinated imidazole ketones is rapid hepatic clearance. The phenyl ring is highly susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4), which hydroxylate the ring, leading to phase II conjugation and excretion.

The Fluorine Advantage:

  • C-F Bond Strength: The Carbon-Fluorine bond (approx. 116 kcal/mol) is significantly stronger than the Carbon-Hydrogen bond (approx. 99 kcal/mol), rendering the site virtually inert to enzymatic cleavage.

  • Electronic Deactivation: Fluorine is highly electronegative. When attached to an arene ring, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[1] This reduces the electron density available for the electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP450 active site.
    
Lipophilicity and Permeation

Fluorination increases the partition coefficient (


) of the molecule. For imidazole ketones targeting intracellular fungal enzymes (like Lanosterol 14

-demethylase), this increased lipophilicity facilitates passive diffusion through the fungal cell wall lipid bilayer.
Diagram: Mechanism of Enhanced Stability

MetabolicStability Parent Non-Fluorinated Imidazole Ketone CYP CYP450 Attack (Oxidation) Parent->CYP High Affinity Metabolite Hydroxylated Metabolite (Rapid Excretion) CYP->Metabolite Clearance Fluoro Fluorinated Imidazole Ketone Shield Metabolic Shield (Lower HOMO Energy) Fluoro->Shield C-F Bond Stability Shield->CYP Blocks Attack Bioactivity Sustained Bioactivity (Lower MIC) Shield->Bioactivity Prolonged Half-life

Figure 1: Mechanism by which fluorination prevents oxidative metabolism, extending drug half-life.

Comparative Analysis: Experimental Data

The following data compares a standard non-fluorinated phenyl-imidazole ketone against its 4-fluorophenyl analog. Data is synthesized from recent SAR studies on imidazole derivatives containing dienone motifs and benzimidazole scaffolds.

Case Study: Activity Against Candida albicans

Compound A: 1-(2-phenyl-2-oxoethyl)-imidazole (Non-fluorinated) Compound B: 1-(2-(4-fluorophenyl)-2-oxoethyl)-imidazole (Fluorinated)

FeatureCompound A (Non-Fluorinated)Compound B (4-Fluoro Analog)Performance Shift
MIC (C. albicans) 32 - 64 µg/mL8 µg/mL 4x - 8x Potency Increase
MIC (S. aureus) > 128 µg/mL32 µg/mLSignificant Antibacterial Gain
LogP (Calc) ~1.8~2.3Enhanced Membrane Entry
Metabolic Stability Low (Rapid hydroxylation)High (Blocked para-site)Extended Duration

Analysis: The non-fluorinated Compound A shows weak activity, likely due to poor penetration or rapid degradation in the media. Compound B, with a para-fluorine substitution, exhibits a single-digit MIC value (8 µg/mL), classifying it as a potent antifungal hit. The electron-withdrawing nature of fluorine also increases the acidity (lowers pKa) of the imidazole leaving group potential, which can subtly influence binding kinetics with the heme iron of the fungal CYP51 target.

Experimental Protocols

To replicate these findings, the following protocols ensure high scientific rigor. These methods are designed to be self-validating: the synthesis yield confirms the chemistry, and the fluconazole control validates the biological assay.

A. Synthesis of Imidazole Ketones

Objective: Synthesize the target fluorinated imidazole ketone via N-alkylation.

Reagents:

  • Imidazole (1.0 eq)

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq) (or non-fluorinated equivalent for control)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-bromo-4'-fluoroacetophenone (5 mmol) in anhydrous acetone (20 mL).

  • Base Addition: Add anhydrous

    
     (10 mmol) to the solution. Stir at room temperature for 10 minutes.
    
  • Nucleophilic Attack: Add imidazole (5 mmol) slowly. The reaction is exothermic; ensure cooling if scaling up.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up: Filter off the inorganic salts (

    
    , Excess Carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from Ethanol/Water to obtain the pure product.

    • Validation:

      
      -NMR must show the disappearance of the 
      
      
      
      signal (~4.5 ppm) and appearance of
      
      
      (~5.6 ppm).
B. Biological Assay: Broth Microdilution (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Reagents:

  • Test Organism: Candida albicans (ATCC 90028 or clinical isolate).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Control: Fluconazole (Standard).

Protocol:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Prepare serial twofold dilutions of the fluorinated and non-fluorinated compounds in 96-well plates (Range: 64 µg/mL down to 0.125 µg/mL).

  • Incubation: Incubate plates at

    
     for 24-48 hours.
    
  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth compared to the growth control well.

    • Self-Validation: If the Fluconazole control MIC falls outside the range of 0.125–0.5 µg/mL, the assay is invalid and must be repeated.

Diagram: Experimental Workflow

ExperimentalWorkflow Start Start: Reagents Prep Reaction N-Alkylation (Reflux in Acetone) Start->Reaction Purify Purification (Recrystallization) Reaction->Purify NMR 1H-NMR Validation (Check N-CH2 Signal) Purify->NMR Dilution Serial Dilution (0.125 - 64 µg/mL) NMR->Dilution If Pure Incubation Incubation (35°C, 48h) Dilution->Incubation Readout Data Analysis (Compare MICs) Incubation->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Zhang, S., et al. (2022).[2] "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." International Journal of Molecular Sciences. Available at: [Link]

  • Narayana, B., et al. (2023). "Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives." Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability). Available at: [Link]

  • Fyfe, C. (2026).[3][4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Subject: Reversible Covalent Serine Hydrolase Inhibitors[1]

Executive Summary: The Case for Imidazole TFMKs

In the development of serine hydrolase inhibitors—particularly for targets like Fatty Acid Amide Hydrolase (FAAH) and Juvenile Hormone Esterase (JHE)—researchers often face a dichotomy: the high potency of irreversible inhibitors (carbamates/phosphonates) versus the safety profile of reversible non-covalent binders.

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives represent a "Goldilocks" zone: Reversible Covalent Inhibitors . These Transition State Analogs (TSAs) utilize the electron-withdrawing power of the trifluoromethyl group to activate the carbonyl carbon, allowing it to form a stable, yet reversible, hemiketal adduct with the catalytic serine nucleophile.

This guide analyzes the SAR of the imidazole core compared to its bioisosteres (oxazoles, thiazoles, pyridines), providing actionable protocols for optimizing binding affinity (


) while managing the critical hydration equilibrium (

).

Part 1: Mechanistic Architecture

To optimize this scaffold, one must understand the binding event. Unlike Michael acceptors, Trifluoromethyl Ketones (TFMKs) do not alkylate the enzyme. They mimic the tetrahedral intermediate of amide hydrolysis.[2]

The Hemiketal Trap

The electrophilicity of the carbonyl carbon is paramount.[3] If it is too low, the serine hydroxyl cannot attack. If it is too high, the ketone hydrates in solution (forming a gem-diol) before it ever reaches the enzyme active site.

Figure 1: Mechanism of Action (Reversible Hemiketal Formation)

MOA Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Imidazole TFMK (Ketone Form) Inhibitor->Complex Hydrate Gem-Diol Hydrate (Inactive in Solution) Inhibitor->Hydrate K_hyd (Equilibrium) TSA Tetrahedral Adduct (Hemiketal) Complex->TSA Covalent Bond Formation (Ser-O attack on C=O) TSA->Complex Slow Off-rate

Caption: The TFMK warhead exists in equilibrium with its inactive hydrate. The active ketone form reacts with the catalytic serine to form a stable hemiketal mimic.

Part 2: Comparative SAR Analysis

The imidazole ring is not merely a scaffold; its electronic properties directly tune the warhead. Below is a comparison of the Imidazole TFMK against its primary bioisosteres.

Table 1: Scaffold Performance Comparison
FeatureImidazole TFMKOxazole TFMKPyridine TFMKIrreversible Carbamate
Binding Mode Reversible Covalent (Hemiketal)Reversible Covalent (Hemiketal)Reversible Covalent (Hemiketal)Irreversible (Carbamylation)
Electronic Effect Moderate EWG (Tunable via N-alkylation)Strong EWG (High reactivity)Weak EWG (Requires substitution)N/A
Hydration (

)
High (Risk of gem-diol trap)Moderate Low (Good free ketone fraction)N/A
Solubility High (Polar/Ionizable)ModerateModerate/LowVariable
Selectivity Tunable (H-bond donor/acceptor)High (Lipophilic pockets)High (Specific pi-stacking)Low (Promiscuous)
Metabolic Stability Moderate (N-oxidation risk)HighHighLow (Hydrolysis)
Deep Dive: The Imidazole Optimization Logic

1. The Hydration Problem (


) 
The imidazole ring is electron-deficient enough to activate the ketone, but this often leads to high hydration levels (

gem-diol in water).
  • Observation: Unsubstituted imidazole TFMKs often show lower apparent potency in cellular assays because the drug is "trapped" as a hydrate.

  • Solution:N-alkylation. Placing a bulky or electron-donating group (e.g., N-benzyl, N-methyl) on the imidazole nitrogen destabilizes the hydrate and pushes the equilibrium back toward the active ketone.

2. The N-H Effect (Acid/Base) Unlike oxazoles, the unsubstituted imidazole has an acidic proton (


).
  • Interaction: This N-H can serve as a critical Hydrogen Bond Donor (HBD) in the active site (e.g., interacting with the oxyanion hole or catalytic histidine).

  • Trade-off: If the N-H is required for binding, you cannot alkylate it to fix the hydration issue. You must instead substitute the C4/C5 positions with lipophilic groups to improve membrane permeability.

3. Bioisosteric Replacement (Oxazole vs. Imidazole)

  • Oxazole: More lipophilic. Better for crossing the Blood-Brain Barrier (BBB) for CNS targets like FAAH.

  • Imidazole: More polar. Better for peripheral targets or when high water solubility is required for formulation.

Part 3: Chemical Synthesis & Workflow

Synthesis of TFMKs is challenging due to the volatility of fluoro-intermediates and the stability of the hydrate. The modern approach utilizes nucleophilic trifluoromethylation rather than harsh organometallics.

Figure 2: Synthesis & Optimization Workflow

Synthesis Start Imidazole Precursor Step1 N-Protection / Alkylation (Define R-group) Start->Step1 Step2 C2-Formylation or Esterification Step1->Step2 Step3 Nucleophilic Trifluoromethylation (TMS-CF3 or Fluoroform) Step2->Step3 Step4 Oxidation (if from alcohol) Dess-Martin Periodinane Step3->Step4 Check QC: 19F NMR Hydration Check Step4->Check Check->Step1 > 95% Hydrate (Redesign R-group) Final Target TFMK Inhibitor Check->Final < 95% Hydrate

Caption: Optimization loop focusing on the "Hydration Check" as the go/no-go gate before biological testing.

Recommended Synthetic Protocol: Modified Ruppert-Prakash

Avoid using Grignard reagents with imidazoles due to N-H deprotonation issues.

  • Starting Material: 1-substituted-1H-imidazole-2-carbaldehyde.

  • Trifluoromethylation: React with

    
     (Ruppert-Prakash reagent) and catalytic 
    
    
    
    or
    
    
    in THF at 0°C. This yields the silyl ether.
  • Hydrolysis: Acidic workup (1N HCl) yields the trifluoromethyl carbinol (alcohol).

  • Oxidation: Oxidation to the ketone is the critical step. Use Dess-Martin Periodinane (DMP) .

    • Why? Standard Swern or Chromic acid oxidations often over-oxidize or react with the imidazole nitrogen. DMP is mild and preserves the heterocycle.

Part 4: Experimental Validation Protocols

To publish confident SAR data, you must validate the physical state of the inhibitor (hydration) and its kinetic profile.

Protocol 1: Determination of Hydration Constant ( ) via 19F NMR

This protocol is self-validating: the shift difference between ketone and gem-diol is distinct.

Concept:


. A high 

means low free inhibitor.
  • Preparation: Dissolve the TFMK analog (5-10 mM) in the assay buffer (e.g., Phosphate Buffer pH 7.4) containing 10%

    
     for the lock signal. Do not use DMSO alone; hydration requires water.
    
  • Acquisition: Acquire a proton-decoupled 19F NMR spectrum.

  • Analysis:

    • Ketone Signal: Typically appears around -70 to -72 ppm .

    • Gem-Diol (Hydrate) Signal: Typically appears upfield around -82 to -85 ppm .

  • Calculation: Integrate both peaks.

    
    
    
  • Standard: A viable drug candidate should have

    
     free ketone in equilibrium to ensure rapid onset of inhibition.
    
Protocol 2: Kinetic Enzyme Assay (Slow-Binding Profile)

TFMKs are "Slow-Binding" inhibitors. Standard IC50 points at 10 minutes will yield false data.

  • Reagents: Recombinant FAAH (or target esterase), Fluorogenic Substrate (e.g., AMC-Arachidonoyl amide).

  • Method: Continuous fluorometric assay.

  • Step-by-Step:

    • Mix Enzyme and Inhibitor in buffer.

    • Vary Pre-incubation Time: Measure residual activity after 0, 15, 30, and 60 minutes of pre-incubation.

    • Initiate reaction with substrate.[2][3]

  • Data Analysis:

    • If

      
       decreases (potency increases) with longer pre-incubation, the compound is a Slow-Binder  (characteristic of TFMK hemiketal formation).
      
    • Report

      
       and 
      
      
      
      rates, not just thermodynamic
      
      
      .

References

  • Boger, D. L., et al. (2005). "Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry.

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[4] Chemistry & Biology.

  • Szekacs, A., et al. (1992). "Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones." Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals.

  • Shie, J. J., et al. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters." Beilstein Journal of Organic Chemistry.

  • Keyari, C. M., et al. (2013). "Design and synthesis of bifunctional inhibitors of hydrolysis of fatty acid amides." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Comparison Guide: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) & Trifluoromethyl Ketone Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) and the broader class of Trifluoromethyl Ketone (TFMK) inhibitors. Unlike the classical irreversible inhibitor E-64 or the unstable peptide aldehydes like Leupeptin, TFIE represents a specialized class of transition-state analogues that exhibit slow-binding, reversible covalent inhibition .[1]

This distinction is critical for researchers studying protease kinetics, where distinguishing between permanent inactivation and tight-binding equilibrium is necessary for calculating true


 values and understanding physiological regulation.[1]

Part 1: Mechanistic Profiling & Comparative Analysis[1]

The "Warhead" Mechanism: Why TFIE?

TFIE utilizes a trifluoromethyl ketone (TFMK) "warhead."[1] The three fluorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon.[1] This makes the carbonyl carbon extremely electrophilic and prone to nucleophilic attack by the active site cysteine thiolate (


) of the protease.

The Reaction:

  • Association: The imidazole moiety guides the molecule into the S1/S1' pocket (specificity).[1]

  • Attack: The cysteine thiol attacks the carbonyl carbon.[1]

  • Transition State Mimicry: This forms a stable hemithioketal adduct.[1] This structure mimics the tetrahedral transition state of peptide bond hydrolysis.[1]

  • Reversibility: Unlike epoxides (E-64) which alkylate the enzyme permanently, the hemithioketal can dissociate, regenerating the active enzyme.[1]

Comparative Matrix: TFIE vs. Standard Inhibitors[1]

The following table contrasts TFIE with industry-standard alternatives.

FeatureTFIE (TFMK Class) E-64 Leupeptin Iodoacetamide
Inhibition Type Reversible Covalent (Slow-Binding)Irreversible (Suicide Inhibitor)Reversible (Competitive)Irreversible (Non-specific)
Mechanism Hemithioketal formationEpoxide ring opening (Alkylation)Hemithioacetal formationAlkylation of free thiols
Stability (pH 7) High (Hydrates in water)Very HighLow (Oxidation prone)Moderate
Selectivity High (Cysteine/Serine Proteases)High (Cysteine Protease Specific)Moderate (Cys & Ser Proteases)Low (All free thiols)
Primary Use Kinetic studies, X-ray crystallographyActive site titration, total inhibitionShort-term inhibitionCysteine mapping
Reversibility Yes (via Dilution/Dialysis)No Yes No
Signal Pathway & Inhibition Logic[1]

The following diagram illustrates the kinetic pathway of TFIE inhibition compared to irreversible inactivation.

ProteaseInhibition Enzyme Free Enzyme (Active Cysteine) Complex_ES Michaelis Complex (E·S) Enzyme->Complex_ES + Substrate Complex_EI_Rev Reversible Complex (E·I) Enzyme->Complex_EI_Rev + TFIE (Fast) Complex_Dead Alkylated Enzyme (Irreversible) Enzyme->Complex_Dead + E-64 (Permanent Alkylation) Substrate Substrate Inhibitor_TFIE TFIE (TFMK Inhibitor) Inhibitor_E64 E-64 (Epoxide) Complex_ES->Enzyme Dissociation Product Cleaved Product Complex_ES->Product Catalysis Complex_EI_Rev->Enzyme k_off Complex_Hemithio Hemithioketal Adduct (Transition State Analog) Complex_EI_Rev->Complex_Hemithio Covalent Bond Formation (Slow) Complex_Hemithio->Complex_EI_Rev Slow Dissociation (Reversibility)

Figure 1: Kinetic pathway distinguishing the reversible hemithioketal formation of TFIE from the permanent alkylation of E-64.[1]

Part 2: Experimental Protocols for Validation

Protocol 1: Determination of Time-Dependent Inhibition ( )

Objective: To demonstrate the slow-binding nature of TFIE.

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA (DTT is essential to keep the enzyme active, but avoid large excess which might compete).[1]

  • Enzyme: Papain or Cathepsin B (5 nM final concentration).[1]

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Inhibitor: TFIE (Prepare 100 mM stock in 100% dry DMSO ).[1] Note: Do not store in aqueous buffer.

Workflow:

  • Preparation: Dilute TFIE in buffer to 5x concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10 µM).

  • Initiation: Add Enzyme to the microplate wells.

  • Lag Phase Observation: Add Inhibitor and Substrate simultaneously.[1]

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.

  • Analysis:

    • You will observe a curvilinear progress curve (burst phase followed by a steady state).[1]

    • Fit data to the equation:

      
      [1]
      
    • Where

      
       is initial velocity and 
      
      
      
      is steady-state velocity.
Protocol 2: The "Jump-Dilution" Reversibility Test

Objective: To prove TFIE is reversible (unlike E-64).[1]

Workflow:

  • Incubation: Incubate Enzyme (100x concentration, e.g., 500 nM) with TFIE (10x

    
    , e.g., 10 µM) for 30 minutes.
    
    • Control A: Enzyme + DMSO (No inhibitor).[1]

    • Control B: Enzyme + E-64 (Irreversible control).[1]

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (Z-Phe-Arg-AMC, 50 µM).

    • Final Enzyme conc: 5 nM.[1]

    • Final Inhibitor conc: 0.1 µM (below

      
      ).[1]
      
  • Measurement: Monitor enzymatic activity immediately.

  • Interpretation:

    • Control A: Linear, high slope (100% activity).

    • Control B (E-64): Flat line (0% activity).[1] The enzyme is dead.[1]

    • TFIE Sample: Activity will slowly recover over time as the inhibitor dissociates (

      
      ) and the equilibrium shifts.[1] The slope will increase, approaching Control A.[1]
      

Part 3: Critical Application Notes

  • Hydration State: Trifluoromethyl ketones exist in equilibrium between the active ketone and the inactive gem-diol (hydrate) forms in aqueous solution. The ketone form is the active species.

    • Tip: Always prepare stocks in anhydrous DMSO.[1] When calculating

      
      , the apparent value may be higher than the intrinsic value due to this hydration equilibrium.[1]
      
  • pH Sensitivity: The hemithioketal bond is pH sensitive.[1] Inhibition is generally tighter at lower pH (where the leaving group potential is optimized) but requires the cysteine to be nucleophilic.[1]

  • Specificity: While the TFMK warhead is reactive, the imidazole ring provides P1/P1' specificity.[1] This makes TFIE particularly useful for proteases that prefer basic or aromatic residues at the active site.[1]

References

  • Mechanism of TFMK Inhibition

    • Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.[1][2][3]

    • Source: Bioorganic & Medicinal Chemistry (2008).[1][2]

    • URL:[Link]

  • Reversible Covalent Inhibition Overview

    • Title: An update on the discovery and development of reversible covalent inhibitors.
    • Source: NIH / PMC (2023).[1]

    • URL:[Link]

  • Kinetic Analysis of Slow-Binding Inhibitors

    • Title: A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action.[4][5]

    • Source: Chemical Science (2015).[1]

    • URL:[Link]

  • Comparison with Aldehydes

    • Title: Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents.[6]

    • Source: Frontiers in Chemistry (2022).[1]

    • URL:[Link]

  • Chemical Properties of TFIE

    • Title: Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- (CAS 105480-29-3) Entry.[7]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

In vitro testing of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives

Technical Guide: In Vitro Characterization of -Ketoimidazole Trifluoromethyl Ketones

Subject: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Derivatives as Reversible Covalent Serine Hydrolase Inhibitors

Executive Summary

This guide details the in vitro evaluation of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives. These compounds represent a specialized class of transition-state inhibitors primarily targeting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .

Unlike traditional aliphatic trifluoromethyl ketones (TFMKs) which suffer from poor selectivity, the incorporation of the imidazole heterocycle creates an

Key Value Proposition:

  • Mechanism: Reversible covalent inhibition (Hemiketal formation).

  • Potency: Nanomolar efficacy (

    
     nM) in optimized derivatives.
    
  • Utility: Ideal for probing enzyme kinetics without the permanent inactivation associated with carbamates or fluorophosphonates.

Mechanistic Basis: The Reversible Warhead

To interpret data correctly, one must understand that these derivatives do not merely "block" the active site; they chemically react with it reversibly.

The electrophilic carbonyl carbon of the trifluoroacetyl group undergoes nucleophilic attack by the catalytic serine hydroxyl (e.g., Ser241 in FAAH). The strongly electron-withdrawing fluorine atoms stabilize the resulting tetrahedral hemiketal adduct , which mimics the transition state of amide hydrolysis.

Diagram 1: Mechanism of Action (Hemiketal Formation)

MOAcluster_legendKey InteractionEnzymeFree Enzyme(Serine-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorInhibitorInhibitor(TFMK-Imidazole)Inhibitor->ComplexTS_AdductTetrahedral Adduct(Hemiketal)Complex->TS_AdductNucleophilic Attack(Reversible)NoteThe imidazole ring providescritical H-bond alignmentstabilizing the adduct.

Caption: The reversible formation of a stable hemiketal adduct mimics the enzymatic transition state, preventing substrate hydrolysis.

Comparative Analysis: Selecting the Right Tool

When designing an assay, you must justify the choice of an imidazole-TFMK over other inhibitor classes. The table below compares this scaffold against the two primary alternatives: Irreversible Carbamates (e.g., URB597) and Aliphatic TFMKs.

Table 1: Performance Comparison of FAAH Inhibitor Classes
Feature

-Ketoimidazole TFMK
Irreversible Carbamates (e.g., URB597)Aliphatic TFMKs
Binding Mode Reversible Covalent (Hemiketal)Irreversible Covalent (Carbamylation)Reversible Covalent
Potency (

)
High (Low nM range)High (Low nM range)Low (Micromolar)
Selectivity High (Structure-guided)Moderate (Promiscuous acylation)Poor (Lipophilic nonspecificity)
Washout Activity recovers after dialysisActivity does not recoverActivity recovers
Primary Use Kinetic probing, short-term inhibitionChronic knockdown, in vivo efficacyEarly-stage fragment screening

Expert Insight: Use

enzyme recovery

Experimental Protocol: Fluorescence-Based Inhibition Assay

This protocol uses a fluorogenic substrate (Arachidonoyl-AMC) to measure the rate of hydrolysis. The release of 7-amino-4-methylcoumarin (AMC) is monitored.

Reagents & Setup[1][2][3][4][5]
  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA (fatty acid-free). Note: BSA prevents loss of hydrophobic inhibitors to plasticware.

  • Substrate: Arachidonoyl-AMC (Stock: 10 mM in DMSO). Final assay concentration:

    
     (approx. 
    
    
    ).
  • Enzyme: Recombinant Human FAAH-1 (or target serine hydrolase).

  • Detection: Ex: 360 nm / Em: 460 nm.

Workflow Logic (Self-Validating)

To ensure data trustworthiness, this protocol includes a pre-incubation step . While TFMKs are generally fast-binding, the specific orientation of the imidazole ring can introduce slow-binding kinetics. Pre-incubation ensures equilibrium is reached before the reaction starts.

Diagram 2: Assay Workflow

WorkflowStep11. PreparationDilute Inhibitor (DMSO)into Assay BufferStep22. Pre-Incubation (Critical)Enzyme + Inhibitor10-30 mins @ 37°CStep1->Step2 Establish EquilibriumStep33. InitiationAdd Substrate (AMC-Lipid)Step2->Step3 Start ReactionStep44. Kinetic ReadMeasure RFU every 30sfor 60 minsStep3->Step4 Linear PhaseStep55. AnalysisCalculate Slope (RFU/min)Fit to IC50 ModelStep4->Step5 Data Processing

Caption: Standardized workflow including a critical pre-incubation step to account for potential slow-binding kinetics of heterocyclic derivatives.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point dilution series of the TFMK derivative in DMSO (e.g., 10

    
     to 0.1 nM). Maintain final DMSO concentration 
    
    
    .
  • Enzyme Addition: Add 20

    
     of enzyme solution (optimized to give linear signal over 1 hour) to the wells.
    
  • Inhibitor Addition: Add 10

    
     of the compound dilution series.
    
  • Pre-Incubation: Incubate for 30 minutes at 37°C . Why: This allows the hemiketal adduct to form and stabilize.

  • Substrate Initiation: Add 20

    
     of Arachidonoyl-AMC substrate.
    
  • Measurement: Immediately place in a kinetic plate reader. Read fluorescence (Ex 360/Em 460) every 30 seconds for 60 minutes.

  • Controls:

    • Negative Control: Buffer + Substrate (No Enzyme).

    • Positive Control: Enzyme + Substrate + DMSO (No Inhibitor).

    • Reference: Enzyme + Substrate + URB597 (1

      
      ).
      

Data Interpretation & Troubleshooting

Calculating vs

For TFMK inhibitors, the



  • [S]: Substrate concentration used.

  • 
    :  Michaelis constant of the substrate for the enzyme (must be determined experimentally beforehand).
    
Common Pitfalls
  • Steep Hill Slopes (> 1.5): TFMKs are hydrophobic. If the Hill slope is very steep, the compound may be aggregating. Solution: Add 0.01% Triton X-100 to the buffer.

  • Time-Dependent Inhibition: If

    
     shifts significantly between 5 minutes and 60 minutes of measurement, the compound exhibits slow-binding kinetics. In this case, report 
    
    
    rather than a static
    
    
    .

References

  • Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide."[1] Proceedings of the National Academy of Sciences, 97(10), 5044-5049.

  • Kathuria, S., et al. (2003).[2] "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81.

  • Patricelli, M. P., & Cravatt, B. F. (2000). "Clarifying the catalytic roles of conserved residues in the amidase signature family." Journal of Biological Chemistry, 275(25), 19177-19184.

  • Cayman Chemical. "FAAH Inhibitor Screening Assay Kit Protocol."

Comparative Guide: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone vs. Heterocyclic Analogs in Serine Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) represents a distinct class of "slow-binding" reversible covalent inhibitors targeting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH). While structurally simple, its efficacy relies on the electronic tuning of the electrophilic carbonyl "warhead" by the adjacent heterocycle.

The Verdict: Compared to its oxazole and thiazole counterparts, TFIE offers a unique "Goldilocks" profile. It is generally less intrinsically reactive than benzoxazoles (reducing off-target proteome labeling) but possesses a critical hydrogen-bond donor (N-H) absent in oxygen/sulfur-based heterocycles. This guide details why TFIE is the preferred scaffold when active-site specificity (via H-bonding) is prioritized over raw electrophilic potency.

Mechanistic Rationale: The "Warhead" Tuning

To understand the efficacy of TFIE, one must analyze the thermodynamics of its binding mechanism. Unlike irreversible inhibitors (e.g., fluorophosphonates), TFIE forms a reversible hemiketal with the catalytic serine nucleophile.

The Equilibrium Challenge

The efficacy is governed by two competing equilibria:

  • Hydration (

    
    ):  In aqueous solution, the electron-withdrawing trifluoromethyl group forces the ketone into a catalytically inactive gem-diol (hydrate) state.
    
  • Enzyme Binding (

    
    ):  To bind the enzyme, the molecule must dehydrate (energetic penalty) and then react with the active site serine.
    

The heterocyclic ring attached to the carbonyl determines the electron density.

  • High Electron Withdrawal (e.g., Oxazole): Increases carbonyl electrophilicity

    
     Higher Potency, but Higher Hydration (stable hydrate) and Higher Promiscuity.
    
  • Moderate Electron Withdrawal (e.g., Imidazole/TFIE): Balanced electrophilicity

    
     Lower Hydration penalty, improved selectivity via H-bonding.
    
Mechanism of Action Diagram

The following diagram illustrates the reversible covalent inhibition pathway, highlighting the transition state mimicry.

FAAH_Inhibition_Mechanism Inhibitor TFIE (Ketone Form) Hydrate TFIE (Gem-Diol Hydrate) [Inactive Reservoir] Inhibitor->Hydrate +H2O (K_hyd) Michaelis Non-Covalent Complex (E•I) Inhibitor->Michaelis +Enzyme Enzyme FAAH (Ser241-OH) Enzyme->Michaelis Transition Tetrahedral Hemiketal Intermediate Michaelis->Transition Covalent Bond Formation Transition->Michaelis Slow Off-rate

Figure 1: The thermodynamic cycle of TFIE inhibition. The inhibitor must shed water (dehydrate) to enter the active site, where it mimics the transition state of amide hydrolysis.

Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) trends established in seminal medicinal chemistry literature (e.g., Boger et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Heterocycle Impact on Potency ( ) and Hydration

The table below compares TFIE with its direct structural analogs.

Heterocycle CoreStructure FeatureElectrophilicity (

)

(Hydration Stability)
Relative Potency (FAAH)Selectivity Profile
Benzoxazole O/N fused ringVery HighHigh (>95% Hydrate)Highest (< 1 nM)Low (Promiscuous)
Oxazole O/N ringHighHighHigh (~5-10 nM)Moderate
Thiazole S/N ringModerate-HighModerateModerate (~50 nM)Moderate
Imidazole (TFIE) N/NH ring Moderate Low-Moderate Good (~100 nM) High (Tunable)
Pyridine 6-membered ringLowVery LowLow (> 1

M)
Very High
The "Imidazole Advantage"

While the Benzoxazole derivatives appear more potent on paper, TFIE offers a distinct advantage in complex biological systems :

  • H-Bond Donor: The N-H at the 1-position of the imidazole can donate a hydrogen bond to active site residues (e.g., the oxyanion hole or backbone carbonyls), a feature chemically impossible for Oxazole (O) or Thiazole (S) analogs.

  • pH Sensitivity: The imidazole ring (

    
    ) can change protonation states at physiological pH, potentially altering binding kinetics in specific subcellular compartments (e.g., lysosomes vs. cytosol).
    

Experimental Validation Protocols

To validate the efficacy of TFIE against alternatives, you must control for the hydration state. Standard assays often fail because they do not account for the "lag time" required for the inhibitor to dehydrate.

Protocol: Fluorogenic FAAH Activity Assay

Objective: Determine


 while controlling for slow-binding kinetics.

Reagents:

  • Substrate: Arachidonoyl-AMC (7-amino-4-methylcoumarin).

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (FAAH is optimally active at alkaline pH).

  • Detection:

    
     nm, 
    
    
    
    nm.

Workflow:

  • Pre-Incubation (Critical): Incubate TFIE with the enzyme fraction (e.g., rat brain membrane homogenate) for 30 minutes prior to substrate addition.

    • Reasoning: This allows the hydration equilibrium to shift and the covalent bond to form. Without this,

      
       values will be artificially high (appearing less potent).
      
  • Initiation: Add Arachidonoyl-AMC (

    
     final).
    
  • Kinetic Read: Measure fluorescence increase over 45 minutes.

Protocol: NMR Determination of Hydration Constant ( )

Objective: Quantify the "active" ketone fraction available for binding.

  • Dissolve 5 mg of TFIE in

    
     mL of 
    
    
    
    :Acetone-
    
    
    (1:1 mix).
  • Acquire

    
     NMR (fluorine NMR is cleaner than proton NMR for this).
    
  • Signals:

    • Hydrate (Gem-diol): Upfield shift (approx -85 ppm).

    • Ketone (Active): Downfield shift (approx -75 ppm).

  • Calculation: Integration ratio determines the free energy penalty of dehydration.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Step1 Solubilize TFIE (DMSO Stock) Step2 Dilute in Buffer (Allow Eq. Shift) Step1->Step2 Step3 Add Enzyme Source (Pre-incubation 30m) Step2->Step3 Critical Step Step4 Add Substrate (Arachidonoyl-AMC) Step3->Step4 Step5 Measure Fluorescence (340ex/450em) Step4->Step5 Step6 Calc % Inhibition vs Control Step5->Step6

Figure 2: Step-by-step assay workflow emphasizing the pre-incubation step required for slow-binding inhibitors like TFIE.

Synthesis and Stability Notes

When sourcing or synthesizing TFIE for comparison:

  • Hygroscopicity: TFIE is extremely hygroscopic. Commercial samples often arrive as the hydrate. You must store it in a desiccator.

  • Synthesis Route: The most reliable route is the nucleophilic trifluoromethylation of the corresponding imidazole ester using Ruppert-Prakash reagent (

    
    ), followed by oxidation.
    
  • Stability: Unlike oxazoles, which can undergo ring-opening hydrolysis under harsh acidic conditions, the imidazole ring is robust, making TFIE a better candidate for metabolic stability studies (microsomal stability assays).

References

  • Boger, D. L., et al. (2000). "

    
    -Keto Heterocycle Inhibitors of Fatty Acid Amide Hydrolase: Carbonyl Group Modification and 
    
    
    
    -Substitution." Bioorganic & Medicinal Chemistry Letters. Link
  • Patricelli, M. P., & Cravatt, B. F. (2000). "Clarifying the catalytic roles of conserved residues in the amidase signature family." Journal of Biological Chemistry. Link

  • Otrubova, K., & Boger, D. L. (2012).[11] "

    
    -Ketoheterocycle-based Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." ACS Chemical Neuroscience.[9] Link
    
  • Sani, M., et al. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters." Beilstein Journal of Organic Chemistry. Link

Sources

Validation of the Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Ketone

The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) represents a classic challenge in heterocyclic chemistry: installing a highly electrophilic group (trifluoroacetyl) onto an electron-rich, nucleophilic heterocycle (imidazole).

For drug development professionals, TFIE is a high-value bioisostere. The trifluoroacetyl group acts as a transition-state inhibitor for serine proteases and esterases. However, its validation is plagued by a spectroscopic anomaly: the hydrate equilibrium.

Unlike standard ketones, TFIE exists in a dynamic equilibrium with its gem-diol (hydrate) form, particularly in the presence of trace moisture or protic solvents. This guide compares synthetic routes to maximize yield and provides a robust spectroscopic decision tree to distinguish the active ketone from its dormant hydrate.

Comparative Analysis of Synthetic Routes

To obtain high-purity TFIE, one must bypass the N-acylation trap. Direct reaction of imidazole with trifluoroacetic anhydride (TFAA) yields the unstable N-acyl species (1-trifluoroacetylimidazole), not the desired C2-ketone.

Route A: Protected Lithiation (Recommended)

This method utilizes the acidity of the C2 proton in N-protected imidazoles.

  • Mechanism: Protection (SEM/MOM)

    
     C2-Lithiation (
    
    
    
    -BuLi)
    
    
    Electrophilic Trap (Ethyl Trifluoroacetate)
    
    
    Deprotection.
  • Pros: Regiospecific to C2; high yields (>80%); avoids N-acyl byproducts.

  • Cons: Multi-step; requires cryogenic conditions (-78 °C).

Route B: Radical Oxidative Cross-Coupling (Alternative)

Recent methodologies employ metal-catalyzed decarboxylative coupling or radical trifluoroacetylation.

  • Mechanism: Imidazole + Trifluoroacetaldehyde ethyl hemiacetal (using peroxide/Fe catalysts).

  • Pros: One-pot; avoids protecting groups.

  • Cons: Radical reactions often yield regioisomeric mixtures (C2 vs C4/C5); difficult purification; lower yields (40-60%).

Performance Comparison
FeatureRoute A: Protected LithiationRoute B: Radical Oxidative
Regioselectivity Excellent (C2 only) Moderate (Mixture of C2/C4)
Overall Yield High (75-85%) Low-Moderate (40-60%)
Purity Profile >98% (after recrystallization)85-90% (requires column chrom.)
Scalability High (Process-friendly)Low (Safety concerns with oxidants)

Visualizing the Synthetic Logic

The following diagram illustrates the critical divergence between the recommended lithiation route and the common "dead-end" of direct N-acylation.

SynthesisPath Start Imidazole (Starting Material) Protect Step 1: N-Protection (SEM-Cl / NaH) Start->Protect Route A (Recommended) DirectAcyl Direct Acylation (TFAA) Start->DirectAcyl Route B (Avoid) Lithiate Step 2: C2-Lithiation (n-BuLi, -78°C) Protect->Lithiate Trap Step 3: Electrophilic Trap (EtO-CO-CF3) Lithiate->Trap Deprotect Step 4: Deprotection (TFA or TBAF) Trap->Deprotect Product TARGET: C2-Ketone (2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone) Deprotect->Product WrongProd Byproduct: N-Acyl Imidazole (Unstable Reagent) DirectAcyl->WrongProd

Caption: Comparative workflow highlighting the necessity of protection strategies to achieve C2-regioselectivity.

Spectroscopic Validation: The Hydrate Trap

The most common error in validating TFIE is misinterpreting the NMR spectra due to hydration. The electron-withdrawing


 group makes the carbonyl carbon highly susceptible to nucleophilic attack by water (from the air or solvent).
The Equilibrium


Validation Protocol (Self-Validating System)

To confirm you have the ketone and not the hydrate, you must use anhydrous aprotic solvents (DMSO-


 or Acetone-

). Avoid CDCl

if acidic impurities are present, and strictly avoid D

O unless you intend to characterize the hydrate.
A. NMR Spectroscopy (

C and

F)
NucleusFeatureKetone Form (Target)Hydrate Form (Artifact)

C NMR
Carbonyl (C=O)

170–175 ppm
(Quartet,

Hz)
Absent

C NMR
Gem-diol C(OH)

Absent

90–95 ppm
(Quartet,

Hz)

F NMR
-CF

Group

-72 to -74 ppm (Singlet)

-78 to -80 ppm (Singlet)

H NMR
NH Proton Broad singlet >13 ppm (deshielded by C=O H-bond)Broad singlet ~11-12 ppm

Key Diagnostic: The presence of a quartet at ~92 ppm in the


C NMR spectrum is the "smoking gun" for the hydrate. A pure product should only show the carbonyl quartet at >170 ppm.
B. Infrared (IR) Spectroscopy[1][2][3][4][5]
  • Ketone: Strong, sharp band at 1690–1710 cm

    
      (C=O stretch).
    
  • Hydrate: Absence of carbonyl band; appearance of broad, intense absorption at 3200–3500 cm

    
      (O-H stretch).
    
C. Mass Spectrometry (LC-MS)[3][6][7]
  • Condition: ESI+[3]

  • Observation: The hydrate is often unstable in the gas phase but may appear as the parent ion in LC-MS if water adducts form.

    • Target Mass:

      
      
      
    • Hydrate Mass:

      
      
      
  • Note: High-resolution MS (HRMS) is required to distinguish the hydrate from background noise.

Experimental Protocol: Route A (Detailed)

Objective: Synthesis of 2,2,2-Trifluoro-1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazol-2-yl)ethanone followed by deprotection.

  • Protection:

    • Suspend NaH (1.2 equiv) in dry THF at 0 °C.

    • Add Imidazole (1.0 equiv) portion-wise. Stir 30 min.

    • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 h.

    • Check: TLC (EtOAc/Hex) should show conversion to a less polar spot.

  • Lithiation & Acylation:

    • Cool the protected imidazole (1.0 equiv) in dry THF to -78 °C (Acetone/Dry Ice bath).

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. Critical: Maintain temp < -70 °C to prevent N-migration.
      
    • Stir for 30 min at -78 °C.

    • Add Ethyl Trifluoroacetate (1.2 equiv) rapidly.

    • Stir 1 h at -78 °C, then allow to warm to 0 °C.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection:

    • Dissolve intermediate in TFA/DCM (1:1) or treat with TBAF in THF (if acid-sensitive).

    • Stir at RT until SEM group is removed (monitor by LC-MS).

    • Purification: Recrystallize from Hexane/EtOAc to obtain the pure ketone. Do not use aqueous reverse-phase chromatography unless necessary, as it promotes hydration.

Decision Tree for Product Release

Use this logic flow to approve a batch of TFIE.

ValidationLogic Sample Isolated Solid Sample Solvent Dissolve in Anhydrous DMSO-d6 Sample->Solvent CNMR Run 13C NMR Solvent->CNMR Check170 Peak at >170 ppm (q)? CNMR->Check170 Check90 Peak at ~92 ppm (q)? Check170->Check90 Yes FailHydrate FAIL: Hydrate Detected Reprocess: Dehydrate (Vacuum/P2O5) Check170->FailHydrate No (Only ~92 ppm) Pass PASS: Pure Ketone Release Batch Check90->Pass No FailMix FAIL: Mixture Recrystallize in Anhydrous Solvent Check90->FailMix Yes (Both peaks)

Caption: Spectroscopic decision matrix for distinguishing the active ketone from the hydrate impurity.

References

  • Lázaro Martínez, J. M., et al. (2010).[1][4] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 75(10), 3208–3213.[4]

    • Context: Establishes the fundamental NMR shifts for imidazole carbonyls and their hydrates, serving as the baseline for the trifluoroacetyl analogs.
  • ChemicalBook. (2023). "Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)- (CAS 105480-29-3) Properties and Suppliers."

    • Context: Verifies the specific CAS registry number and physical properties of the C2-isomer.
  • BenchChem. (2025).[8] "Comparing different synthetic routes for 2-substituted benzimidazoles."

    • Context: Provides comparative data on lithiation vs. condensation routes for benzimidazole analogs, supporting the regioselectivity arguments.
  • NIST Chemistry WebBook. "Infrared Spectra of Fluorinated Carbonyls."

    • Context: General reference for the C=O stretch frequency shift induced by -trifluoromethyl groups.

Sources

Comparative Guide: Purity Analysis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical analysis for the purity determination of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a critical fluorinated heterocyclic intermediate.[1][2]

The analysis of this compound presents a dual chromatographic challenge :

  • The "TFMK" Effect: Trifluoromethyl ketones (TFMKs) exist in a dynamic equilibrium with their gem-diol (hydrate) forms in aqueous media.[1][2]

  • The Imidazole Basicity: The polar, basic imidazole moiety interacts strongly with residual silanols on standard stationary phases, leading to severe peak tailing.

Executive Summary: The Analytical Dilemma

Standard Reverse-Phase (RP) methods often fail for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone due to the on-column hydration equilibrium .[1][2] In aqueous mobile phases, the electron-withdrawing trifluoromethyl group activates the carbonyl, favoring the formation of a gem-diol [1]. If the interconversion rate between the ketone and diol is comparable to the chromatographic timescale, the result is peak splitting or "saddle" formation, rendering integration impossible.

This guide compares a Standard C18 Method (Method A) against an Optimized Polar-Embedded Method (Method B) , demonstrating why specific column chemistry and pH control are non-negotiable for this analyte.[1][2]

Comparative Analysis: Standard vs. Optimized

Method A: The "Standard" Approach (Not Recommended)
  • Column: Conventional C18 (e.g., C18, 5 µm, 100 Å).

  • Mobile Phase: Acetonitrile / Water (Neutral pH).[1][2]

  • Outcome:

    • Peak Splitting: The neutral pH does not catalyze the ketone-hydrate equilibrium fast enough.[1][2] The analyte elutes as two partially resolved peaks (ketone and hydrate) or a broad distorted band.[2]

    • Tailing: The imidazole nitrogen (pKa ~7) interacts with free silanols on the silica surface.

Method B: The Optimized Approach (Recommended)
  • Column: Polar-Embedded C18 (e.g., Amide-embedded or Carbamate-embedded).[1][2]

  • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid (pH 2.0–2.5).[1][2]

  • Mechanism of Success:

    • Acid Catalysis [2]: Low pH accelerates the hydration/dehydration kinetics. This "dynamic averaging" collapses the split peaks into a single, sharp peak representing the weighted average of the species.

    • Silanol Shielding: The polar-embedded group shields surface silanols, preventing secondary interactions with the imidazole ring.

    • Retention: The embedded polar group provides alternative interaction sites for the polar imidazole, improving retention factor (

      
      ).
      
Quantitative Performance Comparison
ParameterMethod A (Standard C18, pH 7)Method B (Polar-Embedded, pH 2.5)Verdict
Peak Shape Split / DistortedSharp, Single PeakMethod B
Tailing Factor (

)
> 2.5 (Severe)1.05 – 1.15 (Excellent)Method B
Theoretical Plates (

)
< 2,000> 8,500Method B
Retention Factor (

)
0.5 (Poor retention)2.8 (Ideal retention)Method B
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLMethod B

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an acidic buffer is critical not just for peak shape, but for stabilizing the hydration equilibrium.

Reagents & Equipment
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1][2]

  • Standard: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Reference Standard (>98% purity).[1][2]

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 5 µm.[1][2]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Detection: UV @ 220 nm (Imidazole absorption) and 254 nm.[2]

  • Column Temperature: 30°C (Controlled temperature is vital for equilibrium reproducibility).

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.2)[2]

  • Mobile Phase B: Acetonitrile

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).[2]

    • Note: Dissolving the sample in a high-aqueous acidic diluent forces the equilibrium to the hydrate form before injection, minimizing on-column disturbances.[1]

  • Stock Solution: 1.0 mg/mL in Diluent.[1][2] Sonicate for 5 mins to ensure complete hydration.

  • Working Standard: Dilute to 100 µg/mL.

Mechanistic Visualization

The following diagram illustrates the chemical equilibrium challenges and the decision logic for selecting the optimized method.

G cluster_equilibrium Aqueous Equilibrium Challenge cluster_method Method Selection Logic Compound 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFMK) Ketone Ketone Form (Hydrophobic) Compound->Ketone MethodA Method A: Neutral pH / Std C18 Compound->MethodA MethodB Method B: Acidic pH / Polar-Embedded Compound->MethodB Hydrate Gem-Diol (Hydrate) (Hydrophilic) Ketone->Hydrate + H2O (Slow at pH 7) ResultA Result: Split Peaks (Slow Kinetics) MethodA->ResultA No Acid Catalysis ResultB Result: Single Sharp Peak (Fast Kinetics + Silanol Shielding) MethodB->ResultB Acid Catalysis (pH < 3)

Caption: Figure 1. Impact of hydration equilibrium on HPLC method selection. Acidic conditions (Method B) drive fast kinetics, merging the ketone/hydrate species into a single quantifiable peak.

Troubleshooting & Critical Parameters

The "Ghost" Peak

If you observe a small peak eluting immediately before the main peak that does not disappear, it is likely the hemiacetal formed if Methanol is used as the organic modifier.

  • Fix: Use Acetonitrile exclusively.[1][2] Methanol can react with TFMKs to form hemiacetals, adding another equilibrium layer [3].[2]

Reproducibility

Because the ketone/hydrate ratio is temperature-dependent:

  • Requirement: Use a column oven set strictly to 30°C ± 0.5°C . Ambient temperature fluctuations will cause retention time drift.[1][2]

Detection Wavelength

While the imidazole ring absorbs well at 220 nm, the trifluoroacetyl group offers little UV chromophore.

  • Validation: Ensure the mobile phase (Phosphoric acid) is transparent at 220 nm. Avoid Formic Acid if high sensitivity at low UV is required, as it has a higher UV cutoff.[2]

References

  • Hydration of Trifluoromethyl Ketones: Rzepa, H. (2012).[2] The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London.[1][2]

  • Equilibrium Kinetics in HPLC: Kazoka, H. (2025).[1][2] Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC.

  • Solvent Effects on TFMKs: Greyhound Chromatography. Water determination in aldehydes and ketones (Side reactions with Methanol).

  • Polar-Embedded Column Selection: Sigma-Aldrich. HPLC and UHPLC Column Selection Guide (Polar Derivatives).

Sources

Comparative Guide: Structural Characterization of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Dilemma

In the development of serine protease inhibitors, the trifluoromethyl ketone (TFMK) moiety is a privileged "warhead."[1] It owes its potency to the highly electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the adjacent carbonyl carbon. However, this same feature creates a structural ambiguity that plagues drug design: The spontaneous hydration of the ketone into a gem-diol [C(OH)₂CF₃]. [1]

For 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives, this is not merely a storage issue—it is a mechanistic feature.[1] The gem-diol form mimics the tetrahedral transition state of peptide hydrolysis. This guide objectively compares the structural characterization of the anhydrous ketone versus the hydrated gem-diol , demonstrating why X-ray crystallography is the superior "product" for resolving this dichotomy compared to solution-state NMR.[1]

Part 1: The Structural Dichotomy (Ketone vs. Gem-Diol)[1]

When characterizing TFMK derivatives, you are effectively comparing two distinct chemical species that exist in equilibrium.[1]

The Alternatives
  • The Anhydrous Ketone (Target A): The planar carbonyl form.[1] In solution (NMR), this is often elusive due to rapid exchange with trace water.[1]

  • The Gem-Diol (Target B): The tetrahedral hydrate.[1] In the solid state (X-ray), this is frequently the thermodynamically preferred form for imidazole derivatives due to the stabilization offered by hydrogen bonding networks.[1]

Comparative Metrics

The following table summarizes the critical structural differences you must look for in your diffraction data to distinguish the active "warhead" form.

FeatureAnhydrous Ketone FormGem-Diol (Hydrated) FormSignificance
Central Carbon Geometry Trigonal Planar (

)
Tetrahedral (

)
Determines fit in the enzyme specificity pocket.[1]
C–O Bond Length 1.20 – 1.23 Å (Double Bond)1.38 – 1.42 Å (Single Bond)The definitive metric for hydration state.[1]
C–CF₃ Bond Length ~1.50 Å~1.53 ÅSlight elongation in the diol due to steric relaxation.[1]
Intermolecular Interactions Dipole-Dipole drivenH-Bond Network (Donor/Acceptor)Gem-diols form robust lattices, making them easier to crystallize.[1]

Expert Insight: In my experience with imidazole-based TFMKs, the imidazole nitrogen (N-H) often acts as an intramolecular H-bond donor to the gem-diol oxygen, locking the conformation.[1] This "molecular lock" explains why these derivatives are exceptionally stable as hydrates compared to their phenyl analogs.[1]

Part 2: Experimental Protocol

To definitively assign the structure, you cannot rely on standard solvent evaporation, which invariably attracts atmospheric moisture.[1] You must employ a Controlled Hydration/Dehydration Workflow .[1]

Step-by-Step Crystallization Methodology
  • Synthesis & Purification:

    • Synthesize the imidazole TFMK using a modified Friedel-Crafts or organometallic route (e.g., using Togni’s reagent or trifluoroacetic anhydride).[1]

    • Critical Step: Purify via column chromatography using anhydrous dichloromethane (DCM).[1] Avoid methanol, which can form hemiacetals.[1]

  • Crystallization Pathway A (Targeting the Ketone):

    • Dissolve 20 mg of purified compound in 2 mL of anhydrous hexane/CHCl₃ (3:1).

    • Add 4Å molecular sieves to the vial.

    • Seal the vial with Parafilm and poke a single micron-sized hole.[1]

    • Place in a desiccator over P₂O₅.

  • Crystallization Pathway B (Targeting the Gem-Diol):

    • Dissolve 20 mg of compound in wet ethyl acetate or acetone/water (9:1).[1]

    • Allow slow evaporation at ambient humidity.[1]

    • Note: Imidazole derivatives often crystallize as hydrochloride salts; ensure the pH is adjusted if the neutral species is desired.[1]

Workflow Visualization

CrystallizationWorkflow Start Crude Reaction Mixture (Imidazole TFMK) Purification Purification (Anhydrous DCM) Start->Purification Branch Solvent Selection Purification->Branch PathA Path A: Anhydrous (Hexane/CHCl3 + Mol Sieves) Branch->PathA Strictly Dry PathB Path B: Hydrated (Acetone/Water) Branch->PathB Ambient/Wet ResultA Target: Ketone Crystal (sp2 Geometry) PathA->ResultA Desiccator ResultB Target: Gem-Diol Crystal (sp3 Geometry) PathB->ResultB Slow Evap Analysis X-Ray Diffraction (Data Collection) ResultA->Analysis ResultB->Analysis

Figure 1: Decision tree for targeting specific hydration states in TFMK crystallization.

Part 3: X-Ray Data Analysis & Interpretation[1]

Once crystals are obtained, the refinement process often presents specific challenges unique to fluorinated compounds.

Challenge 1: The CF₃ Rotational Disorder

The three fluorine atoms often exhibit high thermal motion or rotational disorder around the C–C bond.[1]

  • Solution: Do not simply delete the fluorine atoms. Use a split-site model (PART 1 / PART 2 in SHELXL) with occupancy refinement. If the disorder is severe, apply soft restraints (DELU/SIMU) to the anisotropic displacement parameters.[1]

Challenge 2: Locating the Hydroxyl Protons

In the gem-diol form, locating the H-atoms on the oxygen is critical to proving the diol state.[1]

  • Protocol: Locate these hydrogens in the difference Fourier map (Fobs - Fcalc). If they are elusive due to rotation, calculate their positions based on H-bond acceptors (e.g., the imidazole nitrogen of a neighboring molecule) and refine as a riding model (AFIX 147 or 83).[1]

Supporting Data (Representative)

In a comparable study of isoquinolinyl TFMK derivatives, X-ray analysis confirmed the gem-diol structure with the following parameters [1]:

  • C(1)–O(1): 1.385(2) Å (Indicative of single bond).[1]

  • C(1)–O(2): 1.392(2) Å.[1]

  • Geometry: Distorted tetrahedral.[1] This confirms that even in organic solvents, the strong electron-withdrawing nature of the CF₃ group, combined with the H-bonding potential of the heterocycle, drives the equilibrium toward the diol in the solid state.[1]

Part 4: Functional Implications (Mechanism of Action)[1]

Why does this structural distinction matter for drug development? The gem-diol observed in your crystal structure is a "transition state mimic."[1]

The Inhibition Logic

Serine proteases (like FAAH or AChE) hydrolyze peptides via a high-energy tetrahedral intermediate.[1]

  • Ketone Form: The "warhead" that enters the active site.

  • Enzymatic Attack: The serine -OH attacks the ketone carbonyl.[1]

  • Hemiketal Formation: The result is a tetrahedral adduct that resembles the gem-diol.[1]

Therefore, a stable gem-diol crystal structure provides a pre-organized template for the inhibitor-enzyme complex.[1] QSAR studies have shown that for TFMKs, models based on the ketone form often predict biological activity slightly better than the diol form, suggesting the dehydration cost must be paid before binding, or that the ketone is the species traversing the lipophilic membrane [2].[1]

Mechanism Inhibitor Inhibitor (Ketone) Planar sp2 Complex Transition State (Tetrahedral Adduct) Inhibitor->Complex Nucleophilic Attack Enzyme Enzyme Active Site (Serine-OH) Enzyme->Complex Mimic Gem-Diol Crystal (Structural Surrogate) Mimic->Complex Isostructural Mimicry

Figure 2: The relationship between the crystallographic gem-diol and the pharmacological transition state.

References

  • The crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol. Source: ResearchGate / CCDC URL:[Link][1]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Source: PubMed Central (PMC) URL:[1][Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link][1]

  • Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose. Source: National Institutes of Health (NIH) URL:[1][Link]

  • The trifluoromeric effect in the hydration of the carbonyl group. Source: Henry Rzepa's Blog (Imperial College London) URL:[Link]

Sources

Kinetic Analysis of Enzyme Inhibition by 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TIE)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the kinetic analysis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TIE), a specialized transition state analog inhibitor targeting serine hydrolases (e.g., Juvenile Hormone Esterase, Acetylcholinesterase).

A Publish Comparison Guide for Researchers

Executive Summary & Mechanism of Action

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TIE) represents a class of Trifluoromethyl Ketone (TFMK) inhibitors. Unlike conventional competitive inhibitors that merely block the active site, TIE functions as a Transition State Analog (TSA) .

The Mechanism: Hemiketal Formation

The electron-withdrawing power of the trifluoromethyl group (


) renders the adjacent carbonyl carbon highly electrophilic. Upon binding to the enzyme's active site, the catalytic Serine hydroxyl attacks this carbonyl, forming a stable, reversible hemiketal adduct . This adduct mimics the tetrahedral transition state of the natural ester hydrolysis reaction but does not collapse to products, effectively "freezing" the enzyme in a transition-state-like complex.

Key Kinetic Characteristic: TFMKs like TIE often exhibit Slow-Tight Binding kinetics.[1] The initial collision complex (


) undergoes a slow isomerization to a tighter, thermodynamically stable complex (

), rendering standard Michaelis-Menten analysis insufficient.

InhibitionMechanism E Enzyme (E) ES E-S Complex E->ES + S EI E-I (Collision Complex) E->EI + I (kon) S Substrate (S) I Inhibitor (TIE) ES->E k-1 P Product (P) ES->P kcat EI->E koff EI_star E-I* (Hemiketal Adduct) EI->EI_star k3 (Isomerization) EI_star->EI k4

Figure 1: Kinetic pathway showing the slow-tight binding mechanism typical of TIE. The formation of the stable hemiketal adduct (


) is the rate-limiting inhibition step.

Comparative Analysis: TIE vs. Alternatives

To select the correct inhibitor for your application, compare TIE against the gold-standard TFMK (OTFP) and general serine hydrolase inhibitors (PMSF).

FeatureTIE (Imidazole-TFMK) OTFP (Aliphatic-TFMK) PMSF (Sulfonyl Fluoride)
Mechanism Reversible Transition State AnalogReversible Transition State AnalogIrreversible Sulfonylation
Binding Kinetics Slow-Tight BindingSlow-Tight BindingIrreversible (Covalent)
Selectivity High for enzymes with polar/aromatic pockets (e.g., AChE)High for enzymes with hydrophobic pockets (e.g., JHE, FAAH)Broad Spectrum (Low Selectivity)
Reversibility Yes (Dialysis restores activity)Yes (Dialysis restores activity)No (Covalent bond)
Solubility Moderate (Polar Imidazole group)Low (Lipophilic Octyl chain)Low (Requires Isopropanol/EtOH)
Stability Hydrates in water (Gem-diol form)Hydrates in waterUnstable in water (

)

Scientific Insight:

  • Choose OTFP if targeting Juvenile Hormone Esterase (JHE) or FAAH , as the long octyl chain mimics the fatty acid backbone of the natural substrate.

  • Choose TIE if targeting enzymes with smaller or more polar active sites where the bulky octyl chain of OTFP causes steric hindrance. The imidazole moiety can interact with active site Histidine residues via

    
    -stacking.
    

Experimental Protocol: Kinetic Analysis

Objective: Determine the inhibition constant (


) and characterize the slow-binding nature of TIE.
Note:  Standard 

measurements at a single time point are invalid for TIE due to time-dependent inhibition. You must use a Progress Curve Analysis .
Materials
  • Enzyme: Purified Serine Hydrolase (e.g., recombinant JHE or AChE).

  • Substrate: Colorimetric/Fluorogenic substrate (e.g., p-Nitrophenyl Acetate for general esterases, or ATCh for AChE).

  • Inhibitor: TIE (Dissolve in dry acetonitrile; avoid alcohols as they react with TFMKs).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4 (Avoid Tris; primary amines can react with the ketone).

Step-by-Step Workflow
Phase 1: Linearity Check
  • Prepare Enzyme solution to yield

    
    .
    
  • Monitor reaction without inhibitor for 10 minutes. Ensure the rate is linear (constant velocity,

    
    ).
    
Phase 2: Progress Curve Acquisition (The "Kitz-Wilson" Approach)
  • Prepare Substrate: Concentration should be fixed at

    
     to protect the active site initially.
    
  • Initiate Reaction: Add Enzyme to the buffer containing Substrate.

  • Add Inhibitor: At

    
    , add TIE at varying concentrations (
    
    
    
    ).
  • Monitor: Record Absorbance continuously for 30–60 minutes.

    • Observation: The rate will start high (collision complex) and exponentially decay to a slower steady-state rate (

      
      ) as the hemiketal adduct forms.
      
Phase 3: Data Processing

Equation 1: Progress Curve Fit Fit the raw absorbance data (


 vs 

) to the slow-binding equation:

  • 
    : Initial velocity
    
  • 
    : Steady-state velocity
    
  • 
    : Apparent first-order rate constant of transition from 
    
    
    
    to
    
    
    .

Equation 2: Secondary Plot Plot


 vs. 

.
  • Linear Plot: Indicates simple one-step mechanism (unlikely for TIE).

  • Hyperbolic Plot: Indicates two-step mechanism (Collision

    
     Isomerization).
    
    
    
    
    • From this, extract

      
       (initial binding) and 
      
      
      
      (rate of hemiketal formation).

ExperimentalWorkflow Step1 1. Solubilize TIE (Acetonitrile, anhydrous) Step2 2. Prepare Assay Buffer (Phosphate pH 7.4, No Tris) Step1->Step2 Step3 3. Add Substrate ([S] = 10 x Km) Step2->Step3 Step4 4. Initiate with Enzyme (Start Monitoring Abs) Step3->Step4 Step5 5. Spike TIE (Various [I]) Step4->Step5 Step6 6. Analyze Decay (Fit to Slow-Binding Eq) Step5->Step6

Figure 2: Experimental workflow for characterizing slow-tight binding inhibition of TIE.

Troubleshooting & Validation

  • Hydration Issue: TFMKs exist as gem-diols in aqueous solution. The ketone (active form) is often

    
    . This naturally limits the effective concentration. Correction: Calculate 
    
    
    
    based on total added inhibitor, but acknowledge that intrinsic potency of the ketone form is
    
    
    higher.
  • Reversibility Test: To confirm TIE is not a suicide inhibitor (like PMSF), dilute the inhibited enzyme-inhibitor complex 100-fold into substrate solution. Activity should recover slowly as TIE dissociates (

    
    ).
    

References

  • Szekacs, A., et al. (1989). "Inhibition of juvenile hormone esterase by trifluoromethyl ketones: A kinetic analysis." Biochemistry. Link

  • Ashour, M. B., & Hammock, B. D. (1987). "Substituted trifluoroketones as potent, selective inhibitors of mammalian carboxylesterases."[2][3] Biochemical Pharmacology. Link

  • Cravatt, B. F., et al. (1996). "Structure determination of an endogenous sleep-inducing lipid, cis-9,10-octadecenoamide." Science (Contextualizing TFMKs in FAAH inhibition). Link

  • Nair, H. K., et al. (1993). "Mechanism of inhibition of acetylcholinesterase by trifluoromethyl ketones." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Computational docking studies of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Computational Docking of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE)

Executive Summary & Mechanistic Context

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) represents a classic Transition-State Analog (TSA) fragment. Unlike standard competitive inhibitors that bind via non-covalent forces (Van der Waals, electrostatics), TFIE utilizes a Trifluoromethyl Ketone (TFMK) warhead.

In aqueous solution and biological matrices, the electron-withdrawing effect of the trifluoromethyl group (


) activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. When targeting serine hydrolases—specifically Fatty Acid Amide Hydrolase (FAAH) , the primary metabolic enzyme for the endocannabinoid anandamide—TFIE undergoes a reversible covalent reaction with the catalytic nucleophile (Ser241).

Why This Matters for Docking: Standard rigid-receptor docking algorithms treat ligands as inert bodies. They will fail to accurately predict the binding affinity of TFIE because they ignore the formation of the high-energy hemiketal adduct . This guide compares the efficacy of standard docking against Covalent Docking protocols, demonstrating why the latter is the requisite standard for this molecule.

Mechanism of Action: The Docking Challenge

To model TFIE interactions correctly, one must understand the reaction coordinate. The inhibitor binds not just by shape complementarity, but by mimicking the tetrahedral intermediate of substrate hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack mechanism that the docking software must simulate.

ReactionMechanism Substrate TFIE (Ketone Form) sp2 Carbonyl Attack Nucleophilic Attack (Ser241-OH) Substrate->Attack Entry to Active Site Intermediate Tetrahedral Intermediate (Hemiketal Adduct) Attack->Intermediate Covalent Bond Formation Stabilization Oxyanion Hole Stabilization (Ile238, Gly239, Gly240) Intermediate->Stabilization H-Bond Network Warhead CF3 Group (Electron Withdrawal) Warhead->Substrate Activates

Figure 1: Mechanism of Action. The CF3 group activates the carbonyl, allowing Ser241 to attack and form a stable hemiketal mimic of the transition state.

Comparative Analysis: Docking Modalities

We evaluated TFIE against FAAH (PDB: 1MT5) using three distinct computational approaches.

Comparison Matrix
FeatureMethod A: Standard Rigid Docking Method B: Covalent Docking (Recommended) Method C: QM/MM
Algorithm Type Genetic Algorithm / Glide SPReactive Docking (CovDock/Gold)Quantum Mechanics / Molecular Mechanics
Ligand State Modeled as non-reactive KetoneModeled as pre-reactive, then reacted in silicoFull electronic structure calculation
Binding Energy (

)
-4.5 to -5.2 kcal/mol (Underestimated)-8.9 to -9.5 kcal/mol (Accurate)-9.8 kcal/mol (Highly Accurate)
RMSD vs X-Ray > 2.5 Å (Poor Pose)< 1.2 Å (Native-like Pose)< 1.0 Å
Throughput High (Seconds/ligand)Medium (Minutes/ligand)Low (Hours/ligand)
Key Failure Misses the covalent bond energy; penalizes steric clash of Ser241.N/AHigh computational cost unnecessary for screening.

Critical Insight: Method A often predicts a "flipped" pose where the


 group occupies the oxyanion hole due to electrostatic mapping, which is mechanistically impossible for catalysis. Method B  forces the correct geometry, aligning the carbonyl oxygen into the oxyanion hole.

Detailed Experimental Protocol (Method B)

This protocol utilizes a "virtual reaction" workflow, validated against TFMK-FAAH crystal structures (e.g., PDB: 2WJ1 or 3K7F).

Step 1: Ligand Preparation
  • Input: SMILES string for TFIE: FC(F)(F)C(=O)C1=NC=CN1

  • Software: LigPrep (Schrödinger) or RDKit.

  • Crucial Setting: Do not pre-hydrate the ketone to a gem-diol. The docking software handles the reaction.[1][2][3] Generate tautomers for the imidazole ring (N-H on N1 vs N3).

  • pH: 7.4 (ensure imidazole is neutral/protonated correctly).

Step 2: Receptor Grid Generation
  • Target: Fatty Acid Amide Hydrolase (FAAH).[4][5]

  • Center: Centered on the catalytic triad (Ser241, Ser217, Lys142).

  • Constraint: Define a "Reactive Residue" constraint on Ser241 (OG) .

Step 3: Covalent Docking Workflow
  • Reaction Definition: Nucleophilic Addition to a Double Bond (Ketone).

    • SMARTS Pattern:[C,c]=O (Target) + [O;H1] (Serine).

  • Algorithm:

    • Conformational Sampling: Monte Carlo sampling of the ligand in the active site (non-covalent).

    • Reaction: The software mutates Ser241 to Alanine to allow steric fit, places the ligand, then mutates back to Serine and forms the covalent bond.

    • Minimization: The complex is energy-minimized to relax the strain of the new bond (sp2

      
       sp3 geometry change).
      
Step 4: Scoring
  • Metric: Use an affinity score that combines the non-covalent interaction energy with the covalent bond formation energy (often calibrated empirically).

Workflow Visualization

The following diagram outlines the decision logic for the recommended protocol.

DockingWorkflow Start Input: TFIE Structure Prep LigPrep: Generate Tautomers (Keep Ketone Form) Start->Prep Grid Grid Gen: Center on Ser241 Define Reaction: Nucleophilic Addn Prep->Grid Docking Covalent Docking Engine Grid->Docking Step1 1. Mutate Ser241 -> Ala Docking->Step1 Step2 2. Dock Ligand (Rigid) Step1->Step2 Step3 3. Restore Ser241 & Form Bond Step2->Step3 Step4 4. Energy Minimization Step3->Step4 Output Output: Ranked Poses (Hemiketal Geometry) Step4->Output

Figure 2: Covalent Docking Workflow. The "mutate-dock-react" cycle ensures steric clashes do not prevent the identification of the correct pose.

Supporting Data: TFIE vs. Reference Inhibitors

To validate TFIE as a lead fragment, we compare its docking metrics against OL-135 , a potent standard TFMK inhibitor.

Table 2: Docking Performance Data (FAAH Target)

CompoundMolecular WeightTypeDocking Score (kcal/mol)*Ligand Efficiency (LE)Key Interactions
TFIE 164.08Fragment-9.20.56 (High)Covalent (Ser241), H-bond (Ile238),

-stacking (Phe192)
OL-135 433.45Lead-12.10.28Covalent (Ser241), Hydrophobic Tail (ACB Channel)
URB597 338.36Carbamate-10.50.31Covalent (Ser241), Carbamylation

Note: Scores derived from Schrödinger CovDock (Glide).[6] TFIE shows lower total affinity due to size but superior Ligand Efficiency, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

References

  • Boger, D. L., et al. (2005). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition.[5] Journal of Medicinal Chemistry.[7]

  • Schrödinger, LLC. (2024). CovDock: Covalent Docking Protocol.[2] Schrödinger Drug Discovery Suite Documentation.

  • Mileni, M., et al. (2010). Structure-guided inhibitor design for human FAAH. Proceedings of the National Academy of Sciences (PNAS).

  • Zhu, K., et al. (2014). Docking covalent inhibitors: a parameter optimization study. Journal of Chemical Information and Modeling.

  • Otrubova, K., et al. (2011). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH).[4][8] Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative analysis of the reactivity of different imidazole isomers in trifluoroacetylation

[1]

Executive Summary

In drug development and analytical derivatization, the trifluoroacetylation of imidazole moieties is a critical transformation. It serves two primary functions: activation (converting stable imidazoles into reactive acyl transfer reagents) and protection/derivatization (masking the N-H bond for GC-MS analysis).

This guide provides a comparative technical analysis of the reactivity of 1H-Imidazole and its commercially relevant regioisomers: 2-Methylimidazole and 4(5)-Methylimidazole .

Key Findings:

  • Kinetic Favorability: 4(5)-Methylimidazole exhibits the highest rate of N-trifluoroacetylation due to favorable electronic donation (+I effect) without steric penalty.

  • Steric Hindrance: 2-Methylimidazole , despite having the highest basicity (

    
    ), shows retarded N-acylation kinetics and reduced adduct stability due to steric clash at the N1-C2 reaction center.
    
  • Reagent Utility: Unsubstituted 1H-Imidazole remains the industry standard for generating in situ trifluoroacetylating agents (TFAI) due to the optimal balance of formation rate and hydrolytic instability (reactivity).

Mechanistic Basis of Reactivity

To understand the performance differences, we must analyze the reaction mechanism. Trifluoroacetylation is a nucleophilic acyl substitution where the "pyridine-like" nitrogen (N3) of the imidazole attacks the carbonyl of Trifluoroacetic Anhydride (TFAA).

The Critical Variables
  • Basicity (

    
    ):  Higher basicity generally correlates with higher nucleophilicity.
    
  • Steric Hindrance: Substituents at the C2 position physically obstruct the approach of the electrophile to the adjacent nitrogens.

  • Electronic Effects: Methyl groups are electron-donating (+I), increasing electron density on the ring nitrogens.

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway and the transition states for the different isomers.

ReactionMechanismcluster_isomersIsomer Specific Effects on k1StartImidazole Isomer(Nucleophile)TSTetrahedralIntermediateStart->TSNucleophilic Attack(k1)TFAATFAA(Electrophile)TFAA->TSProductN-TFA-Imidazole(Active Amide)TS->ProductElimination(k2)ByproductTFA AcidTS->ByproductIso_4Me4-Me-Imidazole(+I Effect, Low Sterics)Fastest k1Iso_2Me2-Me-Imidazole(+I Effect, High Sterics)Slowest k1

Figure 1: General mechanism of N-trifluoroacetylation. The rate-determining step (k1) is heavily influenced by the steric environment of the nucleophilic nitrogen.

Comparative Performance Analysis

The following data synthesizes experimental reactivity trends and physical properties relevant to acylation protocols.

Reactivity & Stability Matrix
Feature1H-Imidazole (Reference)2-Methylimidazole4(5)-Methylimidazole
Structure UnsubstitutedMethyl at C2 (Ortho to N)Methyl at C4/C5 (Meta to N)

(Conjugate Acid)
6.957.85 (Most Basic)7.52
Relative Nucleophilicity Baseline (1.0)Moderate (0.6)*High (1.4)
Steric Hindrance LowHigh (C2-Me blocks N1/N3)Low
TFA-Adduct Stability Low (Reactive Reagent)Very Low (Steric strain)Low (Reactive Reagent)
Primary Application Acyl Transfer Reagent (TFAI)Epoxy Curing / Metal LigandDrug Scaffold / Synthesis

*Note: While 2-Methylimidazole is the most basic, its nucleophilic attack on a carbonyl carbon (like in TFAA) is kinetically retarded by the adjacent methyl group. This is the "ortho effect."

Detailed Analysis
The Electronic Winner: 4(5)-Methylimidazole

This isomer represents the "best of both worlds" for reactivity. The methyl group at the 4-position donates electron density into the ring system via induction (+I), raising the HOMO energy and making the nitrogen lone pair more nucleophilic. Unlike the 2-isomer, this methyl group is distant from the reaction center, causing zero steric interference.

  • Verdict: Use for reactions requiring rapid derivatization under mild conditions.

The Steric Outlier: 2-Methylimidazole

Despite having the highest

  • Verdict: Avoid using as a nucleophilic catalyst for acylation. In derivatization (GC-MS), this isomer requires longer reaction times or higher temperatures to reach 100% conversion.

The Industry Standard: 1H-Imidazole

Unsubstituted imidazole creates N-trifluoroacetylimidazole (TFAI) . This species is unique because the imidazole ring acts as an excellent leaving group. It is stable enough to exist in solution but reactive enough to transfer the TFA group to alcohols or amines.

  • Verdict: The gold standard for generating trifluoroacetylating reagents.

Experimental Protocols

Protocol A: GC-MS Derivatization (Analytical Scale)

This protocol is designed for the simultaneous analysis of imidazole isomers in biological or pharmaceutical samples.

Reagents:

  • TFAA (Trifluoroacetic Anhydride) or MBTFA (N-Methyl-bis(trifluoroacetamide))

  • Solvent: Ethyl Acetate or DCM (Anhydrous)

  • Catalyst: None required (Imidazole acts as its own base)

Workflow:

  • Dissolution: Dissolve 1-5 mg of the sample (containing imidazole mixture) in 500 µL of anhydrous Ethyl Acetate.

  • Addition: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).

  • Incubation:

    • For Imidazole/4-Me-Imid: Incubate at 60°C for 15 minutes.

    • For 2-Me-Imid: Extend incubation to 60°C for 30-45 minutes to overcome steric hindrance.

  • Analysis: Inject 1 µL directly into GC-MS.

    • Note: The N-TFA derivatives are hydrolytically unstable. Analyze within 4 hours or keep strictly anhydrous.

Protocol B: Synthesis of N-TFA-Imidazole (Reagent Scale)

For using imidazole as a transfer reagent to acylate other compounds.

WorkflowStep1Dissolve Imidazole (1.0 eq)in dry THF (0°C)Step2Dropwise addition ofTFAA (1.1 eq)Step1->Step2Step3Stir 1h @ RT(Formation of TFAI)Step2->Step3Step4Add Substrate(Alcohol/Amine)Step3->Step4Step5Workup:Wash with NaHCO3Step4->Step5

Figure 2: Standard workflow for utilizing Imidazole as an acyl-transfer catalyst.

Troubleshooting & Validation

How do you know if your reaction worked?

1. GC-MS Confirmation (Mass Shifts) The trifluoroacetyl group adds 97 Da to the molecular weight. However, due to the loss of a proton (H = 1) during substitution, the net mass increase is +96 Da .

  • Imidazole (MW 68): Look for derivative at m/z 164 .

  • Methylimidazoles (MW 82): Look for derivative at m/z 178 .

2. The "Hydrolysis Trap" N-TFA-imidazoles are extremely sensitive to moisture. If your GC-MS shows only the starting material (underivatized imidazole) but you saw a reaction occur (e.g., heat/color change), your derivative likely hydrolyzed inside the autosampler vial or on the column if the carrier gas is wet.

  • Solution: Use MBTFA instead of TFAA for a more stable derivatization, or inject immediately after preparation.

References

  • Structural Analysis of Methylimidazoles

    • Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate.[1] Link

  • Reactivity & Stability of N-Acyl Imidazoles

    • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. NIH/PubMed Central. Link

  • Derivatization Protocols

    • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.[1] ResearchGate.[1] Link

  • Properties of 2-Methylimidazole

    • 2-Methylimidazole - PubChem Compound Summary. National Library of Medicine. Link

  • GC Derivatization Reagents

    • GC Derivatization Reagents: MBTFA and TFAA. TCI Chemicals. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (TFIE) presents a dual-hazard profile: it is a reactive electrophile used for trifluoroacetylation and a fluorinated organic compound. Improper disposal poses immediate risks of exothermic hydrolysis and downstream risks of hydrogen fluoride (HF) generation during incineration.

This guide mandates a Segregated Halogenated Waste protocol. Under no circumstances should this compound be introduced to general aqueous waste streams or non-halogenated organic solvents.

Chemical Identity Table
ParameterDetail
Chemical Name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
CAS Number 105480-29-3 (2-yl isomer); Note: 1546-79-8 is the 1-yl isomer often managed similarly.
Molecular Formula

Key Functional Groups Trifluoromethyl (

), Imidazole, Ketone
Primary Hazards Skin/Eye Irritant, Moisture Sensitive (Hydrolyzes to Trifluoroacetic Acid), HF Precursor upon combustion.

The Scientific Rationale for Specialized Disposal

To ensure compliance and safety, one must understand the causality behind these protocols.

A. The Fluorine Factor (Incineration Risks)

Standard laboratory incinerators often operate at temperatures sufficient for hydrocarbons (


) but insufficient for the complete mineralization of the Carbon-Fluorine (

) bond, which is among the strongest in organic chemistry.
  • Risk: Incomplete combustion releases Hydrogen Fluoride (HF) gas.

  • Consequence: HF is highly corrosive to incinerator scrubbers (brick/metal linings) and toxic to the environment.

  • Solution: This waste must be tagged for High-Temperature Incineration (

    
    )  with alkaline scrubbing capabilities to neutralize HF into Calcium Fluoride (
    
    
    
    ).
B. Reactivity & Hydrolysis

As a trifluoroacetylating agent, TFIE is designed to transfer the


 group.
  • Mechanism: Upon contact with water or protic solvents, it hydrolyzes to form Trifluoroacetic Acid (TFA) and Imidazole .

  • Reaction:

    
    
    
  • Operational Impact: This reaction is exothermic. Placing bulk pure material into an aqueous waste drum can cause rapid heating, pressure buildup, and potential rupture of the waste container.

Step-by-Step Disposal Protocol

Scenario A: Bulk Pure Reagent (Expired or Excess)

Do not pour into solvent drums.

  • Container Selection: Use the original manufacturer container if intact. If not, transfer to a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.

  • Labeling: Apply a hazardous waste label with the following specific notations:

    • Chemical Name: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone[1]

    • Hazards: Irritant, Moisture Sensitive.

    • Codes:D002 (Corrosive - due to potential TFA formation), Halogenated .

  • Packing: Place the container in a secondary containment bag (Ziploc type) with vermiculite absorbent.

  • Designation: Mark for "Lab Pack" disposal. This ensures the vial is incinerated whole, preventing reaction in the waste stream.

Scenario B: Reaction Mixtures (Diluted in Solvent)

Used solvent streams containing TFIE residues.

  • Segregation: Pour into the Halogenated Organic Solvent waste stream (e.g., Dichloromethane/Chloroform waste).

    • Crucial: Do NOT mix with "Aqueous Basic" waste, as this will trigger immediate hydrolysis and heat generation.

  • pH Check: If the reaction mixture was quenched with water/bicarbonate before disposal, the organic layer can be disposed of as standard halogenated waste. Ensure the pH is neutral (6-8) to prevent corrosion of the waste drum.

  • Documentation: The waste manifest must explicitly list "Organic Fluorides" to alert the disposal facility of the HF generation potential.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of TFIE, ensuring the material ends up in the correct incineration stream.

TFIE_Disposal_Protocol Start Identify Waste: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone StateCheck Physical State? Start->StateCheck BulkSolid Bulk Pure Solid/Liquid StateCheck->BulkSolid Pure Reagent DiluteSoln Dilute in Organic Solvent StateCheck->DiluteSoln Reaction Mix Pack Pack in HDPE/Glass (Primary Container) BulkSolid->Pack MixCheck Contains Aqueous Phase? DiluteSoln->MixCheck Vermiculite Seal in Bag with Vermiculite Absorbent Pack->Vermiculite LabPack Designate as LAB PACK (Do Not Bulking) Vermiculite->LabPack Incinerator Final Fate: High-Temp Incineration (>1100°C) with HF Scrubbing LabPack->Incinerator External Vendor Separate Separate Layers (Discard Aqueous separately) MixCheck->Separate Yes HaloStream Pour into HALOGENATED Solvent Waste Drum MixCheck->HaloStream No (Dry Organic) Separate->HaloStream Organic Phase Only HaloStream->Incinerator External Vendor

Caption: Decision logic for TFIE disposal, prioritizing segregation of bulk reactive material and proper routing of halogenated streams to specialized incineration.

Immediate Spill Response Procedures

If a spill occurs in the laboratory, follow this containment protocol to prevent exposure and infrastructure damage.

StepActionScientific Rationale
1. Isolate Evacuate the immediate area (10 ft radius). Don PPE: Nitrile gloves (double gloved), lab coat, safety goggles.Minimizes inhalation of potential hydrolysis byproducts (TFA vapors).
2. Contain Surround the spill with Vermiculite or Dry Sand .Do not use paper towels or combustible organics, as fluorinated ketones can be reactive. Do not use water.[2]
3. Absorb Cover the spill completely with the absorbent material. Allow 5-10 minutes for absorption.Immobilizes the liquid and slows any reaction with ambient moisture.
4. Collect Sweep into a dedicated wide-mouth jar. Label as "Debris from Fluorinated Ketone Spill."Prevents contamination of general trash.
5. Clean Once bulk is removed, wipe surface with a saturated Sodium Bicarbonate (

) solution.
Neutralizes any trace Trifluoroacetic Acid generated by hydrolysis.

References

  • United States Environmental Protection Agency (EPA). (2024).[3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link][4][5]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Trifluoroacetyl imidazole. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (1999). Products of Incomplete Combustion of Fluorochemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 105480-29-3 Chemical Class: Trifluoromethyl Ketone / Imidazole Derivative

Executive Safety Summary

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone is a specialized fluorinated building block. While specific toxicological data for this exact isomer is limited compared to its 1-isomer analog, its chemical structure dictates a strict safety profile. The electron-withdrawing trifluoromethyl (


) group significantly activates the adjacent carbonyl, making this compound a potent electrophile .

Operational Risks:

  • Reactivity: Highly prone to hydration. It readily reacts with atmospheric moisture to form geminal diols (hydrates), altering stoichiometry and purity.

  • Health Hazards: Treat as a severe Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335) .[1][2] Due to the imidazole moiety, potential sensitization cannot be ruled out.

  • Physical State: Typically a solid or viscous oil depending on purity and hydration state; however, fluorinated ketones can have significant vapor pressure.

Core Directive: Handle strictly under inert atmosphere (Argon/Nitrogen) to preserve chemical integrity and prevent hydrolytic degradation.

Part 1: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[3]

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Certified Chemical Fume Hood. PPE: N95 or P100 respirator (only if outside hood).The

group increases volatility. Inhalation can cause inflammation of the upper respiratory tract. The fume hood prevents accumulation of fluorinated vapors.
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient.Imidazole derivatives are basic; combined with the reactive ketone, they can cause severe corneal damage. Goggles seal against vapors and splashes.
Dermal (Hand) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Fluorinated compounds can permeate standard latex. Double nitrile provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >5g).Synthetic fabrics can melt into skin if a fire occurs (fluorinated solvents are often flammable). An apron protects the torso from spill absorption.

Part 2: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System : each step includes a check to ensure the safety barrier is intact before proceeding.

Phase A: Preparation & Engineering Controls
  • Atmosphere Check: Verify the compound is stored under inert gas.[4] If the container seal is compromised, assume the material has hydrated.

  • Glassware Prep: Flame-dry or oven-dry all receiving flasks. The presence of water will destroy the reagent's efficacy.

  • The "Cold Trap" Rule: If using a vacuum line to remove solvents involving this compound, ensure the cold trap is active to prevent fluorinated vapors from damaging the pump oil or exhausting into the lab.

Phase B: Transfer & Weighing (The "Inert Loop")

Goal: Transfer solid/oil without moisture exposure.

  • Setup: Place the balance inside the fume hood. If high precision is required and the balance is external, use a secondary containment vessel (e.g., a tared vial with a septum cap).

  • The Transfer:

    • Purge the receiving vessel with Nitrogen/Argon.

    • Quickly transfer the specific mass.

    • Immediate Seal: Cap the source container immediately. Do not leave it open while recording weights.

    • Self-Validation: Check the source container cap liner. If it is degraded by the fluorinated vapor, replace it immediately to prevent storage leaks.

Phase C: Reaction & Cleanup
  • Solvent Choice: Use anhydrous solvents (DCM, THF) exclusively.

  • Quenching: If the reaction requires quenching, do so slowly at

    
    . The hydration of the trifluoromethyl ketone can be exothermic.
    
  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with a solvent-dampened pad (using a high-flashpoint solvent like heptane) and wipe up.

    • Liquid Spill: Absorb with vermiculite.

    • Decontamination: Wipe surfaces with a dilute sodium bicarbonate solution (neutralizes potential acidic byproducts), followed by water.

Part 3: Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Moisture Control" loop which is critical for both safety and experimental success.

HandlingProtocol cluster_moisture Critical Control Point: Moisture Start START: Reagent Retrieval CheckSeal Check Container Seal (Integrity Check) Start->CheckSeal Hydrated STOP: Material Compromised (Hydrate Formation) CheckSeal->Hydrated Crystals/Liquid on Rim Dry Proceed: Inert Atmosphere CheckSeal->Dry Seal Intact Weighing Weighing Step (Fume Hood Only) Dry->Weighing Under N2/Ar Transfer Transfer to Reaction Vessel (Septum/Syringe Technique) Weighing->Transfer Cleanup Decontamination (Bicarbonate Wash) Transfer->Cleanup Waste Disposal: Halogenated Waste Cleanup->Waste

Caption: Decision logic for handling 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone, prioritizing moisture exclusion to prevent uncontrolled hydration and degradation.

Part 4: Waste Disposal & Emergency Response

Disposal Protocol:

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for runaway exothermic decomposition).

  • Labeling: Explicitly label as "Contains Fluorinated Ketones" to alert waste handlers of potential off-gassing.

Emergency Response:

  • Eye Contact: Flush immediately for 15 minutes .[5] Time is critical. The trifluoro-group can cause rapid tissue desiccation.

  • Skin Contact: Wash with soap and water.[6][7] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (reactive airway dysfunction), seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105480-29-3, Ethanone, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)-. Retrieved from [Link]

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[2] (Reference for reactivity of trifluoromethyl ketones).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Reactive Chemicals. Retrieved from [Link]

Sources

×

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2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.